molecular formula C23H27NO5 B144446 Fmoc-Asp(OtBu)-ol CAS No. 133565-45-4

Fmoc-Asp(OtBu)-ol

Cat. No.: B144446
CAS No.: 133565-45-4
M. Wt: 397.5 g/mol
InChI Key: BSWAVDINBJTJNU-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Asp(OtBu)-ol (CAS 133565-45-4) is a protected derivative of the amino acid L-aspartic acid, specifically designed for use in research applications, particularly in the field of peptide synthesis . The compound features a Fmoc (9-fluorenylmethoxycarbonyl) group protecting the amine functionality and a tert-butyl (OtBu) ester group protecting the side chain, which is critical for preventing unwanted side reactions during the sequential construction of peptide chains . As a key building block in Fmoc-based solid-phase peptide synthesis (SPPS), this reagent enables the controlled incorporation of aspartic acid into growing peptide sequences. The tert-butyl protecting group on the side chain is stable under the basic conditions used for Fmoc removal but can be readily cleaved with strong acids during the final global deprotection and cleavage of the peptide from the resin . Researchers should note that the use of appropriate nucleophilic scavengers during this acidic cleavage step is essential to prevent side reactions from tert-butyl cations . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is strictly not for personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-23(2,3)29-21(26)12-15(13-25)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,25H,12-14H2,1-3H3,(H,24,27)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWAVDINBJTJNU-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454477
Record name Fmoc-Aspartimol(OtBu)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133565-45-4
Record name Fmoc-Aspartimol(OtBu)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-Asp(OtBu)-ol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Core Chemical Properties

Fmoc-Asp(OtBu)-ol, or N-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartinol-β-tert-butyl ester, is the alcohol derivative of the commonly used protected amino acid, Fmoc-Asp(OtBu)-OH. The reduction of the carboxylic acid to a primary alcohol alters its chemical properties and potential applications, particularly in the synthesis of peptide analogs and complex organic molecules.

The key chemical identifiers and properties of this compound are summarized in the table below. Please note that while the molecular formula and weight are calculated, other physical properties are estimated based on the starting material and similar Fmoc-amino alcohols.

PropertyValueSource
Molecular Formula C₂₃H₂₇NO₅Calculated
Molecular Weight 397.47 g/mol Calculated
Appearance White to off-white solid (Predicted)[1]
Melting Point (°C) Lower than the parent acid (Predicted)[2]
Boiling Point (°C) Not available
Density (g/cm³) Not available
CAS Number Not assigned

Synthesis of this compound

The most straightforward method for the preparation of this compound is the reduction of the corresponding carboxylic acid, Fmoc-Asp(OtBu)-OH, which is commercially available from numerous suppliers.[3][4] Several methods are reported for the reduction of N-protected amino acids to their corresponding alcohols.[5][6][7] A common and effective method involves the use of sodium borohydride with an activating agent for the carboxylic acid.

Experimental Protocol: Reduction of Fmoc-Asp(OtBu)-OH

This protocol is based on established procedures for the reduction of Fmoc-amino acids.[6]

Materials:

  • Fmoc-Asp(OtBu)-OH

  • Tetrahydrofuran (THF), anhydrous

  • N,N'-Carbonyldiimidazole (CDI)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve Fmoc-Asp(OtBu)-OH (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add N,N'-Carbonyldiimidazole (CDI) (1.1 to 1.5 equivalents) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of CO₂ ceases. The progress of the activation can be monitored by thin-layer chromatography (TLC).

  • Reduction to the Alcohol:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate beaker, prepare a solution of sodium borohydride (2-3 equivalents) in a small amount of water.

    • Slowly add the aqueous NaBH₄ solution to the activated amino acid solution at 0 °C.

    • Stir the reaction mixture vigorously at 0 °C for 30-60 minutes. The reaction progress can be monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 1N HCl until the pH is acidic (pH ~2-3).

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization:

    • The purified this compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5]

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_activation Activation cluster_reduction Reduction cluster_purification Purification Fmoc-Asp(OtBu)-OH Fmoc-Asp(OtBu)-OH Activation_Step Activation (THF, RT) Fmoc-Asp(OtBu)-OH->Activation_Step CDI CDI CDI->Activation_Step Activated_Intermediate Activated Intermediate Activation_Step->Activated_Intermediate Reduction_Step Reduction (H2O, 0 °C) Activated_Intermediate->Reduction_Step NaBH4 NaBH4 NaBH4->Reduction_Step Crude_Product Crude this compound Reduction_Step->Crude_Product Workup Aqueous Work-up (HCl, EtOAc) Crude_Product->Workup Chromatography Silica Gel Chromatography Workup->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product

Caption: Workflow for the synthesis of this compound.

Solubility Profile

The solubility of Fmoc-protected amino alcohols is generally good in a range of common organic solvents, a property conferred by the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group.[8] However, the presence of the free hydroxyl group and the tert-butyl ester will influence its polarity and hydrogen bonding capabilities. The expected solubility of this compound in various laboratory solvents is summarized below.

SolventSolvent TypeExpected SolubilityRationale
N,N-Dimethylformamide (DMF) Polar AproticHighly SolubleCommonly used for dissolving Fmoc-amino acids and their derivatives.[9]
N-Methyl-2-pyrrolidone (NMP) Polar AproticHighly SolubleSimilar to DMF, widely used in peptide synthesis.[9]
Dichloromethane (DCM) Nonpolar AproticSolubleThe hydrophobic Fmoc group promotes solubility.[9]
Tetrahydrofuran (THF) Polar AproticSolubleGood solvent for many organic reactions involving protected amino acids.
Ethyl Acetate (EtOAc) Moderately Polar AproticSolubleOften used in extraction and chromatography of these compounds.
Methanol (MeOH) Polar ProticModerately SolubleThe hydroxyl group can interact with the solvent.
Water Polar ProticSparingly Soluble to InsolubleThe large hydrophobic Fmoc and OtBu groups limit aqueous solubility.
Hexanes/Heptane NonpolarSparingly Soluble to InsolubleThe polarity of the amino alcohol backbone limits solubility in highly nonpolar solvents.
Experimental Protocol for Solubility Determination

For precise applications, the equilibrium solubility can be determined using the shake-flask method.[8]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a defined temperature.

Materials:

  • Purified this compound

  • Solvent of interest

  • Scintillation vials or other sealable containers

  • Orbital shaker in a temperature-controlled environment

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. Ensure enough solid is present to maintain a saturated solution with undissolved solid.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • Sample Analysis:

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

    • Filter the sample through a syringe filter compatible with the solvent.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Determine the concentration of this compound using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Logical Workflow for Solubility Testing

SolubilityTesting Solubility Determination Workflow Start Start Add_Excess_Solid Add excess this compound to solvent Start->Add_Excess_Solid Equilibrate Equilibrate on shaker (24-48h, constant T) Add_Excess_Solid->Equilibrate Filter_Supernatant Filter supernatant Equilibrate->Filter_Supernatant Dilute_Sample Dilute sample Filter_Supernatant->Dilute_Sample Analyze_Concentration Analyze concentration (HPLC/UV-Vis) Dilute_Sample->Analyze_Concentration Calculate_Solubility Calculate solubility Analyze_Concentration->Calculate_Solubility End End Calculate_Solubility->End

Caption: Workflow for experimental solubility determination.

Applications and Considerations

This compound serves as a valuable chiral building block in organic synthesis. Its potential applications include:

  • Synthesis of Peptidomimetics: The primary alcohol can be further functionalized to create non-natural peptide backbones or side-chain modifications.

  • Drug Discovery: Incorporation into small molecules for structure-activity relationship (SAR) studies.

  • Material Science: Use in the development of novel polymers and functional materials.

Important Considerations:

  • Stability: Like its parent acid, the Fmoc group is base-labile, and the tert-butyl ester is acid-labile. These protecting groups dictate the reaction conditions under which this compound can be used.[10]

  • Storage: The compound should be stored in a cool, dry place, protected from light and moisture to prevent degradation.

References

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-Asp(OtBu)-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-4-(tert-butoxy)-4-oxobutanoic acid, commonly known as Fmoc-Asp(OtBu)-ol. This protected amino alcohol is a valuable building block in peptide synthesis and medicinal chemistry. The following sections detail the chemical processes involved, offering structured data, explicit experimental protocols, and visual workflows to ensure clarity and reproducibility in a laboratory setting.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of the corresponding protected amino acid, Fmoc-Asp(OtBu)-OH. A common and effective method involves the formation of a mixed anhydride followed by reduction with sodium borohydride.

Reaction Scheme:

Fmoc-Asp(OtBu)-OH → this compound

The α-carboxylic acid group of Fmoc-Asp(OtBu)-OH is activated, typically as a mixed anhydride, and subsequently reduced to the primary alcohol.

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Starting MaterialFmoc-Asp(OtBu)-OH[1][2]
Key ReagentsN-methylmorpholine (NMM), Isobutyl chloroformate (IBCF), Sodium borohydride (NaBH₄)[1]
SolventTetrahydrofuran (THF), Methanol[1]
Reaction Temperature-78 °C to 0 °C[1]
Typical Yield~88%[3]
Purity of Starting Material≥98.0% (HPLC)[2][4]

This protocol is adapted from established literature procedures.[1]

Materials:

  • N-Fmoc-L-aspartic acid β-tert-butyl ester (Fmoc-Asp(OtBu)-OH)

  • Tetrahydrofuran (THF), anhydrous

  • N-methylmorpholine (NMM)

  • Isobutyl chloroformate (IBCF)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve N-Fmoc-L-aspartic acid β-tert-butyl ester (19.0 g, 46.2 mmol) in 300 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • To the cooled solution, add N-methylmorpholine (NMM, 5.9 mL, 53.3 mmol) followed by isobutyl chloroformate (IBCF, 6.9 mL, 53.3 mmol).

  • Stir the mixture at -78 °C for 10 minutes, then warm it to 0 °C and stir for an additional 40 minutes.

  • Recool the reaction mixture to -78 °C.

  • In a separate flask, prepare a suspension of sodium borohydride (3.85 g, 102 mmol) in 25 mL of methanol.

  • Add the sodium borohydride suspension to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by pouring the mixture into 400 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (4 x 100 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

SynthesisWorkflow Start Start: Fmoc-Asp(OtBu)-OH in THF Cooling1 Cool to -78 °C Start->Cooling1 Reagent_Addition Add NMM and IBCF Cooling1->Reagent_Addition Activation Mixed Anhydride Formation (Warm to 0 °C, then cool to -78 °C) Reagent_Addition->Activation Reduction Add NaBH4 in Methanol Activation->Reduction Reaction Stir at -78 °C for 2h Reduction->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash_Dry Wash with Brine & Dry (MgSO4) Extraction->Wash_Dry Concentration Concentrate in vacuo Wash_Dry->Concentration End Crude this compound Concentration->End PurificationWorkflow Start Crude this compound Choice Purification Method? Start->Choice Chroma_Prep Prepare Silica Gel Column Choice->Chroma_Prep Chromatography Cryst_Dissolve Dissolve in Hot Solvent (e.g., Ethanol/Water or Toluene) Choice->Cryst_Dissolve Crystallization Chroma_Load Load Sample Chroma_Prep->Chroma_Load Chroma_Elute Elute with Ethyl Acetate/Hexane Chroma_Load->Chroma_Elute Chroma_Collect Collect & Monitor Fractions (TLC) Chroma_Elute->Chroma_Collect Chroma_Combine Combine Pure Fractions Chroma_Collect->Chroma_Combine Chroma_Concentrate Concentrate in vacuo Chroma_Combine->Chroma_Concentrate End Pure this compound Chroma_Concentrate->End Cryst_Cool Cool to Induce Crystallization Cryst_Dissolve->Cryst_Cool Cryst_Filter Filter Crystals Cryst_Cool->Cryst_Filter Cryst_Wash Wash with Cold Solvent Cryst_Filter->Cryst_Wash Cryst_Dry Dry under Vacuum Cryst_Wash->Cryst_Dry Cryst_Dry->End

References

Unveiling the Core Properties and Applications of Fmoc-Asp(OtBu)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-α-Fmoc-L-aspartic acid β-tert-butyl ester, commonly abbreviated as Fmoc-Asp(OtBu)-OH, is a pivotal building block in modern peptide synthesis. This derivative of L-aspartic acid is strategically modified with two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the acid-labile tert-butyl (OtBu) ester on the β-carboxyl group of the side chain. This dual-protection scheme is fundamental to the widely adopted Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS), enabling the precise and stepwise assembly of peptide chains under mild conditions.[1][2][3] This guide provides an in-depth overview of the molecular characteristics, applications, and experimental handling of Fmoc-Asp(OtBu)-OH for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The molecular structure of Fmoc-Asp(OtBu)-OH is central to its function. The bulky Fmoc group provides temporary protection to the N-terminus, while the OtBu group shields the reactive side chain, preventing unwanted side reactions during peptide elongation.[3][4]

Chemical Structure:

A summary of its key physicochemical properties is presented in the table below.

PropertyValue
Molecular Formula C₂₃H₂₅NO₆[4][5][6]
Molecular Weight 411.45 g/mol [4][6][7]
CAS Number 71989-14-5[2][4][6]
Appearance White to off-white solid/powder[4][6]
Melting Point 148-150 °C (with decomposition)[4][6]
Purity (HPLC) ≥98.0%[4]
Optical Activity [α]²⁰/D -24 ± 2° (c = 1% in DMF)[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6]

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Asp(OtBu)-OH is a cornerstone reagent for incorporating aspartic acid residues into a growing peptide chain during SPPS. The orthogonality of the Fmoc and OtBu protecting groups allows for selective deprotection and coupling, which is the essence of this synthetic strategy.[3] The general workflow involves the deprotection of the N-terminal Fmoc group from the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid, in this case, Fmoc-Asp(OtBu)-OH.

spss_workflow Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling Reaction Resin->Coupling 1. Introduction FmocAA Fmoc-Asp(OtBu)-OH FmocAA->Coupling 2. Activation CoupledPeptide Resin-Bound Peptide (Fmoc-Asp(OtBu) added) Coupling->CoupledPeptide 3. Peptide Bond Formation Deprotection Fmoc Deprotection (20% Piperidine/DMF) CoupledPeptide->Deprotection 4. Elongation Step NextCycle Ready for Next Coupling Cycle Deprotection->NextCycle 5. Fmoc Removal

Standard workflow for incorporating Fmoc-Asp(OtBu)-OH in SPPS.

Experimental Protocols

The successful incorporation of Fmoc-Asp(OtBu)-OH into a peptide sequence hinges on optimized protocols for coupling and deprotection. Below is a representative methodology for a standard coupling reaction in SPPS.

Protocol: Standard Coupling of Fmoc-Asp(OtBu)-OH in SPPS

This protocol outlines the procedure for coupling Fmoc-Asp(OtBu)-OH to a resin-bound peptide chain with a free N-terminal amine.

1. Materials and Reagents:

  • Resin-bound peptide with a free amine group
  • Fmoc-Asp(OtBu)-OH
  • Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)
  • N,N-Diisopropylethylamine (DIPEA)
  • N,N-Dimethylformamide (DMF), peptide synthesis grade
  • 20% (v/v) Piperidine in DMF for Fmoc deprotection
  • Reaction vessel for SPPS

2. Fmoc Group Deprotection (Pre-coupling Step):

  • Wash the resin-bound peptide three times with DMF.
  • Treat the resin with a 20% piperidine in DMF solution for 5-10 minutes to remove the N-terminal Fmoc group.[3]
  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
  • Thoroughly wash the resin with DMF (at least 5-7 times) to remove all traces of piperidine.[3]

3. Activation and Coupling of Fmoc-Asp(OtBu)-OH:

  • In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
  • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.[3] The solution will typically change color.
  • Allow the activation to proceed for 2-5 minutes.[3]
  • Add the activated Fmoc-Asp(OtBu)-OH solution to the reaction vessel containing the deprotected resin-bound peptide.
  • Agitate the mixture at room temperature for 1-2 hours to ensure the coupling reaction goes to completion.
  • Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete reaction.

4. Post-Coupling Wash:

  • Drain the reaction solution from the vessel.
  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
  • The resin is now ready for the next deprotection and coupling cycle.

5. Final Cleavage and Deprotection:

  • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups, including the OtBu group on aspartic acid, are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[2][3] Nucleophilic scavengers should be added to the cleavage mixture to prevent side reactions from the t-butyl cations formed during this process.[8][9]

Fmoc-Asp(OtBu)-OH is an indispensable reagent in the field of peptide chemistry, providing a reliable method for the incorporation of aspartic acid into synthetic peptides.[10] Its well-defined chemical properties and the orthogonal protection strategy it embodies are critical for the successful synthesis of complex peptide sequences for research, diagnostics, and therapeutic applications.[2][4] A thorough understanding of its handling and the potential for side reactions, such as aspartimide formation, is crucial for optimizing peptide yields and purity.[2][3]

References

Safeguarding Stability: A Technical Guide to Fmoc-Asp(OtBu)-ol Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-tert-butyl ester alcohol [Fmoc-Asp(OtBu)-ol]. Adherence to these guidelines is critical for maintaining the chemical integrity of this reagent, ensuring reproducible results in peptide synthesis and other applications, and mitigating the risk of costly and time-consuming experimental failures.

Core Stability & Storage Recommendations

This compound, like many Fmoc-protected amino acid derivatives, is susceptible to degradation if not stored and handled correctly. The primary factors influencing its stability are temperature, moisture, and light.[1]

Quantitative Storage Condition Recommendations

To ensure the long-term stability of this compound, the following storage conditions are recommended. These are based on general guidelines for Fmoc-protected amino acids and should be considered best practices.[1][2][3]

ParameterConditionRationale
Temperature Long-term (> 6 months): -15°C to -20°C[1]Minimizes the rate of potential degradation pathways.
Short-term (< 6 months): 2°C to 8°C[1][4]Suitable for working stock that is used frequently.
Moisture Store in a tightly sealed container with a desiccant.[1][3]Moisture can lead to hydrolysis of the tert-butyl ester and potentially affect the Fmoc group.
Light Store in an opaque container or in the dark.[1][]The Fmoc group is known to be sensitive to light, particularly UV radiation, which can lead to its cleavage.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).While not always mandatory for the solid, it can help to prevent degradation from atmospheric moisture and oxygen over the long term.

Potential Degradation Pathways

Understanding the potential chemical degradation pathways of this compound is essential for developing appropriate storage and handling protocols and for analytical method development to detect degradation products. The molecule possesses three key functional groups susceptible to degradation: the Fmoc group, the tert-butyl ester, and the primary alcohol.

  • Base-Catalyzed Deprotection of the Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) protecting group is notoriously labile to basic conditions.[6][7] Trace amounts of basic impurities in solvents or on glassware can lead to the premature cleavage of the Fmoc group, yielding the free amine. Primary and secondary amines are particularly effective at cleaving the Fmoc group.[8]

  • Acid-Catalyzed Hydrolysis of the tert-Butyl Ester: The tert-butyl (OtBu) ester is sensitive to acidic conditions and will hydrolyze to the corresponding carboxylic acid.[9] This can be a concern if the material is exposed to acidic vapors or stored in an environment with acidic contaminants.

  • Aspartimide Formation: A significant side reaction for aspartic acid derivatives, particularly under basic conditions used for Fmoc deprotection, is the formation of a cyclic aspartimide intermediate.[10] While more commonly discussed in the context of peptide synthesis, the potential for intramolecular cyclization exists, which can lead to impurities.

  • Oxidation of the Primary Alcohol: Although generally stable, the primary alcohol can be susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially in the presence of oxidizing agents or under harsh conditions.

The following diagram illustrates the primary degradation pathways of this compound.

This compound This compound Free Amine Free Amine This compound->Free Amine Base (e.g., amines) Carboxylic Acid Carboxylic Acid This compound->Carboxylic Acid Acid Aspartimide Intermediate Aspartimide Intermediate This compound->Aspartimide Intermediate Base Oxidized Product Oxidized Product This compound->Oxidized Product Oxidizing Agents

Potential Degradation Pathways of this compound.

Experimental Protocols for Stability and Purity Assessment

To ensure the quality of this compound, particularly for use in GMP environments or for the synthesis of therapeutic peptides, a robust analytical program should be in place. The following are generalized protocols for key analytical methods.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of this compound and to detect the presence of any degradation products.

  • Instrumentation:

    • HPLC system with a UV detector.[11]

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

  • Reagents:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[11]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[11]

    • Sample Solvent: 50% acetonitrile in water.[11]

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve this compound in the sample solvent to a final concentration of approximately 1 mg/mL.[11]

    • Chromatographic Conditions:

      • Flow rate: 1.0 mL/min.

      • Detection wavelength: 265 nm (for the Fmoc group).

      • Column temperature: 25°C.

      • Gradient: A typical gradient would be from 30% B to 90% B over 20 minutes. This may need to be optimized depending on the specific impurities.

    • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.[11]

Protocol 2: Identification of Impurities by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for identifying the molecular weights of impurities, which can help to elucidate their structures and degradation pathways.

  • Instrumentation:

    • Mass spectrometer with an electrospray ionization (ESI) source, often coupled to an HPLC system (LC-MS).[11]

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a solvent compatible with ESI, such as acetonitrile/water with 0.1% formic acid.[11]

    • Analysis: Infuse the sample directly into the mass spectrometer or analyze the eluent from the HPLC separation.

    • Data Analysis: Compare the observed mass-to-charge ratios (m/z) of any impurity peaks with the theoretical masses of potential degradation products.

Recommended Handling and Storage Workflow

To minimize degradation and ensure the consistent quality of this compound, the following workflow should be implemented.

cluster_receipt Receiving cluster_storage Storage cluster_usage Usage cluster_dissolution Dissolution Receipt Receive Shipment Store Store at -20°C (Long-term) or 2-8°C (Short-term) in a tightly sealed, opaque container Receipt->Store Equilibrate Allow container to equilibrate to room temperature before opening Store->Equilibrate Weigh Weigh required amount in a dry, inert atmosphere (e.g., glove box or under nitrogen) Equilibrate->Weigh Reseal Immediately reseal container tightly Weigh->Reseal Dissolve Dissolve in high-purity, amine-free solvent (e.g., DMF) Weigh->Dissolve Use Use solution immediately Dissolve->Use

Recommended Handling and Storage Workflow.

By implementing these rigorous storage and handling procedures and utilizing appropriate analytical methods to monitor purity, researchers, scientists, and drug development professionals can ensure the integrity of this compound, leading to more reliable and successful scientific outcomes.

References

The Dual Role of Fmoc-Asp(OtBu)-OH in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis, the choice of building blocks is paramount to achieving high purity and yield of the target molecule. Among these, Fmoc-Asp(OtBu)-OH, a derivative of aspartic acid, stands out as a cornerstone in modern Solid-Phase Peptide Synthesis (SPPS). Its strategic design, incorporating the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group and an acid-labile tert-butyl (OtBu) ester for the side-chain carboxyl group, allows for its seamless integration into the orthogonal Fmoc/tBu synthesis strategy.[1] This guide provides an in-depth exploration of the mechanism of action of Fmoc-Asp(OtBu)-OH, detailing its core function, the challenges associated with its use, and the strategic protocols to ensure the successful synthesis of complex peptides.

Core Mechanism of Action

The primary function of Fmoc-Asp(OtBu)-OH in SPPS is to introduce an aspartic acid residue into a growing peptide chain in a controlled manner. The Fmoc group at the N-terminus prevents unwanted polymerization during the coupling of the subsequent amino acid.[2] The OtBu group on the β-carboxyl side chain is crucial for preventing side reactions at this functional group during peptide chain elongation.[1]

The synthesis cycle follows a well-defined workflow:

  • Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a secondary amine base, typically a solution of piperidine in N,N-dimethylformamide (DMF). This exposes a free primary amine on the peptide chain.[3]

  • Activation and Coupling: The carboxylic acid of the incoming Fmoc-Asp(OtBu)-OH is activated using a coupling reagent. This activated amino acid is then coupled to the free amine of the peptide chain, forming a new peptide bond.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The OtBu protecting group remains stable throughout these steps due to its acid-labile nature, which is orthogonal to the base-labile Fmoc group.[1]

The Challenge of Aspartimide Formation

Despite its widespread use, Fmoc-Asp(OtBu)-OH is associated with a significant side reaction known as aspartimide formation. This intramolecular cyclization is catalyzed by the basic conditions of the Fmoc deprotection step. The reaction is initiated by the deprotonation of the backbone amide nitrogen of the aspartic acid residue, which then acts as a nucleophile, attacking the side-chain carbonyl of the Asp(OtBu) group.[1] This results in the formation of a five-membered succinimide ring, known as an aspartimide.[1]

Aspartimide formation is problematic for several reasons:

  • Chain Termination: The aspartimide ring is a stable structure that can halt further peptide elongation.

  • Formation of Impurities: The aspartimide ring can be opened by the piperidine used for deprotection, leading to the formation of α- and β-piperidide adducts. It can also be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate chromatographically.[4]

  • Racemization: The chiral center of the aspartic acid residue is susceptible to racemization during aspartimide formation and its subsequent ring-opening, compromising the stereochemical integrity of the final peptide.

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible due to the low steric hindrance of the following amino acid.[5]

Quantitative Data on Aspartimide Formation

The extent of aspartimide formation is influenced by several factors, including the peptide sequence, the duration of exposure to basic conditions, and the choice of side-chain protecting group.

Asp-Xxx SequenceProtecting GroupAspartimide Formation (%) after 200 min piperidine treatmentD-Asp Content (%)Reference
VKDG YIOtBuHighHigh
VKDG YIOMpeReducedReduced
VKDG YIOBnoNegligible (0.1%/cycle)Low
VKDN YIOtBuSignificantHigh
VKDN YIOBnoAlmost undetectableLow
VKDR YIOtBuSignificantHigh
VKDR YIOBnoAlmost undetectableLow

Table 1: Influence of the C-terminal amino acid (Xxx) and side-chain protecting group on aspartimide formation in the model peptide VKDXYI. This extended treatment simulates 100 deprotection cycles.

PropertyValueReference
Chemical Formula C₂₃H₂₅NO₆[6]
Molecular Weight 411.45 g/mol [6]
Appearance White to off-white powder[1]
Melting Point 148-150 °C (decomposes)[7]
Solubility Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.[7][8]
Optical Rotation [α]²⁰/D -24 ± 2° (c = 1 in DMF)[9]

Table 2: Physicochemical Properties of Fmoc-Asp(OtBu)-OH.

Experimental Protocols

Protocol 1: Coupling of Fmoc-Asp(OtBu)-OH

Objective: To couple Fmoc-Asp(OtBu)-OH to the N-terminus of the resin-bound peptide chain.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HBTU, HATU, HCTU; 3-5 equivalents)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine; 6-10 equivalents)

  • N,N-dimethylformamide (DMF), peptide synthesis grade

  • Reaction vessel

Procedure:

  • Pre-activation: In a separate vial, dissolve Fmoc-Asp(OtBu)-OH and the coupling reagent in DMF. Add the base to initiate the activation of the carboxylic acid. Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling: Add the activated Fmoc-Asp(OtBu)-OH solution to the swollen, deprotected peptide-resin in the reaction vessel.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature. The reaction time may need to be extended for sterically hindered couplings.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative test (no blue color) indicates the absence of free primary amines and a complete coupling reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

Protocol 2: Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of the peptide-resin.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • DMF, peptide synthesis grade

  • Reaction vessel

Procedure:

  • Swell the resin: If the resin is dry, swell it in DMF for 15-30 minutes.

  • Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 3-5 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 3: Cleavage and Deprotection

Objective: To cleave the synthesized peptide from the resin support and remove the OtBu and other acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v/v/v/v or a simpler mixture of TFA/triisopropylsilane (TIS)/water at 95:2.5:2.5 v/v/v). The choice of scavengers depends on the peptide sequence.[10][11]

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.

  • Cleavage: In a fume hood, add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Pellet the precipitated peptide by centrifugation. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Key Processes

SPPS_Cycle cluster_reagents Reagents Resin Resin-Bound Peptide (N-terminus Fmoc-protected) Deprotected Resin-Bound Peptide (Free N-terminus) Resin->Deprotected 1. Fmoc Deprotection (20% Piperidine/DMF) Coupled Resin-Bound Peptide (Elongated by one residue, N-terminus Fmoc-protected) Deprotected->Coupled 2. Activation & Coupling (Fmoc-Asp(OtBu)-OH, Coupling Reagent, Base) Coupled->Resin 3. Washing (DMF) Piperidine Piperidine FmocAA Fmoc-Asp(OtBu)-OH CouplingReagent Coupling Reagent

Caption: Standard workflow of a Solid-Phase Peptide Synthesis (SPPS) cycle.

Aspartimide_Formation Peptide Peptide-Asp(OtBu)-Xxx- Deprotonated Deprotonated Amide Peptide->Deprotonated Base (Piperidine) Aspartimide Aspartimide Intermediate (M-18 Da) Deprotonated->Aspartimide Intramolecular Nucleophilic Attack SideProducts Side Products: - α/β-Piperidide Adducts - α/β-Aspartyl Peptides - Racemized Peptides Aspartimide->SideProducts Piperidine or Water

Caption: Chemical pathway of aspartimide formation and subsequent side reactions.

Cleavage_Workflow Start Final Peptide-Resin Cleavage Treat with Cleavage Cocktail (TFA + Scavengers) Start->Cleavage Filter Filter to Remove Resin Cleavage->Filter Precipitate Precipitate Peptide (Cold Diethyl Ether) Filter->Precipitate Isolate Isolate by Centrifugation Precipitate->Isolate Wash Wash with Cold Ether Isolate->Wash Dry Dry Crude Peptide Wash->Dry End Purification (RP-HPLC) Dry->End

Caption: Experimental workflow for the final cleavage and deprotection of the peptide.

Conclusion

Fmoc-Asp(OtBu)-OH is an indispensable reagent in Fmoc-based solid-phase peptide synthesis, enabling the incorporation of aspartic acid residues with a high degree of control.[7] However, a thorough understanding of its potential to form aspartimide side products is critical for the successful synthesis of pure peptides.[1] By carefully selecting the peptide sequence, optimizing reaction conditions, and considering the use of alternative protecting groups for particularly challenging sequences, researchers can mitigate the risks associated with aspartimide formation. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for scientists and professionals in the field of drug development and peptide research, facilitating the synthesis of high-quality peptides for a wide range of applications.

References

An In-depth Technical Guide to Fmoc-Asp(OtBu)-ol in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Asp(OtBu)-ol, chemically known as N-α-Fmoc-L-aspartic acid β-tert-butyl ester, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its unique structural characteristics offer precise control over peptide chain elongation and significantly mitigate common side reactions, ensuring the synthesis of high-purity peptides. This guide provides a comprehensive overview of its core features, quantitative data, and detailed experimental protocols for its effective use in SPPS.

Core Features and Physicochemical Properties

This compound is an L-aspartic acid derivative strategically modified with two key protecting groups: a base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and an acid-labile tert-butyl (OtBu) ester protecting the β-carboxyl group of the side chain. This orthogonal protection scheme is fundamental to the widely used Fmoc-based SPPS strategy.

The primary role of the Fmoc group is to temporarily block the N-terminus, preventing self-polymerization and allowing for the stepwise addition of amino acid residues. Its removal is typically achieved under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), which does not affect the acid-sensitive side-chain protecting groups.

The OtBu group is crucial for preventing a significant side reaction during SPPS: aspartimide formation. This intramolecular cyclization can occur when the peptide backbone is exposed to the basic conditions of Fmoc deprotection, leading to the formation of a succinimide derivative. Aspartimide formation can result in the epimerization of the aspartic acid residue and the formation of β-aspartyl peptides, which are often difficult to separate from the target peptide. The steric hindrance provided by the bulky OtBu group effectively minimizes this unwanted side reaction, thereby enhancing the purity and yield of the final peptide.[1][2][3]

Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValue
Chemical Name N-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid β-tert-butyl ester
Synonyms Fmoc-L-Asp(OtBu)-OH
CAS Number 71989-14-5
Molecular Formula C₂₃H₂₅NO₆
Molecular Weight 411.45 g/mol [1]
Appearance White to off-white powder[4]
Melting Point 148-150 °C (decomposition)[1][4]
Optical Activity [α]²⁰/D -24 ± 2° (c = 1% in DMF)[1]
Purity (HPLC) ≥98.0%[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.[4]
Storage Temperature 2-8°C[1]

Signaling Pathways and Experimental Workflows

To visually represent the logical relationships and experimental procedures involving this compound, the following diagrams have been generated using the DOT language.

Fmoc_Asp_OtBu Fmoc-Asp(OtBu)-OH Fmoc_group Fmoc Group (N-terminal protection) Fmoc_Asp_OtBu->Fmoc_group protects α-amino OtBu_group OtBu Group (Side-chain protection) Fmoc_Asp_OtBu->OtBu_group protects β-carboxyl SPPS_cycle SPPS Cycle Fmoc_group->SPPS_cycle enables stepwise Acid_cleavage Acid-mediated Side-chain Deprotection & Resin Cleavage (e.g., TFA) OtBu_group->Acid_cleavage removed during Aspartimide_prevention Prevents Aspartimide Formation OtBu_group->Aspartimide_prevention steric hindrance Base_deprotection Base-mediated Fmoc Deprotection (e.g., Piperidine) SPPS_cycle->Base_deprotection removes Fmoc Peptide_elongation Peptide Elongation Base_deprotection->Peptide_elongation Aspartimide_prevention->SPPS_cycle ensures purity

Caption: Logical relationship of this compound's protecting groups in SPPS.

start Start: Resin Swelling (e.g., in DMF) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 activation Activation of Fmoc-Asp(OtBu)-OH (e.g., with HBTU/DIPEA in DMF) wash1->activation coupling Coupling to Resin activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 next_cycle Repeat for next amino acid wash2->next_cycle cleavage Final Cleavage & Deprotection (TFA cocktail with scavengers) wash2->cleavage After final residue next_cycle->deprotection end End: Purified Peptide cleavage->end

Caption: Experimental workflow for incorporating this compound in SPPS.

Detailed Experimental Protocols

The following are detailed methodologies for the key experimental steps involving this compound in SPPS. These protocols are foundational and may require optimization based on the specific peptide sequence and scale of the synthesis.

Resin Preparation and Swelling
  • Objective: To prepare the solid support for peptide synthesis.

  • Materials: Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal carboxylic acids), N,N-Dimethylformamide (DMF), reaction vessel.

  • Procedure:

    • Place the desired amount of resin into a reaction vessel.

    • Add a sufficient volume of DMF to cover the resin completely.

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

    • After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection
  • Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Materials: 20% (v/v) piperidine in DMF, DMF.

  • Procedure:

    • Add the 20% piperidine in DMF solution to the swollen resin.

    • Agitate the mixture for 3-5 minutes and then drain the solution.

    • Add a fresh portion of the 20% piperidine in DMF solution and continue agitation for an additional 10-15 minutes.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (at least 5 times) to ensure complete removal of piperidine and the cleaved Fmoc-dibenzofulvene adduct.

Activation and Coupling of this compound
  • Objective: To activate the carboxylic acid of this compound and couple it to the free N-terminus on the resin-bound peptide.

  • Materials: this compound, coupling reagent (e.g., HBTU, HATU), base (e.g., N,N-Diisopropylethylamine - DIPEA), DMF.

  • Procedure:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a near-equimolar amount of the coupling reagent (e.g., HBTU) in DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid/coupling reagent solution to initiate the activation. Let the mixture pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-4 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test).

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove any unreacted reagents and byproducts.

Final Cleavage and Deprotection
  • Objective: To cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups, including the OtBu group.

  • Materials: Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water in a ratio of 95:2.5:2.5), cold diethyl ether.

  • Procedure:

    • After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

    • Add the cleavage cocktail to the resin. The t-butyl cations generated during the cleavage of the OtBu group can lead to side reactions; therefore, the inclusion of scavengers like TIS and water is crucial.[5]

    • Allow the cleavage reaction to proceed for 2-4 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation and decant the ether.

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and dissolved protecting group byproducts.

    • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

By understanding and applying these principles and protocols, researchers can effectively utilize this compound to synthesize complex peptides with high fidelity and purity, advancing research and development in the fields of chemistry, biology, and medicine.

References

A Technical Guide to Fmoc-Asp(OtBu)-ol: Synthesis, Suppliers, and Application in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Asp(OtBu)-ol, a derivative of aspartic acid utilized in specialized peptide synthesis. While the carboxylic acid form, Fmoc-Asp(OtBu)-OH, is the standard and widely available reagent for incorporating aspartic acid into peptide sequences, the corresponding alcohol, this compound, offers unique possibilities for synthesizing C-terminally modified peptides with potentially altered biological activities. This document details the commercial landscape for this and related compounds, provides a protocol for its synthesis, outlines its incorporation into peptides, and discusses the potential applications of the resulting peptide alcohols in biological research, including the modulation of signaling pathways.

Commercial Sources and Availability

Direct commercial sources for this compound are limited, as it is not a standard stock item for most chemical suppliers. Researchers typically need to synthesize it from the more readily available Fmoc-Asp(OtBu)-OH. However, a multitude of suppliers offer the parent carboxylic acid, which is the necessary precursor.

Table 1: Prominent Commercial Suppliers of Fmoc-Asp(OtBu)-OH

SupplierPurity (Typical)Available QuantitiesNotes
Sigma-Aldrich (Merck)≥98.0% (HPLC)1 g, 10 g, 25 g, 100 gA major supplier with extensive documentation.
CEM Corporation≥99.0% (HPLC)[1]Inquire for bulkSpecializes in reagents for peptide synthesis.
BachemHigh purity25 g and largerA leading manufacturer of amino acid derivatives.
GL BiochemHigh purity25 g, 100 g, 1 kg, 5 kgOffers a wide range of peptide synthesis reagents.
Chem-Impex International≥ 98% (HPLC)5 g and other sizesProvides a variety of protected amino acids.
Matrix Innovation≥98%25 g, 100 g, 500 g, 1 kg[2]Offers a price chart for various quantities.[2]
RayBiotech99.77%25 g, 100 g[3]Provides detailed molecule information.[3]
AbbexaHigh purityInquireProduct for research use only.[4]
Advanced ChemTechHigh purityInquireAlso supplies related N-methylated derivatives.[5]

Note: The availability and specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

The properties of this compound are not as extensively documented as its carboxylic acid counterpart due to its non-commercial nature. However, based on its structure and the data for the parent compound, the following can be inferred and has been reported for Fmoc-Asp(OtBu)-OH.

Table 2: Physicochemical Data of Fmoc-Asp(OtBu)-OH

PropertyValue
Molecular Formula C23H25NO6[2]
Molecular Weight 411.45 g/mol [2]
Appearance White to off-white powder[2]
Melting Point 146-152°C[2]
Optical Rotation -24°± 2° (C=1, DMF)[2]
Purity (Typical) ≥98% (HPLC)[2]
Storage 2-8°C

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of the corresponding carboxylic acid, Fmoc-Asp(OtBu)-OH. A common method involves the formation of a mixed anhydride followed by reduction with sodium borohydride.

Protocol: Reduction of Fmoc-Asp(OtBu)-OH to this compound

Materials:

  • Fmoc-Asp(OtBu)-OH

  • N-methylmorpholine (NMM)

  • Isobutyl chloroformate (IBCF)

  • Sodium borohydride (NaBH4)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Activation: Dissolve Fmoc-Asp(OtBu)-OH in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -15°C.

  • Add N-methylmorpholine (1.1 equivalents) followed by the dropwise addition of isobutyl chloroformate (1.1 equivalents), maintaining the temperature at -15°C.

  • Stir the reaction mixture at -15°C for 10-15 minutes to allow for the formation of the mixed anhydride.

  • Reduction: In a separate flask, prepare a suspension of sodium borohydride (2.5 equivalents) in a small amount of methanol.

  • Slowly add the sodium borohydride suspension to the mixed anhydride solution at -15°C.

  • Allow the reaction to proceed at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of an amino alcohol at the C-terminus of a peptide requires a different strategy compared to standard SPPS, as the hydroxyl group is used for attachment to the resin. This can be achieved by anchoring the amino alcohol to a suitable resin, such as 2-chlorotrityl chloride resin, through its hydroxyl group.

Protocol: SPPS with C-terminal this compound

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Diethyl ether, cold

Procedure:

  • Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM.

  • Dissolve this compound (1.5-2 equivalents relative to resin capacity) and DIPEA (3-4 equivalents) in DCM.

  • Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.

  • Cap any remaining active sites on the resin by adding methanol and agitating for 30 minutes.

  • Wash the resin thoroughly with DCM and DMF.

  • Peptide Elongation (Standard Fmoc-SPPS Cycles):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes (x2).

    • Washing: Wash the resin with DMF and DCM.

    • Coupling: Dissolve the next Fmoc-amino acid (3-4 equivalents), a coupling reagent like HBTU (3-4 equivalents), and DIPEA (6-8 equivalents) in DMF. Add this solution to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF and DCM.

    • Repeat these steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • Remove the final N-terminal Fmoc group as described above.

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Biological Applications

While this compound is a synthetic building block and does not have a direct role in signaling pathways, the peptides synthesized using it can have significant biological activities and be valuable tools for studying cellular signaling.

The modification of a peptide's C-terminus from a carboxylic acid to an alcohol can profoundly impact its properties:

  • Increased Stability: The C-terminal alcohol can confer resistance to degradation by carboxypeptidases, prolonging the peptide's half-life in biological systems.

  • Altered Receptor Binding and Activity: The change in charge and hydrogen bonding potential at the C-terminus can alter the peptide's affinity and efficacy at its target receptor. This can be exploited to create more potent agonists or antagonists. For example, analogs of the antithrombin peptide hirudin with C-terminal alcohol modifications have been shown to retain significant activity.[6]

  • Enhanced Membrane Permeability: The removal of the C-terminal charge can increase the hydrophobicity of the peptide, potentially improving its ability to cross cell membranes.

Peptides with C-terminal alcohols have been investigated for various therapeutic applications, including:

  • Antimicrobial Peptides: C-terminal modification of some antimicrobial peptides to the corresponding alcohol has been shown to enhance their activity against Gram-negative bacteria.[7]

  • Enzyme Inhibitors: Peptide alcohols can act as transition-state analog inhibitors of proteases, where the alcohol mimics the tetrahedral intermediate of peptide bond hydrolysis.

By synthesizing libraries of peptide analogs with C-terminal alcohols using building blocks like this compound, researchers can perform structure-activity relationship (SAR) studies to probe the requirements for receptor binding and signaling. This allows for the fine-tuning of peptide-based drugs and chemical probes to investigate signaling pathways with greater precision.

Visualizations

Synthesis_of_Fmoc_Asp_OtBu_ol Fmoc_Asp_OH Fmoc-Asp(OtBu)-OH reagents1 + NMM + IBCF Fmoc_Asp_OH->reagents1 Mixed_Anhydride Mixed Anhydride Intermediate reagents2 + NaBH4 Mixed_Anhydride->reagents2 Fmoc_Asp_ol This compound reagents1->Mixed_Anhydride Activation reagents2->Fmoc_Asp_ol Reduction

Caption: Synthesis of this compound via reduction of the carboxylic acid.

SPPS_Workflow cluster_cycle Peptide Elongation Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Start Start with Resin-Bound This compound Start->Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

Spectroscopic and Synthetic Profile of Fmoc-Asp(OtBu)-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthesis of Fmoc-Asp(OtBu)-ol, a derivative of L-aspartic acid. This document is intended to serve as a valuable resource for professionals engaged in peptide synthesis, medicinal chemistry, and drug development, offering key data and methodologies for the characterization and preparation of this compound.

Spectroscopic Data

The following tables summarize the available and theoretical spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data has been reported for this compound.[1] The data is presented in Table 1.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.85d7.302HFmoc-H
7.67d7.372HFmoc-H
7.40t7.302HFmoc-H
7.30t7.302HFmoc-H
6.32br d1HNH
4.40-4.15m3HFmoc-CH, Fmoc-CH₂
4.10-3.98m1Hα-CH
3.92t1H
3.65-3.48m2HCH₂OH
2.60dd6.24, 16.801Hβ-CH₂
2.41dd6.30, 16.911Hβ-CH₂
1.40s9HC(CH₃)₃

Solvent: CD₃COCD₃, Spectrometer Frequency: 400 MHz[1]

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound was not found in the reviewed literature. However, the expected characteristic absorption bands based on its functional groups are listed in Table 2.

Table 2: Theoretical Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
~3400O-HAlcohol, stretching
~3300N-HAmide, stretching
3100-3000C-HAromatic, stretching
2980-2850C-HAliphatic, stretching
~1730C=OEster (tert-butyl), stretching
~1690C=OAmide (Fmoc), stretching
1600-1450C=CAromatic, stretching
~1250C-OEster, stretching
~1050C-OAlcohol, stretching
Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound was not explicitly found in the searched literature. The theoretical monoisotopic mass and the expected molecular ion peaks for common ionization techniques are provided in Table 3.

Table 3: Theoretical Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₃H₂₇NO₅
Monoisotopic Mass397.1889 g/mol
Expected [M+H]⁺398.1962
Expected [M+Na]⁺420.1781
Expected [M+K]⁺436.1521

Experimental Protocols

The following section details the synthetic procedure for this compound and the general methodology for acquiring the spectroscopic data.

Synthesis of this compound

This compound, also referred to as tert-Butyl (3S)-3-[(9H-9-fluorenylmethoxy)carbonyl]amino-4-hydroxybutanoate, can be synthesized by the reduction of the corresponding carboxylic acid, N-Fmoc-L-aspartic acid β-tert-butyl ester (Fmoc-Asp(OtBu)-OH).[1]

Procedure:

  • A solution of N-Fmoc-L-aspartic acid β-tert-butyl ester (19.0 g, 46.2 mmol) in 300 mL of tetrahydrofuran (THF) is cooled to -78 °C.

  • N-methyl morpholine (NMM, 5.9 mL, 53.3 mmol) is added, followed by isobutyl chloroformate (IBCF, 6.9 mL, 53.3 mmol).

  • The reaction mixture is warmed to 0 °C for 40 minutes and then re-cooled to -78 °C.

  • A suspension of sodium borohydride (3.85 g, 102 mmol) in 25 mL of methanol is added, and the mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched with 400 mL of saturated aqueous ammonium chloride.

  • The product is extracted with ethyl acetate (4 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The residue is purified by silica gel chromatography (50% ethyl acetate/hexane) to yield the desired product.[1]

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is outlined below.

1. Sample Preparation:

  • NMR: A small amount of the purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃COCD₃ as reported).

  • IR: The sample can be analyzed as a thin film, a KBr pellet, or neat using an ATR accessory.

  • Mass Spec: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) for introduction into the mass spectrometer.

2. Data Acquisition:

  • NMR: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).

  • IR: The infrared spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Mass Spec: High-resolution mass spectrometry (HRMS) is performed using techniques such as ESI (Electrospray Ionization) or MALDI (Matrix-Assisted Laser Desorption/Ionization) to determine the accurate mass.

3. Data Analysis:

  • The obtained spectra are processed and analyzed to confirm the structure of the synthesized molecule by interpreting chemical shifts, coupling constants, peak integrations (NMR), characteristic absorption bands (IR), and the molecular ion peak (Mass Spec).

Visualizations

The following diagrams illustrate the synthesis and analytical workflow for this compound.

Synthesis_Workflow Fmoc_Asp_OtBu_OH Fmoc-Asp(OtBu)-OH Reagents 1. NMM, IBCF, THF, -78°C to 0°C 2. NaBH₄, MeOH, -78°C Fmoc_Asp_OtBu_ol This compound Fmoc_Asp_OtBu_OH->Fmoc_Asp_OtBu_ol Reduction Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Purification Purification (Silica Gel Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MassSpec Mass Spectrometry (HRMS) Purification->MassSpec Confirmation Structure & Purity Confirmed NMR->Confirmation IR->Confirmation MassSpec->Confirmation

References

Methodological & Application

Application Note: Solid-Phase Synthesis of Peptides with a C-Terminal Asp(OtBu)-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C-terminally modified peptides, particularly those terminating in an amino alcohol, are of significant interest in drug discovery and biomedical research. The replacement of the C-terminal carboxylic acid with an alcohol can alter the peptide's biological activity, stability, and pharmacokinetic profile.[1] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides featuring a C-terminal aspartic acid alcohol, utilizing Fmoc-Asp(OtBu)-ol as the starting building block. The protocol is based on the Fmoc/tBu strategy, which allows for peptide assembly under mild basic conditions and final cleavage under acidic conditions.[2]

A critical challenge in the synthesis of aspartic acid-containing peptides is the formation of aspartimide, a side reaction that can occur during the basic conditions of Fmoc deprotection.[3][4] This side reaction can lead to a mixture of α- and β-peptides and racemization, complicating purification and reducing the yield of the desired product.[4] This protocol incorporates strategies to address this issue and outlines the use of 2-chlorotrityl chloride (2-CTC) resin, which is highly acid-labile. This resin is ideal as it allows for the attachment of the initial amino alcohol and subsequent cleavage of the final peptide under very mild conditions, preserving the C-terminal alcohol and acid-sensitive side-chain protecting groups.[5][6]

Experimental Protocols

This section details the complete workflow for synthesizing a peptide with a C-terminal Asp(OtBu)-ol, starting from the loading of this compound onto 2-chlorotrityl chloride resin.

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This procedure describes the covalent attachment of the starting amino alcohol to the solid support via an ether linkage.[7][8]

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1 eq.) in anhydrous Dichloromethane (DCM) (10 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.

  • Amino Alcohol Solution Preparation: In a separate flask, dissolve this compound (2 eq. relative to resin substitution) in anhydrous pyridine (8 mL per gram of resin).

  • Loading Reaction: Drain the DCM from the swelled resin. Add the this compound/pyridine solution to the resin.

  • Incubation: Agitate the mixture at room temperature for 12-48 hours. The reaction progress can be monitored by taking a small sample of resin and performing a test cleavage.

  • Washing: Once the reaction is complete, filter the resin and wash it sequentially with DCM (4x), DMF (2x), and Methanol (3x).

  • Capping Unreacted Sites: To block any remaining reactive chlorotrityl groups, treat the resin with a solution of Methanol/DIPEA/DCM (1:1:8) for 30 minutes.[8][9]

  • Final Washes: Wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Drying: Dry the resin in vacuo to a constant weight. The final loading can be estimated by weight gain or determined quantitatively via UV-Vis spectrophotometry of the Fmoc group after cleavage from a small, weighed sample.

Protocol 2: Standard Fmoc-SPPS Elongation Cycle

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

  • Resin Swelling: Swell the this compound-loaded resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[2]

    • Drain and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the next Fmoc-amino acid (3-5 eq.) with a coupling agent such as HBTU/HOBt (3-5 eq.) and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) in DMF for 2-5 minutes.[2]

    • Drain the DMF from the resin and add the activated amino acid solution.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To confirm reaction completion, a small sample of resin can be tested (e.g., Kaiser test).

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Return to step 1 of this protocol to add the next amino acid.

Protocol 3: Cleavage of the Peptide from 2-CTC Resin

This procedure uses a mild acidic cocktail to release the fully protected peptide from the resin, preserving the C-terminal alcohol.[5][10]

  • Resin Preparation: Wash the final peptide-resin thoroughly with DCM to remove any residual DMF and dry it partially in vacuo.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Acetic Acid / Trifluoroethanol (TFE) / DCM in a 1:1:8 ratio (v/v/v). Use approximately 20 mL per gram of resin.[10]

  • Cleavage Reaction:

    • Add half of the cleavage cocktail to the resin and agitate at room temperature for 30 minutes.

    • Filter the solution into a clean collection flask.

    • Wash the resin with the remaining cleavage cocktail and combine the filtrates.

  • Peptide Precipitation:

    • Concentrate the combined filtrates under reduced pressure to remove the DCM.

    • Add cold diethyl ether to the remaining solution to precipitate the crude peptide.

    • If precipitation is slow, store the mixture at 4°C overnight.

  • Isolation: Isolate the peptide by filtration or centrifugation. Wash the peptide pellet with additional cold diethyl ether.

  • Drying: Dry the final peptide product in vacuo.

Data Presentation

Table 1: Summary of Reagents and Conditions for SPPS of a C-Terminal Asp(OtBu)-ol Peptide.

StepReagentEquivalents (relative to resin loading)SolventTime
Loading This compound2Pyridine12-48 h
2-Chlorotrityl Chloride Resin1--
Capping Methanol / DIPEA-DCM30 min
Fmoc Deprotection Piperidine-20% in DMF2 x (3 min + 20 min)
Coupling Fmoc-Amino Acid3 - 5DMF1 - 2 h
HBTU/HOBt3 - 5DMF1 - 2 h
DIPEA6 - 10DMF1 - 2 h
Cleavage Acetic Acid / TFE / DCM-1:1:8 (v/v/v)30 min

Mandatory Visualizations

SPPS_Workflow cluster_prep Resin Preparation cluster_synthesis Peptide Elongation Cycle cluster_cleavage Final Cleavage Resin 2-Chlorotrityl Chloride Resin Swell_Resin Swell Resin in DCM Resin->Swell_Resin Load_AA Load this compound (Pyridine, RT, 12-48h) Swell_Resin->Load_AA Cap_Resin Cap Unreacted Sites (MeOH/DIPEA) Load_AA->Cap_Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Cap_Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Next Fmoc-AA (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Cycle_End Repeat Cycle for each AA Wash2->Cycle_End Cycle_End->Deprotection Next AA Final_Wash Final DCM Wash Cycle_End->Final_Wash Final AA Cleave Cleave from Resin (AcOH/TFE/DCM) Final_Wash->Cleave Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Final_Peptide Protected C-Terminal Alcohol Peptide Precipitate->Final_Peptide

Caption: Experimental workflow for the solid-phase synthesis of a C-terminal alcohol peptide.

Aspartimide_Formation cluster_products Undesired Products Peptide Peptide-Asp(OtBu)-Xaa-Resin Deprotonation Backbone N Deprotonation (Piperidine) Peptide->Deprotonation Fmoc Deprotection Step Cyclization Intramolecular Cyclization Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Alpha_Peptide α-Peptide (Racemized) Aspartimide->Alpha_Peptide Ring Opening Beta_Peptide β-Peptide Aspartimide->Beta_Peptide Ring Opening Piperidide Piperidide Adducts Aspartimide->Piperidide Nucleophilic Attack

Caption: Mechanism of aspartimide formation as a side reaction during Fmoc-SPPS.

References

Application Notes and Protocols for the Activation of Fmoc-Asp(OtBu)-OH with HBTU and DIC in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks and coupling reagents is paramount for achieving high yields and purity. Fmoc-Asp(OtBu)-OH (N-α-9-fluorenylmethoxycarbonyl-L-aspartic acid β-tert-butyl ester) is a cornerstone building block, widely utilized for incorporating aspartic acid residues into peptide sequences.[1][2] The tert-butyl (OtBu) group provides robust protection for the side-chain carboxyl function under the basic conditions required for Fmoc group removal, yet it is readily cleaved with acid during the final deprotection and resin cleavage step.[1][3]

The activation of the α-carboxyl group of Fmoc-Asp(OtBu)-OH is a critical step that enables the formation of a peptide bond with the N-terminal amine of the growing peptide chain. This document provides detailed protocols and comparative data for two of the most prevalent activation methods: the use of the aminium/uronium salt HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and the carbodiimide DIC (N,N'-diisopropylcarbodiimide), typically in conjunction with an additive like HOBt (1-Hydroxybenzotriazole).[4][5][6]

HBTU is renowned for its high efficiency, rapid reaction kinetics, and ability to minimize racemization, making it a preferred choice for complex or sterically hindered couplings.[7][8][9] DIC offers a cost-effective alternative, and the solubility of its diisopropylurea byproduct in common SPPS solvents simplifies the purification process.[6][10] Understanding the mechanisms, advantages, and potential side reactions of each method is essential for optimizing peptide synthesis protocols.

Note on Nomenclature: The user query specified Fmoc-Asp(OtBu)-ol, which denotes an amino alcohol. However, the context of activation with peptide coupling reagents HBTU and DIC strongly indicates the intended use of the corresponding carboxylic acid, Fmoc-Asp(OtBu)-OH, for amide bond formation. The following protocols and notes are based on this standard application.

Mechanism of Activation

The activation of the carboxylic acid is a prerequisite for its reaction with the amine. HBTU and DIC achieve this through distinct chemical pathways.

1. HBTU Activation: In the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HBTU to form a highly reactive O-acylisourea intermediate, which rapidly rearranges to a more stable and less racemization-prone HOBt active ester.[4] This active ester is then susceptible to nucleophilic attack by the free amine of the peptide chain to form the desired amide bond.[4]

HBTU_Activation cluster_activation cluster_coupling AA Fmoc-Asp(OtBu)-OH invis1 AA->invis1 Base DIPEA Base->invis1 HBTU HBTU HBTU->invis1 ActiveEster HOBt Active Ester (Reactive Intermediate) invis2 ActiveEster->invis2 PeptideResin H₂N-Peptide-Resin PeptideResin->invis2 CoupledPeptide Fmoc-Asp(OtBu)-NH-Peptide-Resin Byproducts Tetramethylurea + HOBt CoupledPeptide->Byproducts Release of Byproducts invis1->ActiveEster Activation invis2->CoupledPeptide Coupling

Caption: Activation pathway of Fmoc-Asp(OtBu)-OH with HBTU/DIPEA.

2. DIC/HOBt Activation: DIC activates the carboxylic acid by forming a different O-acylisourea intermediate.[11] This intermediate is highly reactive and prone to racemization.[6][10] To mitigate this, an additive such as HOBt is included. HOBt rapidly converts the O-acylisourea into the same HOBt active ester formed in the HBTU pathway, which then reacts more cleanly with the amine.[10][11] This two-step process suppresses racemization and other side reactions like the formation of unreactive N-acylurea.[11]

DIC_Activation AA Fmoc-Asp(OtBu)-OH O_acyl O-Acylisourea Intermediate AA->O_acyl DIC DIC DIC->O_acyl ActiveEster HOBt Active Ester O_acyl->ActiveEster Racemization Suppression HOBt HOBt HOBt->ActiveEster Racemization Suppression CoupledPeptide Fmoc-Asp(OtBu)-NH-Peptide-Resin ActiveEster->CoupledPeptide Coupling PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledPeptide Coupling DIU Diisopropylurea (Byproduct) CoupledPeptide->DIU

Caption: Activation of Fmoc-Asp(OtBu)-OH via the DIC/HOBt method.

Data Presentation

Table 1: General Comparison of HBTU and DIC/HOBt Coupling Protocols
ParameterHBTU / DIPEADIC / HOBtRationale / Notes
Fmoc-AA (eq.) 2.0 - 5.03.0 - 5.0Excess amino acid drives the reaction to completion.[7][12][13]
Coupling Reagent (eq.) 1.9 - 4.9 (HBTU)3.0 - 5.5 (DIC)Near equimolar ratio with AA prevents waste and side reactions.[7][13]
Additive (eq.) N/A (included in HBTU)3.0 - 5.5 (HOBt)HOBt is critical for suppressing racemization with DIC.[10][12]
Base (eq.) 4.0 - 10.0 (DIPEA)N/AA tertiary base is required for the HBTU mechanism.[7][14]
Pre-activation Time 1 - 5 minutes15 - 20 minutesHBTU activation is very rapid; over-activation can lead to side reactions.[12][14]
Coupling Time 10 - 60 minutes60 - 120 minutesHBTU reactions are generally much faster.[9][14]
Byproduct Tetramethylurea (soluble)Diisopropylurea (soluble)Both have soluble byproducts, simplifying solid-phase wash steps.[6][8]
Primary Advantage High efficiency, fastCost-effective, low racemization with additiveHBTU is preferred for difficult sequences.[6][7]
Table 2: Common Side Reactions and Mitigation Strategies
Side ReactionAssociated Reagent(s)DescriptionMitigation Strategy
Guanidinylation HBTUExcess HBTU reacts with the N-terminal amine, forming a stable guanidinium cap and terminating chain elongation.[15][16]Use a stoichiometric amount of HBTU relative to the amino acid (≤1 eq.). Pre-activate the amino acid before adding it to the resin.[15][17]
Racemization DIC, HBTU (less common)Loss of stereochemical integrity at the α-carbon of the activated amino acid, often via an oxazolone or O-acylisourea intermediate.[6][15]For DIC, always use an additive like HOBt or OxymaPure.[10] For HBTU, avoid prolonged activation times and excess base.
Aspartimide Formation Fmoc-Asp(OtBu)-OHUnder basic conditions (piperidine), the backbone amide nitrogen can attack the side-chain ester, forming a cyclic aspartimide. This can reopen to form α- and β-aspartyl peptides.[1][18]Use 20% piperidine in DMF with a small amount of an acid scavenger like 0.1 M HOBt or formic acid during Fmoc deprotection.[1][3]
N-acylurea Formation DICThe reactive O-acylisourea intermediate can rearrange to form a stable, unreactive N-acylurea, reducing yield.[11]Use of HOBt or another additive intercepts the O-acylisourea before it can rearrange.[11]

Experimental Protocols

The following are generalized protocols for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary based on the specific resin, sequence, and scale.

General SPPS Workflow

SPPS_Workflow Start Start: Fmoc-AA-Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Activation 2. Amino Acid Activation (Fmoc-AA, Reagents, Base) Wash1->Activation Coupling 3. Coupling to Resin Activation->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Decision Last Amino Acid? Wash2->Decision Decision->Deprotection No FinalDeprotect Final Fmoc Deprotection Decision->FinalDeprotect Yes Cleavage 4. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) FinalDeprotect->Cleavage Purification 5. Purification (RP-HPLC) Cleavage->Purification End Purified Peptide Purification->End

Caption: General experimental workflow for a single coupling cycle in SPPS.
Protocol 1: Coupling of Fmoc-Asp(OtBu)-OH using HBTU Activation

Materials:

  • Peptide-resin with a free N-terminal amine (0.1 mmol)

  • Fmoc-Asp(OtBu)-OH (0.4 mmol, 4 eq.)

  • HBTU (0.39 mmol, 3.9 eq.)

  • DIPEA (0.8 mmol, 8 eq.)

  • Peptide synthesis grade DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Methodology:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin. Agitate for 3 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[19]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (4 eq.) and HBTU (3.9 eq.) in ~2 mL of DMF.

    • Add DIPEA (8 eq.) to the solution and vortex briefly. Allow the mixture to pre-activate for 2-5 minutes at room temperature.[14] The solution may change color.[20]

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the reaction vessel containing the deprotected resin.

    • Agitate the reaction mixture at room temperature for 30-60 minutes.[14]

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

    • If the test is positive (blue beads), the coupling step can be repeated with a freshly prepared activation solution.

    • Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next coupling cycle.

Protocol 2: Coupling of Fmoc-Asp(OtBu)-OH using DIC/HOBt Activation

Materials:

  • Peptide-resin with a free N-terminal amine (0.1 mmol)

  • Fmoc-Asp(OtBu)-OH (0.5 mmol, 5 eq.)

  • HOBt (0.5 mmol, 5 eq.)

  • DIC (0.5 mmol, 5 eq.)

  • Peptide synthesis grade DMF

  • DCM

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Methodology:

  • Resin Preparation & Deprotection:

    • Follow steps 1 and 2 from Protocol 1.

  • Coupling Cocktail Preparation:

    • In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (5 eq.) and HOBt (5 eq.) in ~2 mL of DMF.

  • Coupling Reaction:

    • Add the Fmoc-Asp(OtBu)-OH / HOBt solution to the deprotected resin in the reaction vessel.

    • Add DIC (5 eq.) to the resin slurry.

    • Agitate the mixture at room temperature for 60-120 minutes.[14]

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor for reaction completion.

    • If the coupling is incomplete after the initial time, allow the reaction to proceed longer or consider a recouple.

    • After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next cycle.

References

Application Notes and Protocols for the Incorporation of Fmoc-Asp(OtBu)-OH in Complex Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of Fmoc-Asp(OtBu)-OH into complex peptide sequences using solid-phase peptide synthesis (SPPS). This document outlines the primary challenges, mitigation strategies, and detailed experimental protocols to enable the synthesis of high-purity peptides for research and drug development.

Introduction

Fmoc-Asp(OtBu)-OH is a critical building block in Fmoc-based solid-phase peptide synthesis, allowing for the introduction of aspartic acid residues into a growing peptide chain.[1][2] The tert-butyl (OtBu) protecting group on the side chain carboxyl function prevents unwanted side reactions during peptide elongation.[3] This protection is readily removed during the final cleavage of the peptide from the resin under acidic conditions.[4] The Fmoc group on the α-amino group provides temporary protection and is selectively cleaved under mild basic conditions, typically with piperidine, to allow for the stepwise addition of amino acids.[3]

The primary challenge associated with the incorporation of Asp(OtBu) residues is the formation of an aspartimide intermediate.[5][6] This side reaction is catalyzed by the basic conditions used for Fmoc deprotection and is particularly problematic in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs.[5] Aspartimide formation can lead to the production of undesired β-peptides and racemized products, which are often difficult to separate from the target peptide.[5] Therefore, careful optimization of synthesis strategies is crucial for obtaining high-purity peptides containing aspartic acid.

Mitigating Aspartimide Formation

Several strategies can be employed to minimize aspartimide formation during SPPS:

  • Use of Alternative Protecting Groups: For particularly challenging sequences, employing bulkier side-chain protecting groups such as 3-ethyl-3-pentyl (OEpe), 4-n-propyl-4-heptyl (OPhp), or 5-n-butyl-5-nonyl (OBno) can significantly reduce aspartimide formation compared to the standard OtBu group.[7] For instance, the use of Fmoc-Asp(OBno)-OH has been shown to reduce aspartimide formation to almost undetectable amounts in certain sequences.[8]

  • Modified Deprotection Conditions: Utilizing a weaker base for Fmoc deprotection can suppress aspartimide formation. A common approach is to use a solution of 2% (v/v) 1,8-diazabicycloundec-7-ene (DBU) and 5% (v/v) piperazine in dimethylformamide (DMF) instead of the standard 20% piperidine in DMF.[5]

  • Backbone Protection: The introduction of a backbone-protecting group, such as the 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the preceding amino acid, can prevent the cyclization reaction that leads to aspartimide formation. This is often achieved by using a pre-formed dipeptide building block like Fmoc-Xaa-(Dmb)Gly-OH.[9]

Quantitative Data Summary

The choice of synthetic strategy can significantly impact the purity of the final peptide. The following table summarizes the comparative performance of different strategies in mitigating aspartimide formation for a model scorpion toxin II peptide (VKDGYI).

StrategyAsp Protecting GroupDeprotection ConditionsTarget Peptide (%)Aspartimide-Related Impurities (%)D-Asp Isomer (%)Reference
Standard OtBu20% Piperidine/DMF7.093.0High[8]
Alternative Protecting Group OMpe20% Piperidine/DMFLower than OBnoModerateHigh[8]
Optimized Protecting Group OBno20% Piperidine/DMF>99<1Low[8]

Data is illustrative and based on a challenging model peptide sequence. Actual results may vary depending on the specific peptide sequence.

Experimental Protocols

This section provides detailed protocols for a standard SPPS cycle for incorporating Fmoc-Asp(OtBu)-OH and a modified protocol for sequences prone to aspartimide formation.

Protocol 1: Standard Solid-Phase Peptide Synthesis Cycle

This protocol is suitable for sequences not known to be highly susceptible to aspartimide formation.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for 30-60 minutes in a reaction vessel.[9][10]

2. Fmoc Deprotection:

  • Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes.
  • Drain the solution and repeat the treatment for an additional 15-20 minutes.[9][11]

3. Washing:

  • Wash the resin thoroughly with DMF (5-6 times) to remove piperidine and cleaved Fmoc-adducts.

4. Amino Acid Coupling:

  • In a separate vial, pre-activate a solution of:
  • Fmoc-Asp(OtBu)-OH (3-5 equivalents)
  • A coupling reagent such as HBTU (2.9 equivalents) or HATU (4.5 equivalents)[9][10]
  • A base such as DIPEA (5-10 equivalents) or N-methylmorpholine[9][10]
  • Dissolve the mixture in DMF and allow it to react for 2 minutes.
  • Add the activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.[10]

5. Washing:

  • Wash the resin with DMF (3-5 times).

6. Repeat Cycles:

  • Repeat steps 2-5 for each subsequent amino acid in the sequence.

7. Final Deprotection and Cleavage:

  • After the final coupling, perform a final Fmoc deprotection (step 2).
  • Wash the resin with DMF, followed by dichloromethane (DCM), and methanol, then dry under vacuum.[9]
  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[9]

8. Precipitation and Purification:

  • Precipitate the crude peptide in cold diethyl ether.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Protocol 2: Modified Protocol for Aspartimide-Prone Sequences

This protocol utilizes a modified deprotection solution to minimize aspartimide formation.

1. Resin Swelling and Initial Cycles:

  • Follow steps 1 and subsequent synthesis cycles as described in Protocol 1 for amino acids preceding the Asp residue.

2. Modified Fmoc Deprotection for Asp and Subsequent Residues:

  • Prepare a deprotection solution of 2% (v/v) DBU and 5% (v/v) piperazine in DMF.[5]
  • Swell the peptide-resin in DMF for 30 minutes and drain.
  • Add the DBU/piperazine solution to the resin and agitate for 5 minutes, then drain.
  • Repeat the treatment with a fresh portion of the solution for 10-15 minutes.[5]

3. Washing:

  • Wash the resin thoroughly with DMF (5-6 times).

4. Coupling and Subsequent Steps:

  • Proceed with the coupling of the next amino acid (step 4 of Protocol 1) and all subsequent steps as outlined in the standard protocol.

Visualizing Workflows and Concepts

The following diagrams illustrate the key processes and decision-making involved in the synthesis of peptides containing Asp(OtBu).

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for all Amino Acids wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Last Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Pure Peptide purification->end

Caption: Standard solid-phase peptide synthesis (SPPS) workflow.

Aspartimide_Formation peptide Peptide Chain ...-Asp(OtBu)-Xaa-... aspartimide Aspartimide Intermediate (Cyclic Succinimide) peptide->aspartimide Fmoc Deprotection piperidine Piperidine (Base) products Mixture of Products α-Peptide (Desired) β-Peptide (Impurity) Racemized Peptides aspartimide->products Nucleophilic Attack

Caption: Mechanism of aspartimide formation during Fmoc deprotection.

Mitigation_Strategy_Decision start Is the sequence prone to aspartimide formation? (e.g., Asp-Gly, Asp-Asn) standard Use Standard SPPS Protocol (Protocol 1) start->standard No modified Select Mitigation Strategy start->modified Yes alt_pg Use Alternative Protecting Group (e.g., Fmoc-Asp(OBno)-OH) modified->alt_pg mod_deprot Use Modified Deprotection (Protocol 2: DBU/Piperazine) modified->mod_deprot backbone Use Backbone Protection (e.g., Fmoc-Xaa-(Dmb)Gly-OH) modified->backbone

Caption: Decision workflow for selecting a synthesis strategy.

References

Application Notes and Protocols for Fmoc-Asp(OtBu)-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Asp(OtBu)-OH is a cornerstone building block in modern solid-phase peptide synthesis (SPPS) for the incorporation of aspartic acid residues into peptide sequences.[1][2][3] Its widespread use in automated peptide synthesizers is attributed to the robust Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amine and the acid-labile tert-butyl (OtBu) protecting group for the β-carboxyl side chain.[2][4] This protection strategy is compatible with the milder reaction conditions of Fmoc chemistry, making it preferable for the synthesis of a wide range of peptides, including complex and modified structures.[5]

These application notes provide a comprehensive guide to the effective use of Fmoc-Asp(OtBu)-OH in automated peptide synthesizers, addressing common challenges, and offering detailed protocols for its application.

Key Applications

  • Routine Peptide Synthesis: Fmoc-Asp(OtBu)-OH is the standard reagent for introducing aspartic acid into peptide chains during automated Fmoc-SPPS.[1][3]

  • Synthesis of Peptide-Based Therapeutics: Aspartic acid residues are critical for the structure and function of many therapeutic peptides and enzyme inhibitors, making this reagent essential in drug discovery and development.[2]

  • Protein Engineering and Structural Biology: The precise incorporation of aspartic acid is vital for studying protein stability, enzyme catalytic mechanisms, and protein-protein interactions.[2]

  • C-terminal Peptide Modifications: Fmoc-Asp(OtBu)-OH can be anchored to a resin through its side-chain carboxyl group, enabling the synthesis of peptides with modified C-termini or for the preparation of head-to-tail cyclized peptides.[6]

Challenges and Mitigation Strategies: Aspartimide Formation

The primary challenge associated with the use of Fmoc-Asp(OtBu)-OH is the formation of an aspartimide intermediate during the basic conditions of the Fmoc-deprotection step (typically using piperidine).[3][7] This side reaction is particularly prevalent in sequences where aspartic acid is followed by glycine (Asp-Gly), asparagine (Asp-Asn), or serine (Asp-Ser).[7] The aspartimide can subsequently undergo nucleophilic attack, leading to a mixture of the desired α-peptide, the undesired β-peptide, and racemized forms, which are often difficult to separate.[7]

Strategies to Minimize Aspartimide Formation:

  • Modified Deprotection Cocktails: Utilizing weaker bases for Fmoc removal can significantly suppress aspartimide formation. A common alternative is a solution of 2% (v/v) DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 5% (v/v) piperazine in DMF.[7]

  • Backbone Protection: The most effective method to prevent aspartimide formation is the use of dipeptides where the amide backbone nitrogen is protected. For the problematic Asp-Gly sequence, using Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb is 2,4-dimethoxybenzyl, has been shown to be highly effective.[8]

  • Sterically Hindered Side-Chain Protecting Groups: While OtBu is standard, employing bulkier side-chain protecting groups can offer increased steric hindrance and reduce the likelihood of cyclization.[7]

  • Control of Reaction Conditions: Elevated temperatures, particularly in microwave-assisted SPPS, can accelerate aspartimide formation.[7] Careful optimization of temperature and reaction times is crucial.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of Fmoc-Asp(OtBu)-OH and strategies to mitigate side reactions.

ParameterSequenceConditionResultReference
Aspartimide Formation Rate Asp-GlyStandard Fmoc deprotection cycle (piperidine)~0.5% per cycle[8]
Epimerization Level Ubiquitin (76-mer) containing DG segmentFmoc-Asp(OtBu)-(Dmb)Gly-OH, 1 min/90°C deprotection1.61% (D)-Asp[9]

Experimental Protocols

The following are generalized protocols for the use of Fmoc-Asp(OtBu)-OH in an automated peptide synthesizer. Instrument-specific parameters should be optimized by the user.

Protocol 1: Standard Automated SPPS Cycle for Fmoc-Asp(OtBu)-OH Incorporation

This protocol outlines a single cycle of amino acid addition.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Wang, Rink Amide) in the reaction vessel.
  • Swell the resin in dimethylformamide (DMF) for at least 30-60 minutes.[10]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a 20% (v/v) solution of piperidine in DMF to the resin.
  • Agitate the mixture for 3-5 minutes, then drain.
  • Repeat the piperidine treatment for an additional 10-15 minutes.
  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[10]

3. Fmoc-Asp(OtBu)-OH Coupling:

  • Activation: In a separate vessel, pre-activate Fmoc-Asp(OtBu)-OH (typically 3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HOBt, HATU, or DIC/Oxyma) and a base (e.g., DIPEA or collidine) in DMF.
  • Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
  • Agitate the mixture for the recommended coupling time (typically 30-60 minutes). Coupling times may need to be extended for difficult sequences.
  • Monitoring (Optional but Recommended): Perform a Kaiser test (or a suitable alternative like the bromophenol blue test for N-methylated residues) to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), the coupling step should be repeated.[10]

4. Washing:

  • Drain the coupling solution.
  • Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3 times) to remove any unreacted reagents and byproducts.[10]

This cycle is repeated for each amino acid in the peptide sequence.

Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups, including the OtBu group from the aspartic acid residue.

1. N-terminal Fmoc Group Removal:

  • Ensure the N-terminal Fmoc group of the final amino acid has been removed using the standard deprotection procedure.[11][12]

2. Resin Washing and Drying:

  • Wash the peptide-resin thoroughly with DMF and then DCM.
  • Dry the resin under high vacuum for at least 4 hours or overnight.[12]

3. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A widely used general-purpose cocktail is Reagent K :
  • Trifluoroacetic acid (TFA): 82.5%
  • Water: 5%
  • Phenol: 5%
  • Thioanisole: 5%
  • 1,2-Ethanedithiol (EDT): 2.5%
  • For many sequences, a simpler, less odorous cocktail is sufficient:
  • TFA: 95%
  • Water: 2.5%
  • Triisopropylsilane (TIS): 2.5%[12]
  • Note: The choice of scavengers (water, phenol, thioanisole, TIS, EDT) is crucial to quench reactive cationic species generated during cleavage and prevent side reactions with sensitive residues like Trp, Met, Tyr, and Cys.[3][12]

4. Cleavage Reaction:

  • Suspend the dry peptide-resin in the cleavage cocktail (e.g., 10 mL per gram of resin).[13]
  • Stir or agitate the mixture at room temperature for 1-4 hours.[10][11]

5. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Wash the resin with a small amount of fresh TFA and combine the filtrates.[11]
  • Add cold methyl tert-butyl ether (MTBE) or diethyl ether (typically 8-10 times the volume of the filtrate) to precipitate the crude peptide.[11][13]
  • If necessary, cool the mixture at 4°C to enhance precipitation.[11]
  • Centrifuge or filter to collect the precipitated peptide.
  • Wash the peptide pellet with cold ether to remove residual scavengers.

6. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid or acetonitrile/water) and purify by preparative HPLC.
  • Lyophilize the pure fractions to obtain the final peptide product.

Visualizations

experimental_workflow cluster_spps Automated SPPS Cycle cluster_cleavage Cleavage and Deprotection resin_swelling Resin Swelling in DMF fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection coupling Fmoc-Asp(OtBu)-OH Coupling (Activated Amino Acid) fmoc_deprotection->coupling washing Washing (DMF, DCM) coupling->washing final_deprotection Final N-terminal Fmoc Deprotection washing->final_deprotection Repeat for each amino acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation purification Purification (HPLC) precipitation->purification

Caption: Automated SPPS and Cleavage Workflow.

aspartimide_formation_pathway peptide_resin Peptide-Asp(OtBu)-Xaa-Resin aspartimide Aspartimide Intermediate peptide_resin->aspartimide Piperidine (Fmoc Deprotection) alpha_peptide Desired α-Peptide aspartimide->alpha_peptide Nucleophilic Attack (desired pathway) beta_peptide Undesired β-Peptide aspartimide->beta_peptide Nucleophilic Attack (side reaction)

Caption: Aspartimide Formation Signaling Pathway.

References

Application Notes and Protocols: Fmoc Deprotection Conditions for Fmoc-Asp(OtBu)-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from Fmoc-Asp(OtBu)-ol. The conditions and methodologies outlined are based on established procedures for Fmoc-protected amino acids and peptides, with special consideration for the aspartate residue and its potential side reactions.

Introduction

This compound is a valuable building block in the synthesis of complex peptides and small molecules where a C-terminal alcohol is required. The removal of the Fmoc protecting group is a critical step, typically achieved under basic conditions. However, the aspartate residue, even with the tert-butyl (OtBu) side-chain protection, is susceptible to a significant side reaction: aspartimide formation. This side reaction can lead to impurities and reduced yields of the desired product. Therefore, careful selection of deprotection conditions is crucial to ensure efficient Fmoc removal while minimizing side reactions.

Key Challenge: Aspartimide Formation

During base-mediated Fmoc deprotection, the backbone amide nitrogen of the subsequent amino acid can attack the side-chain carbonyl of the aspartate residue, leading to the formation of a succinimide ring, known as an aspartimide.[1][2][3] This intermediate can then undergo nucleophilic attack by the deprotection base (e.g., piperidine) or water, resulting in the formation of α- and β-peptide linkages, as well as piperidide adducts.[1][4] While this compound is not part of a peptide chain, the free amine generated upon deprotection could potentially catalyze a similar intramolecular cyclization, although the kinetics might differ. The choice of base, solvent, and reaction time are critical factors in controlling this side reaction.[1]

Comparative Deprotection Conditions

The following table summarizes various conditions for Fmoc deprotection, primarily derived from solid-phase peptide synthesis (SPPS) literature, which can be adapted for the solution-phase deprotection of this compound. The suitability of each condition depends on the scale of the reaction and the sensitivity of the substrate to aspartimide formation.

Deprotection ReagentSolventTypical ConcentrationTemperatureReaction TimeAdvantagesDisadvantages & Potential Side Reactions
PiperidineDMF20% (v/v)Room Temp.5-20 minStandard, well-established, and effective for most applications.[5][6][7]Can promote aspartimide formation, especially with prolonged reaction times.[1][3]
PiperidineDMF5% (v/v)Room Temp.30-60 minMilder conditions, may reduce aspartimide formation.[8]Slower reaction rate.
DBU / PiperidineDMF2% DBU / 2% Piperidine (v/v)Room Temp.2-10 minVery fast and effective, especially for sterically hindered systems.[5][9]Significantly increases the risk of aspartimide formation.[5]
Piperazine / DBU / Formic AcidDMF5% Piperazine / 2% DBU / 1% Formic Acid (v/v)Room Temp.10-30 minFormic acid can help to suppress aspartimide formation.[3][5]More complex reagent mixture.
PyrrolidineDMF20% (v/v)Room Temp.10-30 minCan be more effective than piperidine in some cases.Can also lead to significant pyrrolidide side-product formation.[10]
DiethylamineAcetonitrileNot specifiedRoom Temp.Not specifiedUtilizes a volatile amine, simplifying work-up by evaporation.[9]Slower reaction rate compared to piperidine.
MorpholineAcetonitrile12.5% (v/v)Room Temp.24 hoursSlower deprotection, potentially offering higher selectivity in some cases.[11]Very slow reaction time.
Acidic Hydrogenolysis (H₂/Pd/C, HCl)MeOHCatalytic Pd/C, 2-3 eq. HClRoom Temp.5-8 hoursAvoids basic conditions, preventing base-catalyzed side reactions.[12][13]Requires hydrogenation setup; incompatible with other reducible functional groups.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific reaction scale and desired purity.

Protocol 1: Standard Deprotection with Piperidine

This is the most common method for Fmoc deprotection.

  • Dissolution: Dissolve this compound in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add piperidine to the solution to achieve a final concentration of 20% (v/v).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 15-30 minutes).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.

    • Co-evaporate with a suitable solvent like toluene to remove residual piperidine.

    • The resulting crude product, H-Asp(OtBu)-ol, can be purified by silica gel chromatography.

Protocol 2: Milder Deprotection to Minimize Aspartimide Formation

This protocol uses a lower concentration of piperidine and is recommended for larger scale reactions or when aspartimide formation is a concern.

  • Dissolution: Dissolve this compound in anhydrous DMF (0.1 M).

  • Reagent Addition: Add piperidine to a final concentration of 5% (v/v).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction closely by TLC or HPLC. The reaction will be slower than with 20% piperidine (expect 30-60 minutes or longer).

  • Work-up: Follow the work-up procedure described in Protocol 1.

Protocol 3: Deprotection using a Volatile Base

This method is advantageous for easier removal of the deprotection agent during work-up.

  • Dissolution: Dissolve this compound in acetonitrile (0.1 M).

  • Reagent Addition: Add diethylamine to the solution (e.g., 2-4 equivalents).

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC or HPLC until completion.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to evaporate the solvent and excess diethylamine.[9]

    • The crude product can then be purified by chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the Fmoc deprotection of this compound.

Fmoc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start This compound dissolve Dissolve in Anhydrous Solvent (e.g., DMF) start->dissolve add_base Add Deprotection Base (e.g., Piperidine) dissolve->add_base react Stir at Room Temperature add_base->react monitor Monitor Reaction (TLC/HPLC) react->monitor monitor->react Incomplete concentrate Concentrate Under Reduced Pressure monitor->concentrate Reaction Complete purify Purify by Chromatography concentrate->purify product H-Asp(OtBu)-ol (Deprotected Product) purify->product

Caption: General workflow for the Fmoc deprotection of this compound.

Conclusion

The selection of the appropriate Fmoc deprotection conditions for this compound requires a balance between reaction efficiency and the minimization of side reactions, particularly aspartimide formation. For most applications, 20% piperidine in DMF provides a rapid and effective deprotection. However, for sensitive applications or large-scale synthesis, milder conditions using lower concentrations of piperidine or alternative bases should be considered and optimized. Careful monitoring of the reaction is essential to prevent prolonged exposure to basic conditions.

References

Application Notes and Protocols: Final Peptide Cleavage and Deprotection with TFA Cocktail

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The final step in solid-phase peptide synthesis (SPPS) is the cleavage of the synthesized peptide from the resin support and the simultaneous removal of side-chain protecting groups. Trifluoroacetic acid (TFA) is the most commonly used reagent for this purpose in Fmoc-based SPPS. However, the strong acidic nature of TFA generates highly reactive carbocations from the protecting groups and the resin linker, which can lead to various side reactions, compromising the purity and yield of the final peptide.[1][2] To mitigate these undesired modifications, a "cocktail" of scavengers is added to the TFA.[1][3] This document provides detailed application notes and protocols for performing the final peptide cleavage and deprotection using a TFA cocktail, with a focus on optimizing conditions for different peptide sequences and minimizing common side reactions.

Data Presentation: TFA Cleavage Cocktails

The selection of an appropriate TFA cleavage cocktail is critical and depends on the amino acid composition of the peptide, particularly the presence of sensitive residues.[4] The following tables summarize common TFA cocktails and their applications.

Table 1: Standard TFA Cleavage Cocktails

Reagent NameComposition (v/v)Primary Application
Standard Cocktail 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)General purpose for peptides without highly sensitive residues.[1]
TFA/Water 95% TFA, 5% WaterSuitable for peptides without Cys, Met, or Trp.[5]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TIS"Odorless" alternative, useful for trityl-based protecting groups.[6]

Table 2: Specialized TFA Cleavage Cocktails for Sensitive Residues

Reagent NameComposition (v/v)Primary Application
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Peptides with multiple sensitive residues, including Cys, Met, Trp, and Arg.[1][7]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleEspecially suited for peptides containing Arg(Pbf/Pmc) and Trp.[8]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide (w/v)Prevents methionine oxidation.[6]
Two-Step Cys Cocktail Step 1: 70% TFA, 10% Thioanisole, 10% DMS, 5% TIS, 5% Water, 1% DTT (w/v) Step 2: Increase TFA to 80%Minimizes S-tert-butylation of Cysteine.[9][10][11]

Mechanism of Cleavage and the Role of Scavengers

The cleavage of peptides from the resin and the removal of side-chain protecting groups is an acid-catalyzed process. TFA protonates the protecting groups, leading to their cleavage and the formation of reactive carbocations (e.g., tert-butyl cation).[2][3] These electrophilic species can attack nucleophilic amino acid side chains, causing modifications.[2] Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive species, thereby preventing side reactions.[1][3]

Common Scavengers and Their Functions:

  • Triisopropylsilane (TIS): A reducing agent that effectively scavenges carbocations, particularly the trityl cation.[3]

  • Water: Acts as a scavenger and aids in the solubility of the peptide.[10]

  • 1,2-Ethanedithiol (EDT): A thiol scavenger that is a good reducing agent and helps prevent the oxidation of Cysteine.[10]

  • Thioanisole: A scavenger that can suppress the oxidation of Methionine and alkylation of Tryptophan.[2]

  • Phenol: Scavenges carbocations and can help prevent the degradation of Tyrosine.[7]

  • Dimethyl Sulfide (DMS): Helps to prevent the oxidation of Methionine.[2]

  • Dithiothreitol (DTT): A strong reducing agent used to prevent disulfide bond formation and other oxidative side reactions, particularly with Cysteine.[9][10]

Common Side Reactions and Mitigation Strategies

Several amino acid residues are particularly susceptible to modification during TFA cleavage.[1]

  • Tryptophan (Trp): The indole side chain is prone to alkylation (tert-butylation). Using Fmoc-Trp(Boc)-OH during synthesis can help protect the indole nitrogen.[1] Including scavengers like TIS and thioanisole in the cleavage cocktail is crucial.[1]

  • Methionine (Met): The thioether side chain can be oxidized to the sulfoxide (+16 Da) or alkylated to form a sulfonium salt.[2] Using scavengers with reducing properties like EDT, thioanisole, or DMS can prevent oxidation.[2]

  • Cysteine (Cys): The free thiol group is susceptible to S-tert-butylation (+56 Da) and oxidation, leading to dimer formation.[1][10] The inclusion of a thiol scavenger like EDT is critical.[10] For peptides prone to S-tert-butylation, a two-step cleavage protocol is highly effective.[9][10]

  • Arginine (Arg): Protecting groups like Pbf can be difficult to remove and can lead to sulfonation of other residues, particularly Trp.[1] Using a robust scavenger cocktail like Reagent K or Reagent R and allowing for sufficient cleavage time (3-4 hours) is recommended for peptides with multiple Arg(Pbf) residues.[3]

  • Asparagine (Asn) and Glutamine (Gln): Can undergo dehydration to form nitriles under strong acidic conditions.[2]

Experimental Protocols

Safety Precautions:

Trifluoroacetic acid is a highly corrosive and hazardous chemical.[12][13] All procedures involving TFA must be performed in a well-ventilated chemical fume hood. [13][14] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves for low volumes), safety goggles with side shields or a face shield, and a lab coat.[13][14][15] Avoid contact with skin and eyes, and do not inhale vapors.[12][14]

Protocol 1: Standard Peptide Cleavage and Deprotection

This protocol is suitable for peptides without highly sensitive residues.

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether (-20°C)

  • Reaction vessel (e.g., fritted syringe or round-bottom flask)

  • Centrifuge tubes

  • Nitrogen or vacuum line for drying

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel.

  • Cleavage Cocktail Preparation (prepare fresh): In a chemical fume hood, prepare the cleavage cocktail. For 100 mg of resin, a typical volume is 2 mL.

    • Standard Cocktail (TFA/TIS/H₂O 95:2.5:2.5 v/v/v): Carefully mix 1.9 mL of TFA, 0.05 mL of TIS, and 0.05 mL of deionized water.[3]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature for 1.5 to 2 hours.[16]

  • Peptide Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide into a clean collection tube.[1]

    • Wash the resin twice with a small volume of fresh TFA to ensure complete recovery of the peptide.[1]

  • Peptide Precipitation:

    • In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA solution).[3]

    • Slowly add the TFA solution containing the peptide dropwise into the cold ether while gently vortexing. A white precipitate of the peptide should form.[3]

  • Washing and Drying:

    • Centrifuge the mixture to pellet the peptide.[3]

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble byproducts.[3]

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3]

Protocol 2: Two-Step Cleavage for Cysteine-Containing Peptides

This protocol is designed to minimize the S-tert-butylation of cysteine residues.[9][10]

Materials:

  • Same as Protocol 1, with the addition of Thioanisole, Dimethyl Sulfide (DMS), and Dithiothreitol (DTT).

Procedure:

  • Resin Preparation: Follow Step 1 from Protocol 1.

  • Step 1 Cocktail Preparation: In a fume hood, prepare the initial cleavage cocktail. For 100 mg of resin, prepare 2 mL of the following mixture:

    • 1.4 mL TFA (70%)

    • 0.2 mL Thioanisole (10%)

    • 0.2 mL DMS (10%)

    • 0.1 mL TIS (5%)

    • 0.1 mL deionized water (5%)

    • 20 mg DTT (1% w/v)

  • Initial Cleavage: Add the cocktail to the resin and agitate at room temperature for 30 minutes.[9][10]

  • Step 2 - TFA Addition: Add pure TFA to the reaction mixture to bring the final TFA concentration to approximately 80-90%. For the initial 2 mL cocktail, this would be an addition of 0.5 mL to 1.0 mL of TFA.

  • Final Cleavage: Continue to agitate the mixture for an additional 1.5 to 2 hours at room temperature.[9][10]

  • Isolation, Precipitation, Washing, and Drying: Follow Steps 4-6 from Protocol 1 to isolate, precipitate, wash, and dry the final peptide product.[10]

Visualizations

Peptide_Cleavage_Workflow Start Start: Dried Peptide-Resin Prepare_Cocktail Prepare TFA Cleavage Cocktail Start->Prepare_Cocktail Cleavage Cleavage Reaction: Add Cocktail to Resin (1.5 - 4 hours) Prepare_Cocktail->Cleavage Filter Filter to Separate Resin from Peptide Solution Cleavage->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Wash_Dry Wash and Dry Peptide Pellet Precipitate->Wash_Dry End End: Crude Peptide Wash_Dry->End

Caption: General workflow for final peptide cleavage and deprotection.

Scavenger_Selection_Logic Peptide_Sequence Peptide Sequence Analysis Contains_Trp Contains Trp? Peptide_Sequence->Contains_Trp Contains_Met Contains Met? Peptide_Sequence->Contains_Met Contains_Cys Contains Cys? Peptide_Sequence->Contains_Cys Contains_Arg Contains Arg(Pbf)? Peptide_Sequence->Contains_Arg Add_Thioanisole_TIS Add Thioanisole & TIS Contains_Trp->Add_Thioanisole_TIS Yes Standard_Cocktail Use Standard Cocktail Contains_Trp->Standard_Cocktail No Add_Thioanisole_DMS Add Thioanisole & DMS Contains_Met->Add_Thioanisole_DMS Yes Contains_Met->Standard_Cocktail No Add_EDT_DTT Add EDT & DTT Contains_Cys->Add_EDT_DTT Yes Contains_Cys->Standard_Cocktail No Use_Reagent_R_K Use Reagent R or K Contains_Arg->Use_Reagent_R_K Yes Contains_Arg->Standard_Cocktail No

Caption: Logical diagram for selecting appropriate scavengers.

References

Application Notes and Protocols for the Synthesis of Peptides Containing Asp-Gly Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides containing the Asp-Gly (D-G) sequence is a well-known challenge in solid-phase peptide synthesis (SPPS). Under the standard basic conditions used for Fmoc deprotection, the backbone amide nitrogen of the glycine residue can attack the side-chain ester of the preceding aspartic acid, leading to the formation of a succinimide ring, known as an aspartimide. This side reaction results in the formation of impurities, including α- and β-peptides, as well as racemized products, which are often difficult to separate from the target peptide, leading to reduced yield and purity.

While Fmoc-Asp(OtBu)-OH is a standard building block for incorporating aspartic acid, its use in synthesising problematic sequences like Asp-Gly requires careful consideration and optimized strategies to minimize aspartimide formation. This document provides an overview of the challenges and detailed protocols for mitigating this side reaction.

The Challenge: Aspartimide Formation

The primary challenge in synthesizing peptides with Asp-Gly sequences is the base-catalyzed formation of an aspartimide intermediate during the repeated Fmoc deprotection steps with piperidine.[1] This intramolecular cyclization is particularly favorable when aspartic acid is followed by a sterically unhindered amino acid like glycine.[1] The resulting aspartimide is unstable and can be cleaved by the base to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often with epimerization at the α-carbon of the aspartic acid.

Several factors influence the rate of aspartimide formation, including:

  • Peptide Sequence: Asp-Gly, Asp-Asn, and Asp-Ser motifs are particularly susceptible.[1][2]

  • Deprotection Conditions: The strength of the base and the duration of the deprotection step are critical.[1]

  • Temperature: Higher temperatures can accelerate aspartimide formation.[1]

  • Side-Chain Protecting Groups: The steric bulk of the aspartic acid side-chain protecting group can influence the rate of cyclization.[3]

Strategies to Minimize Aspartimide Formation

Several strategies have been developed to overcome the challenge of aspartimide formation in peptides containing Asp-Gly sequences. These include the use of sterically hindered side-chain protecting groups, backbone protection, and modified deprotection conditions.

Data Presentation: Comparison of Strategies

The following table summarizes the effectiveness of different strategies in minimizing aspartimide formation during the synthesis of a model peptide containing an Asp-Gly sequence.

StrategyAspartimide Formation (%)Target Peptide Purity (%)Reference Building Block/Method
Standard Fmoc-Asp(OtBu)-OHHighLowStandard SPPS protocol with 20% piperidine in DMF
Sterically Hindered Protecting Groups
Fmoc-Asp(OMpe)-OHReducedModerateIncreased steric hindrance compared to OtBu
Fmoc-Asp(OBno)-OHSignificantly ReducedHighOffers substantial steric hindrance, leading to minimal aspartimide formation.
Backbone Protection
Fmoc-Asp(OtBu)-(Dmb)Gly-OHVery Low to UndetectableVery HighThe Dmb group on the glycine nitrogen prevents intramolecular cyclization.[4][5]
Modified Deprotection Conditions
20% Piperidine, 0.1 M HOBt in DMFReducedModerateAddition of an acid additive lowers the basicity of the deprotection solution.[6]
2% DBU, 5% Piperazine in DMFReducedModerateUse of a weaker base combination for Fmoc removal.[1]

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OtBu)-OH

This protocol outlines the standard procedure for SPPS, which is suitable for sequences not highly susceptible to aspartimide formation.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin, 0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 20% (v/v) piperidine in DMF to the resin.
  • Agitate the mixture for 5 minutes.
  • Drain the solution.
  • Repeat the piperidine treatment for another 10 minutes.
  • Wash the resin thoroughly with DMF (5 x 1 min).

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
  • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 1-2 hours.
  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

4. Washing:

  • Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

5. Repeat Cycles:

  • Repeat steps 2-4 for each amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
  • Prepare a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide in cold diethyl ether.
  • Centrifuge, wash with cold ether, and dry the peptide.

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Synthesis using a Sterically Hindered Protecting Group (Fmoc-Asp(OBno)-OH)

This protocol utilizes a bulkier protecting group to minimize aspartimide formation and is recommended for sequences prone to this side reaction.

  • Follow the general SPPS workflow as outlined in Protocol 1.

  • In the coupling step for aspartic acid, substitute Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OBno)-OH.

  • All other steps remain the same. The OBno group is cleaved during the final TFA cleavage step.

Protocol 3: Synthesis using a Backbone-Protected Dipeptide (Fmoc-Asp(OtBu)-(Dmb)Gly-OH)

This protocol is highly effective for preventing aspartimide formation in Asp-Gly sequences.

  • Follow the general SPPS workflow as outlined in Protocol 1.

  • When the sequence requires the addition of the Asp-Gly dipeptide, use Fmoc-Asp(OtBu)-(Dmb)Gly-OH in the coupling step.

  • Adjust the equivalents of the dipeptide and coupling reagents accordingly (typically 1.5-2 equivalents are sufficient).

  • The Dmb group is labile to TFA and will be removed during the final cleavage of the peptide from the resin.[4]

Visualizations

Aspartimide Formation Pathway

Aspartimide_Formation Peptide Peptide-Asp(OtBu)-Gly-Resin Deprotection Fmoc Deprotection (Piperidine in DMF) Peptide->Deprotection Intermediate Deprotonated Amide Deprotection->Intermediate Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Hydrolysis Piperidine/Water Attack Aspartimide->Hydrolysis Racemization Epimerization Aspartimide->Racemization Alpha_Peptide α-Aspartyl Peptide (Desired Product) Hydrolysis->Alpha_Peptide Beta_Peptide β-Aspartyl Peptide (Side Product) Hydrolysis->Beta_Peptide D_Alpha_Peptide D-α-Aspartyl Peptide Racemization->D_Alpha_Peptide D_Beta_Peptide D-β-Aspartyl Peptide Racemization->D_Beta_Peptide

Caption: Mechanism of base-catalyzed aspartimide formation.

Experimental Workflow for SPPS

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash with DMF/DCM Coupling->Wash2 Loop Repeat for each Amino Acid Wash2->Loop Loop->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Loop->Final_Deprotection Last Amino Acid Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Pure Peptide Purification->End

Caption: General workflow for Solid-Phase Peptide Synthesis.

Decision Tree for Asp-Gly Synthesis Strategy

Decision_Tree Start Synthesizing a Peptide with an Asp-Gly Sequence? High_Purity Is Highest Purity Critical? Start->High_Purity Yes No_AspGly Follow Standard SPPS Protocol Start->No_AspGly No Use_Dmb Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH High_Purity->Use_Dmb Yes Consider_OBno Consider Fmoc-Asp(OBno)-OH High_Purity->Consider_OBno No Modified_Conditions Use Modified Deprotection (e.g., + HOBt) Consider_OBno->Modified_Conditions Cost/Availability is a concern Standard Proceed with Standard Fmoc-Asp(OtBu)-OH with caution Consider_OBno->Standard Willing to accept some impurity

References

Troubleshooting & Optimization

Technical Support Center: Preventing Aspartimide Formation with Fmoc-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for preventing aspartimide formation in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate this common side reaction when using Fmoc-Asp(OtBu)-OH.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a problem in Fmoc-SPPS?

A1: Aspartimide formation is an intramolecular side reaction that occurs during Fmoc-based solid-phase peptide synthesis (SPPS), particularly with aspartic acid (Asp) residues.[1] The backbone amide nitrogen of the amino acid following the Asp residue attacks the side-chain carbonyl of the Asp, forming a five-membered succinimide ring. This reaction is catalyzed by the basic conditions used for Fmoc deprotection, such as piperidine.[2][3] The resulting aspartimide is unstable and can be attacked by nucleophiles like piperidine or water, leading to a mixture of unwanted byproducts, including α- and β-aspartyl peptides and their racemized forms. These impurities can be challenging to separate from the target peptide, resulting in lower yield and purity.[3][4]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

A2: The sequence immediately C-terminal to the Asp residue has a significant impact on the rate of aspartimide formation. Sequences where Asp is followed by a small, sterically unhindered amino acid are most prone to this side reaction.[2] The most problematic sequences include:

  • Asp-Gly

  • Asp-Asn

  • Asp-Ser

  • Asp-Arg

The lack of steric hindrance in these residues allows the backbone nitrogen to more easily adopt the conformation necessary for the nucleophilic attack on the Asp side chain.[2]

Q3: How does temperature affect aspartimide formation?

A3: Higher temperatures can accelerate the rate of aspartimide formation. This is a critical consideration in microwave-assisted SPPS, where elevated temperatures are often used to speed up coupling and deprotection steps. Careful optimization of microwave protocols to use lower temperatures during these steps can help minimize this side reaction.

Troubleshooting Guide

This guide addresses common issues encountered during SPPS that may be related to aspartimide formation.

Issue Potential Cause Recommended Solutions
Significant byproduct peaks observed via HPLC/MS, especially a peak at M-18 Da relative to the target peptide. This is a strong indication of aspartimide formation. The M-18 peak corresponds to the mass of the cyclic aspartimide intermediate.1. Modify Deprotection Conditions: Add an acidic additive like 0.1 M HOBt to the 20% piperidine in DMF deprotection solution.[5] 2. Use a Weaker Base: Replace piperidine with a weaker base like 5% piperazine, which can be used with 0.1 M HOBt.[5] 3. Employ Sterically Hindered Protecting Groups: For the Asp residue, substitute the standard OtBu group with a bulkier one like 3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno).[6]
Low yield of the final peptide, especially for long or difficult sequences containing Asp. Aspartimide formation can lead to various side products, including piperidide adducts, which reduces the yield of the desired full-length peptide.1. Modify Deprotection Conditions: As mentioned above, using a weaker base or adding an acidic additive can reduce side product formation.[5] 2. Backbone Protection: For highly susceptible sequences like Asp-Gly, using a backbone-protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, is the most effective way to completely prevent this side reaction.[7][8]
Crude peptide shows a complex mixture of peaks on HPLC, some with masses corresponding to piperidide adducts. The aspartimide intermediate is susceptible to nucleophilic attack by piperidine, leading to the formation of α- and β-piperidide adducts.1. Reduce Basicity of Deprotection: Switching to a non-nucleophilic or weaker base can mitigate the formation of piperidide adducts.[5] 2. Backbone Protection: For highly susceptible sequences, using a backbone-protected dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH will prevent the initial aspartimide formation and subsequent piperidide adducts.[7][9]
Synthesis of an Asp-Gly containing peptide results in very low purity. The Asp-Gly sequence is particularly prone to aspartimide formation due to the lack of steric hindrance from the glycine residue.[2]1. Backbone Protection is Highly Recommended: The most effective solution is to use a dipeptide with a backbone protecting group on the glycine, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[7][9] 2. Use a Bulky Protecting Group on Asp: Fmoc-Asp(OBno)-OH has shown significant success in reducing aspartimide formation even in Asp-Gly sequences.[10]
Increased aspartimide formation is observed when using microwave-assisted SPPS. Higher temperatures used in microwave synthesis can accelerate the rate of aspartimide formation.1. Lower the Microwave Temperature: Optimize the microwave protocol to use lower temperatures during coupling and deprotection steps.

Quantitative Data on Prevention Strategies

The following tables summarize the effectiveness of different strategies in minimizing aspartimide formation in a model peptide (VKDXYI, where X is the variable residue). The data represents the percentage of the desired peptide remaining after extended treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.

Table 1: Comparison of Asp Side-Chain Protecting Groups

Protecting GroupX = Gly (%)X = Asn (%)X = Arg (%)D-Aspartate (X=Gly) (%)
OtBu 55.781.382.214.5
OMpe 77.692.293.36.8
OBno 90.598.298.41.2

Data adapted from comparative studies showing the percentage of target peptide after 100 simulated deprotection cycles.

Table 2: Effect of Modified Deprotection Conditions

Deprotection ConditionAspartimide Formation Reduction
20% Piperidine in DMF Baseline
20% Piperidine, 0.1M HOBt in DMF Significant Reduction
5% Piperazine, 0.1M HOBt in DMF Significant Reduction

Qualitative summary based on multiple sources indicating a significant decrease in aspartimide formation.[5]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with HOBt Additive

This protocol describes the modification of the standard Fmoc deprotection step to suppress aspartimide formation.

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF. Ensure the HOBt is fully dissolved.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection:

    • Drain the DMF from the swelled resin.

    • Add the deprotection solution to the resin.

    • Agitate the resin for 3 minutes.

    • Drain the solution.

    • Add a fresh aliquot of the deprotection solution and agitate for 7 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 minute).

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of free primary amines, indicating successful Fmoc removal.[11]

Protocol 2: Synthesis using a Sterically Hindered Protecting Group (Fmoc-Asp(OBno)-OH)

This protocol outlines the incorporation of a sterically hindered Asp residue.

  • Standard SPPS Workflow: Follow your standard automated or manual SPPS protocol for resin swelling, deprotection, and washing steps.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (1.5-2 eq.), a coupling reagent (e.g., HBTU, 1.45 eq.), and a base (e.g., DIPEA, 3 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring and Washing: Monitor the coupling reaction using the Kaiser test. Once complete, drain the coupling solution and wash the resin with DMF, followed by DCM, and then DMF.

Protocol 3: Synthesis with a Backbone-Protected Dipeptide (Fmoc-Asp(OtBu)-(Dmb)Gly-OH)

This protocol is the most effective method for preventing aspartimide formation in Asp-Gly sequences.

  • Standard SPPS Workflow: Follow your standard SPPS protocol up to the point of coupling the dipeptide.

  • Dipeptide Coupling:

    • In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5-2 eq.), a coupling reagent (e.g., HATU, 1.45 eq.), and a base (e.g., DIPEA, 3 eq.) in DMF.

    • Add the activated dipeptide solution to the deprotected peptide-resin.

  • Reaction and Washing: Allow the coupling to proceed for 2-4 hours. Monitor for completion. Wash the resin as described in Protocol 2.

  • Final Cleavage: The Dmb group is labile to TFA and will be removed during the final cleavage of the peptide from the resin.[7]

Visualizations

Aspartimide_Formation_Pathway Peptide Peptide with Asp(OtBu)-Xaa Deprotonation Deprotonation of Backbone Amide Peptide->Deprotonation Fmoc Deprotection Piperidine Piperidine (Base) Piperidine->Deprotonation Nucleophilic_Attack Nucleophilic Attack on Side-Chain Carbonyl Deprotonation->Nucleophilic_Attack Intramolecular Cyclization Aspartimide Aspartimide Intermediate (Succinimide Ring) Nucleophilic_Attack->Aspartimide Forms Racemization Racemization at α-carbon Aspartimide->Racemization Leads to Hydrolysis Hydrolysis Aspartimide->Hydrolysis Ring Opening Piperidinolysis Piperidinolysis Aspartimide->Piperidinolysis Nucleophilic Attack Alpha_Peptide Alpha_Peptide Hydrolysis->Alpha_Peptide α-peptide Beta_Peptide Beta_Peptide Hydrolysis->Beta_Peptide β-peptide (isoaspartyl) Piperidide_Adducts Piperidide_Adducts Piperidinolysis->Piperidide_Adducts Forms

Caption: Mechanism of base-catalyzed aspartimide formation.

SPPS_Workflow cluster_cycle One SPPS Cycle Deprotection Fmoc Deprotection (e.g., 20% Piperidine, 0.1M HOBt in DMF) Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., with Fmoc-Asp(OBno)-OH) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Cleavage Final Cleavage and Deprotection Wash2->Final_Cleavage Final Cycle Start Start with Resin Start->Deprotection Purification Purification (HPLC) Final_Cleavage->Purification

Caption: Experimental workflow for SPPS with modified deprotection.

Prevention_Strategy_Decision_Tree Start Asp-Containing Peptide Synthesis Sequence_Check Is the sequence Asp-Gly, Asp-Asn, or Asp-Ser? Start->Sequence_Check Backbone_Protection Use Backbone Protection (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) Sequence_Check->Backbone_Protection Yes Bulky_Group Use Bulky Side-Chain Group (e.g., Fmoc-Asp(OBno)-OH) Sequence_Check->Bulky_Group No, but still concerned Modified_Deprotection Modify Deprotection Conditions (e.g., add 0.1M HOBt) Bulky_Group->Modified_Deprotection Or Standard_Protocol Proceed with Standard Protocol (Fmoc-Asp(OtBu)-OH) and monitor closely Bulky_Group->Standard_Protocol Minimal Risk Modified_Deprotection->Standard_Protocol Minimal Risk

Caption: Decision tree for selecting a prevention strategy.

References

Technical Support Center: Aspartimide Formation in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with aspartimide formation during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a problem in SPPS?

Aspartimide formation is a significant side reaction that occurs during Fmoc-based SPPS.[1] It is an intramolecular cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the C-terminally adjacent amino acid attacks the side-chain carboxyl group of the Asp residue.[1] This reaction is predominantly triggered by the basic conditions used for the removal of the Fmoc protecting group, most commonly with piperidine.[1] The resulting five-membered succinimide ring is known as an aspartimide.

This side reaction is problematic for several reasons:

  • Formation of Byproducts: The aspartimide ring can be opened by nucleophiles such as piperidine or water, leading to a mixture of α- and β-aspartyl peptides.[1]

  • Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in the formation of D-aspartyl peptides.[1]

  • Purification Challenges: These byproducts often have similar masses and chromatographic retention times to the desired peptide, making their separation and purification difficult, and in some cases, impossible.[2]

  • Reduced Yield: The formation of these side products significantly lowers the overall yield of the target peptide.[1]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly dependent on the peptide sequence. Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly susceptible. The most problematic sequences include:

  • Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.[1]

  • Asp-Asn (D-N)

  • Asp-Ser (D-S)

  • Asp-Thr (D-T)

  • Asp-Arg (D-R)

Q3: How does temperature affect aspartimide formation?

Increased temperature significantly accelerates the rate of aspartimide formation. This is a critical factor in microwave-assisted SPPS, where elevated temperatures are used to speed up coupling and deprotection steps. Careful control of temperature is crucial when synthesizing peptides containing aspartimide-prone sequences. For instance, lowering the coupling temperature during microwave-assisted synthesis from 80°C to 50°C has been shown to limit racemization of sensitive amino acids.[3]

Troubleshooting Guides

Issue 1: Significant byproduct formation is observed in my Asp-containing peptide.

Root Cause Analysis: The primary cause is likely the base-catalyzed formation of an aspartimide intermediate during the Fmoc deprotection step with piperidine, especially in susceptible sequences like Asp-Gly.

Solutions:

  • Modify Deprotection Conditions:

    • Addition of an Acidic Additive: Adding an acidic additive to the piperidine deprotection solution can buffer the basicity and reduce aspartimide formation.[3]

      • Add 0.1 M hydroxybenzotriazole (HOBt) to the 20% piperidine in DMF solution.[3]

      • Employ ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure), which is highly effective.

      • A 5% formic acid solution in the deprotection cocktail has been shown to reduce aspartimide formation in some cases.

    • Use a Weaker Base: Replace piperidine with a weaker base for Fmoc deprotection.

      • A solution of 5% piperazine with 0.1 M HOBt can be used.[3]

      • Morpholine is a weaker base that can minimize aspartimide formation, though its efficiency may vary depending on the sequence.

  • Utilize Sterically Hindered Asp Protecting Groups: The standard tert-butyl (OtBu) protecting group for the Asp side chain may not provide sufficient steric hindrance. Using bulkier protecting groups can physically block the formation of the succinimide ring.

    • Fmoc-Asp(OMpe)-OH: The 3-methylpent-3-yl ester (OMpe) group offers more protection than OtBu.

    • Fmoc-Asp(OBno)-OH: The 5-n-butyl-5-nonyl (OBno) ester has been shown to significantly reduce aspartimide formation.

  • Implement Backbone Protection: This strategy involves modifying the backbone amide nitrogen of the amino acid following the Asp residue, which prevents it from acting as a nucleophile.

    • Fmoc-Asp(OtBu)-(Dmb)Gly-OH: The use of a 2,4-dimethoxybenzyl (Dmb) protected glycine dipeptide is highly effective at preventing aspartimide formation in the problematic Asp-Gly sequence.

Issue 2: Aspartimide formation persists even with modified deprotection conditions.

Root Cause Analysis: For highly susceptible sequences, modifying the deprotection conditions alone may not be sufficient to completely suppress aspartimide formation. A combination of strategies or more advanced protecting groups may be necessary.

Solutions:

  • Employ Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides can disrupt secondary structures that may favor the cyclization reaction and has been shown to effectively eliminate aspartimide formation when placed near an Asp residue.

  • Consider Novel Protecting Groups: For particularly challenging syntheses, novel protecting groups that completely prevent aspartimide formation can be used.

    • Cyanosulfurylide (CSY) Protection: This method masks the carboxylic acid with a stable C-C bond, completely suppressing aspartimide formation. The CSY group is removed under specific conditions using electrophilic halogen species.[4]

Quantitative Data on Mitigation Strategies

The following tables summarize the effectiveness of different strategies in minimizing aspartimide formation based on studies of the model peptide scorpion toxin II (VKDXYI).

Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation

Asp Protecting GroupX = Gly (% Aspartimide)X = Asn (% Aspartimide)X = Arg (% Aspartimide)D-Asp Content (X=G) (%)
OtBu10.41.81.34.9
OMpe1.80.30.21.1
OBno0.1<0.1<0.10.2

Data from synthesis of VKDXYI peptide with extended treatment with 20% piperidine in DMF.[2]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with HOBt Additive

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate the reaction vessel for 2 x 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling: Proceed with the standard coupling protocol for the next amino acid.

Protocol 2: HPLC Analysis of Aspartimide Formation

  • Sample Preparation: Cleave a small amount of peptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile at 220 nm. Aspartimide and its related byproducts (α- and β-peptides) will typically elute close to the main product peak. Mass spectrometry is essential for unambiguous identification of the byproducts.

Visualizing the Mechanism and Troubleshooting

Mechanism of Aspartimide Formation

The following diagram illustrates the base-catalyzed mechanism of aspartimide formation and its subsequent reactions.

Aspartimide_Formation Peptide Peptide with Asp(OR)-Xaa Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Peptide->Deprotection Base Cyclization Intramolecular Cyclization Deprotection->Cyclization Aspartimide Aspartimide Intermediate (5-membered ring) Cyclization->Aspartimide Hydrolysis Hydrolysis (H2O) or Piperidinolysis Aspartimide->Hydrolysis Byproducts Mixture of: - α-Asp Peptide (L/D) - β-Asp Peptide (L/D) - Piperidide Adducts Hydrolysis->Byproducts Troubleshooting_Workflow Start Significant Aspartimide Byproducts Detected CheckSequence Is the sequence prone to aspartimide formation? (e.g., Asp-Gly, Asp-Ser) Start->CheckSequence ModifyDeprotection Modify Deprotection Conditions: - Add HOBt or Oxyma - Use weaker base (Piperazine) CheckSequence->ModifyDeprotection Yes StandardProtocol Continue with Standard Protocol CheckSequence->StandardProtocol No StillProblem1 Problem Resolved? ModifyDeprotection->StillProblem1 UseBulkyPG Use Sterically Hindered Asp Protecting Group (e.g., OMpe, OBno) StillProblem1->UseBulkyPG No End Synthesis Optimized StillProblem1->End Yes StillProblem2 Problem Resolved? UseBulkyPG->StillProblem2 BackboneProtection Implement Backbone Protection (e.g., Dmb-dipeptide) StillProblem2->BackboneProtection No StillProblem2->End Yes StillProblem3 Problem Resolved? BackboneProtection->StillProblem3 AdvancedMethods Consider Advanced Methods: - Pseudoproline Dipeptides - Novel Protecting Groups (CSY) StillProblem3->AdvancedMethods No StillProblem3->End Yes AdvancedMethods->End

References

Technical Support Center: Fmoc-Asp(OtBu)-ol Coupling Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling efficiency of Fmoc-Asp(OtBu)-ol in solid-phase peptide synthesis (SPPS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and improve synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when using this compound in SPPS?

The most prevalent issue is not necessarily the coupling reaction itself, but a debilitating side reaction known as aspartimide formation.[1][2][3][4] This intramolecular cyclization occurs during the basic conditions of the Fmoc-deprotection step (typically with piperidine) and leads to the formation of a succinimide ring.[2][4] This intermediate can then reopen to yield a mixture of the desired α-peptide, the undesired β-peptide, and racemized products, all of which are difficult to separate and result in significant yield loss and purification challenges.[2][5]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

Aspartimide formation is highly sequence-dependent. The risk is greatest when the amino acid C-terminal to the aspartic acid residue has a small, unhindered side chain, as its backbone amide nitrogen acts as the nucleophile for the cyclization.[6] Particularly problematic motifs include:

  • Asp-Gly[6]

  • Asp-Asn

  • Asp-Ser[4]

  • Asp-Cys[6]

Q3: My peptide purity is low, and I suspect aspartimide formation. How can I confirm this?

Aspartimide formation is a mass-neutral rearrangement, meaning the resulting impurities will have the same mass as the target peptide, making them undetectable by mass spectrometry alone.[7] The primary method for detection is high-performance liquid chromatography (HPLC). The aspartimide-related impurities, such as β-peptides, typically have different retention times and will appear as distinct peaks close to the main product peak in the chromatogram.

Q4: How can I minimize aspartimide formation during my synthesis?

Several strategies can be employed to suppress this side reaction, primarily focused on modifying the Fmoc deprotection conditions or using alternative protecting groups.

  • Modified Deprotection Cocktails: Using a weaker base than piperidine, or adding an acidic additive, can significantly reduce the rate of aspartimide formation.[5][7]

  • Reduced Piperidine Exposure: Minimizing the time the peptide is exposed to basic conditions can help. This includes ensuring efficient washing after deprotection and avoiding unnecessary delays.

  • Sterically Hindered Protecting Groups: Using an aspartic acid derivative with a bulkier side-chain protecting group than tert-Butyl (OtBu) can sterically block the formation of the succinimide ring.[7][8]

  • Backbone Protection: Incorporating a protecting group on the backbone nitrogen of the amino acid following the Asp residue can prevent the nucleophilic attack required for cyclization. This is often achieved by using pre-formed dipeptides, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[9]

Q5: Besides aspartimide formation, what can cause low coupling efficiency for this compound?

While this compound is not considered a highly sterically hindered amino acid, poor coupling can still occur, especially in difficult sequences or when peptide aggregation occurs on the resin.[10] Signs of incomplete coupling include deletion sequences (missing the Asp residue) in the final product. To address this, one can use more potent coupling reagents, increase reaction time, or perform a "double coupling."[5][10]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to the use of this compound.

Issue 1: Low purity of crude peptide with multiple peaks close to the target mass.
  • Potential Cause: Aspartimide formation.[2][4]

  • Troubleshooting Workflow:

    G start Low Purity / Multiple Peaks (Same Mass) check_sequence Is Asp residue followed by Gly, Asn, Ser, or Cys? start->check_sequence strategy Implement Aspartimide Mitigation Strategy check_sequence->strategy Yes re_synthesize Re-synthesize Peptide check_sequence->re_synthesize No, check other coupling issues deprotection Modify Fmoc Deprotection: - Use 2-5% Piperazine in DMF - Add 0.1M HOBt to 20% Piperidine - Add formic acid to piperidine[1] strategy->deprotection protecting_group Use Alternative Protecting Group: - Fmoc-Asp(OMpe)-OH - Fmoc-Asp(OBno)-OH[6] strategy->protecting_group backbone Use Backbone Protection: - e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH[9] strategy->backbone deprotection->re_synthesize protecting_group->re_synthesize backbone->re_synthesize

    Caption: Troubleshooting workflow for aspartimide formation.

Issue 2: Significant deletion sequence observed at the Asp position.
  • Potential Cause: Incomplete coupling of this compound. This can be due to steric hindrance within a difficult sequence or peptide aggregation on the resin.[5][10]

  • Solutions:

    • Use a More Potent Coupling Reagent: Switch from standard carbodiimide reagents (like DIC) to a more powerful phosphonium or aminium salt-based reagent.[5][10]

    • Perform a Double Coupling: After the initial coupling reaction, drain the vessel, wash the resin, and repeat the coupling step with a fresh solution of activated this compound.[5]

    • Increase Reaction Time/Temperature: Extend the coupling time from the standard 1-2 hours to 4 hours or more. In some cases, increasing the temperature to 40-50°C can improve efficiency, though this may also increase the risk of side reactions.[10]

Quantitative Data Summary

The choice of reagents and conditions can have a significant impact on minimizing side reactions.

Table 1: Effect of Fmoc Deprotection Conditions on Aspartimide Formation

Deprotection Reagent Additive Effect on Aspartimide Formation Reference(s)
20% Piperidine in DMF None (Standard) Baseline for aspartimide formation. [5]
20% Piperidine in DMF 0.1 M HOBt Significantly reduces aspartimide formation. [5][7]
20% Piperidine in DMF Formic Acid (e.g., 1-5%) Efficiently suppresses aspartimide side products. [1][5]

| Piperazine (e.g., 5-10%) | None | Weaker base that effectively suppresses aspartimide formation. |[5][7] |

Table 2: Comparison of Coupling Reagents for Difficult Couplings

Reagent Reagent Type Relative Potency Notes Reference(s)
DIC/Oxyma Carbodiimide Standard Effective for most couplings, but may be insufficient for hindered residues. [9]
HBTU/HATU Aminium Salt High Very effective for sterically hindered amino acids. HATU is generally considered more potent than HBTU. [5][10]
PyBOP Phosphonium Salt High Powerful coupling reagent, but can be more expensive.

| COMU | Aminium Salt | Very High | One of the most effective modern coupling reagents. |[10] |

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol describes a standard coupling cycle using HBTU as the activating agent.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain. Treat again with fresh 20% piperidine in DMF for 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve this compound (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A positive result (blue beads) indicates incomplete coupling, and a recoupling (double coupling) may be necessary.

Protocol 2: Aspartimide Suppression using Modified Deprotection

This protocol modifies the deprotection step to minimize aspartimide formation.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Modified Fmoc Deprotection: Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt. Treat the resin with this solution for 5 minutes. Drain. Treat again with a fresh portion of the same solution for 20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

  • Coupling: Proceed with the standard coupling protocol (Protocol 1, steps 4-7).

Visualized Mechanisms and Workflows

G cluster_peptide Peptide Chain cluster_products Undesired Products peptide ...-NH-CHR-CO-NH-CH(CH2COO-tBu)-CO-NH-CH(R')-CO-... intermediate Cyclic Succinimide Intermediate (Aspartimide) peptide->intermediate Intramolecular Nucleophilic Attack base Base (Piperidine) base->peptide Catalyzes beta_peptide β-Peptide intermediate->beta_peptide Ring Opening racemized Racemized (D-Asp) Peptide intermediate->racemized Ring Opening

Caption: Mechanism of base-catalyzed aspartimide formation.

References

Technical Support Center: Fmoc-Asp(OtBu)-ol Stability and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and reactions of Fmoc-Asp(OtBu)-ol, with a particular focus on the effects of temperature.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Low Yield of the Desired Peptide and Presence of Impurities with Similar Mass

  • Potential Cause: A primary cause for low yield and the presence of hard-to-separate impurities is the formation of aspartimide, a cyclic byproduct. This intramolecular cyclization is significantly accelerated by elevated temperatures, especially during the basic conditions of Fmoc deprotection. The Asp-Gly sequence is particularly susceptible to this side reaction.

  • Solutions:

    • Temperature Control: If using microwave-assisted peptide synthesis, consider lowering the temperature during the coupling and deprotection steps involving the Asp residue.

    • Modified Deprotection:

      • Use a weaker base for Fmoc deprotection, such as 5% piperazine in DMF, which can minimize aspartimide formation compared to the standard 20% piperidine.

      • Add a small amount of a weak acid, like 1% formic acid, to the deprotection solution to buffer the basicity.

    • Use of Sterically Hindered Protecting Groups: For particularly problematic sequences, consider replacing Fmoc-Asp(OtBu)-OH with a derivative containing a bulkier side-chain protecting group, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, which sterically hinder the formation of the succinimide ring.

    • Backbone Protection: Employ dipeptides with backbone protection, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, to prevent the nucleophilic attack of the backbone amide nitrogen.

Issue 2: Incomplete Deprotection of the Fmoc Group

  • Potential Cause: While less common, incomplete Fmoc deprotection can occur, leading to deletion sequences. This can be exacerbated by suboptimal reaction conditions.

  • Solutions:

    • Extended Reaction Time: Increase the deprotection time or perform a double deprotection step. For example, treat with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh solution for another 15-20 minutes.

    • Temperature Optimization: While high temperatures can promote side reactions, slightly elevated temperatures (e.g., up to 40°C) can sometimes improve deprotection efficiency. This should be carefully balanced with the risk of aspartimide formation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry place. The recommended storage temperature is 2-8°C.[1][2] It is important to keep the container tightly sealed to protect it from moisture.[2]

Q2: Is this compound stable at room temperature?

A2: this compound is generally stable at room temperature for short periods. However, for long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation.[1][2]

Q3: How does temperature affect the stability of this compound in solution?

A3: In solution, particularly under basic conditions, elevated temperatures significantly accelerate the degradation of this compound, primarily through aspartimide formation.[1][3] The rate of this side reaction is highly temperature-dependent.

Q4: What is the primary degradation pathway for this compound during peptide synthesis?

A4: The main degradation pathway during solid-phase peptide synthesis (SPPS) is the base-catalyzed formation of a succinimide (aspartimide) intermediate.[3] This occurs when the backbone amide nitrogen of the adjacent amino acid attacks the side-chain ester of the aspartic acid residue. This intermediate can then be hydrolyzed to form a mixture of the desired α-peptide and the undesired β-peptide, and can also lead to racemization.[3]

Q5: Are there specific peptide sequences that are more susceptible to temperature-related side reactions with this compound?

A5: Yes, sequences where the aspartic acid is followed by a sterically unhindered amino acid are most prone to aspartimide formation. The most problematic sequence is Asp-Gly. Other susceptible sequences include Asp-Asn and Asp-Ser.[3]

Data Presentation

The following table summarizes the qualitative and semi-quantitative effects of temperature on the stability of this compound, particularly in the context of aspartimide formation during peptide synthesis.

ParameterTemperatureObservationPurity of Desired PeptideReference
Storage (Solid) 2-8°CRecommended for long-term stability.High[1][2]
Room TemperatureStable for short periods.High
Fmoc Deprotection (in solution, basic conditions) Room TemperatureAspartimide formation is a known side reaction.Moderate to High (sequence dependent)[3]
Elevated Temperature (e.g., >40°C)Significant increase in the rate of aspartimide formation.Low to Moderate (sequence dependent)[1][3]

Experimental Protocols

Protocol: Analysis of this compound Thermal Stability by HPLC

This protocol outlines a method to assess the thermal stability of this compound in solution at different temperatures.

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a relevant solvent (e.g., DMF or a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.

  • Incubation at Different Temperatures:

    • Aliquot the stock solution into several sealed vials.

    • Place the vials in incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

  • Time-Point Sampling:

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each temperature and immediately cool it in an ice bath to quench any further reaction.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 30% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the intact this compound and any degradation products.

    • Calculate the percentage of remaining this compound at each time point for each temperature.

    • Plot the percentage of intact this compound against time for each temperature to determine the degradation kinetics.

Visualizations

Aspartimide_Formation_Pathway Aspartimide Formation Pathway for this compound Start Fmoc-Asp(OtBu)-Peptide Intermediate Deprotonated Backbone Amide Start->Intermediate Base Treatment Base Base (e.g., Piperidine) During Fmoc Deprotection Cyclization Intramolecular Cyclization (Nucleophilic Attack) Intermediate->Cyclization Aspartimide Aspartimide Intermediate (Succinimide Ring) Cyclization->Aspartimide Hydrolysis Hydrolysis / Nucleophilic Attack (H2O or Base) Aspartimide->Hydrolysis Alpha_Peptide Desired α-Peptide Hydrolysis->Alpha_Peptide Beta_Peptide β-Peptide (Impurity) Hydrolysis->Beta_Peptide Racemized Racemized Products Hydrolysis->Racemized Temperature Increased Temperature Temperature->Cyclization Accelerates

Caption: Logical workflow of base-catalyzed aspartimide formation from an Fmoc-Asp(OtBu)-containing peptide, highlighting the accelerating effect of increased temperature on the rate-limiting cyclization step.

Troubleshooting_Workflow Troubleshooting Workflow for Aspartimide Formation Problem Low Yield & Impurities (Suspected Aspartimide) Check_Sequence Is Asp-Gly or other susceptible sequence present? Problem->Check_Sequence Check_Temp Are elevated temperatures used (e.g., microwave SPPS)? Check_Sequence->Check_Temp Yes Solution3 Use Sterically Hindered Protecting Group (e.g., Fmoc-Asp(OMpe)-OH) Check_Sequence->Solution3 No, but still an issue Solution4 Implement Backbone Protection (e.g., Dmb-dipeptide) Check_Sequence->Solution4 Yes (Highly Recommended) Solution1 Lower Reaction Temperature Check_Temp->Solution1 Yes Solution2 Modify Deprotection Conditions (e.g., weaker base, acid additive) Check_Temp->Solution2 No Outcome Improved Peptide Purity and Yield Solution1->Outcome Solution2->Outcome Solution3->Outcome Solution4->Outcome

Caption: A decision-making workflow for troubleshooting aspartimide formation during peptide synthesis with this compound.

References

using weaker bases like piperazine for Fmoc deprotection to reduce side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of weaker bases like piperazine for 9-fluorenylmethoxycarbonyl (Fmoc) deprotection in solid-phase peptide synthesis (SPPS). The aim is to help researchers, scientists, and drug development professionals minimize side reactions and improve peptide purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using piperazine over piperidine for Fmoc deprotection?

A1: The primary advantage of using piperazine is the significant reduction of base-induced side reactions during Fmoc-SPPS.[1][2] While piperidine is a highly efficient deprotection reagent, its strong basicity can lead to undesirable side reactions.[3] Piperazine, being a weaker base, offers a milder deprotection environment, which is particularly beneficial for sensitive peptide sequences.[4]

Key benefits include:

  • Minimized Aspartimide Formation: Piperazine significantly reduces the formation of aspartimide, a common side reaction in sequences containing aspartic acid, especially Asp-Gly or Asp-Ser motifs.[1][4][5] Aspartimide formation can lead to a mixture of α- and β-aspartyl peptides and racemization.[5]

  • Reduced Racemization: The use of piperazine has been shown to cause less racemization of sensitive amino acids, such as C-terminal cysteine.[1][2]

  • Comparable Deprotection Efficiency: Studies have shown that piperazine can be as effective as piperidine for Fmoc removal, providing comparable yields and purities for many peptide sequences.[6][7]

Q2: What are the common side reactions associated with traditional piperidine-mediated Fmoc deprotection?

A2: The use of 20% piperidine in DMF, a standard protocol, can lead to several side products that complicate purification and reduce the overall yield of the target peptide.[8][9] The most common side reactions include:

  • Aspartimide Formation: This occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a cyclic succinimide intermediate.[1][10] This can then hydrolyze to form a mixture of α- and β-aspartyl peptides.[3]

  • Diketopiperazine Formation: This is prevalent at the dipeptide stage and involves the intramolecular cyclization of the N-terminal dipeptide, leading to chain truncation.[5]

  • Racemization: The chirality of amino acids can be compromised under the basic conditions of Fmoc deprotection.[5] C-terminal cysteine is particularly susceptible to this side reaction.[1][2]

  • Piperidine Adducts: Dehydroalanine, formed from the elimination of the protected sulfhydryl group of a C-terminal cysteine, can react with piperidine to form an adduct, resulting in a mass increase of +51 Da.[5]

Troubleshooting Guide

Issue 1: I am still observing significant aspartimide formation even after switching to piperazine.

  • Possible Cause: The peptide sequence is exceptionally prone to aspartimide formation.[1] Even with a milder base, certain sequences remain highly susceptible.

  • Solution:

    • Addition of HOBt: The addition of 1-hydroxybenzotriazole (HOBt) at a concentration of 0.1 M to the piperazine deprotection solution can further suppress aspartimide formation.[1][2]

    • Backbone Protection: For extremely sensitive sequences, the use of N-(2-hydroxy-4-methoxybenzyl) (Hmb) backbone protection on the residue following the aspartic acid can completely prevent this side reaction.[1][2]

Issue 2: Fmoc deprotection with piperazine seems incomplete or slow.

  • Possible Cause: The concentration of piperazine or the reaction time may be insufficient for complete deprotection, especially for sterically hindered amino acids.

  • Solution:

    • Increase Reaction Time: Extend the deprotection time or perform a second deprotection step. Monitoring the deprotection using a method like the Kaiser test can help determine the optimal time.[11]

    • Use of a Co-base: A combination of piperazine with a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate Fmoc removal. A common cocktail is 2% DBU and 5% piperazine in NMP.[5][12]

Issue 3: I am observing precipitation during the Fmoc deprotection step with piperazine.

  • Possible Cause: The dibenzofulvene (DBF)-piperazine adduct, specifically 1,4-bis(9H-fluoren-9-ylmethyl)piperazine, can be insoluble in DMF and precipitate.[13]

  • Solution:

    • Change of Solvent: Switching the solvent from DMF to N-methyl-2-pyrrolidone (NMP) can help to alleviate the formation of this precipitate.[13]

    • Addition of DBU: The addition of 2% DBU to the 5% piperazine solution in NMP has been shown to sustain the operability of the synthesis by reducing precipitation.[13]

Quantitative Data Summary

The following table summarizes the comparative data on side product formation when using different bases for Fmoc deprotection.

Deprotection ReagentPeptide Sequence% Aspartimide FormationReference(s)
20% Piperidine in DMFVKDGYI17% (at 60°C)[5]
20% Piperidine in DMFVKDGYI20% (at 90°C)[5]
2% DBU in DMFVKDGYI25% (at 60°C)[5]
6% Piperazine w/v in DMFTest Peptide ILowest among tested bases[1]
6% Piperazine w/v + 0.1M HOBt in DMFTest Peptide IBest results (lowest side reaction)[1][2]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperazine

  • Reagent Preparation: Prepare a 6% (w/v) solution of piperazine in N,N-dimethylformamide (DMF).[1] For enhanced performance in suppressing side reactions, a 0.1 M solution of 1-hydroxybenzotriazole (HOBt) can be added to this solution.[1][2]

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the solvent and add the piperazine deprotection solution to the resin.

  • Reaction: Gently agitate the resin for 20 minutes. For difficult sequences, this step can be repeated.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperazine and the dibenzofulvene adduct.

Protocol 2: Rapid Fmoc Deprotection using Piperazine/DBU

  • Reagent Preparation: Prepare a solution of 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in N-methyl-2-pyrrolidone (NMP).[5][12]

  • Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.

  • Deprotection: Drain the solvent and add the DBU/piperazine deprotection solution to the resin.

  • Reaction: Gently agitate the resin for 2 x 5 minutes.[5]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (3-5 times).

Visualizations

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion Proton Abstraction Base Piperazine (Base) DBF_Adduct DBF-Piperazine Adduct Free_Amine H₂N-Peptide (Free Amine) Carbanion->Free_Amine β-Elimination DBF Dibenzofulvene (DBF) Carbanion->DBF β-Elimination DBF->DBF_Adduct Trapping Aspartimide_Formation_Pathway Asp_Peptide Asp(OR)-Containing Peptide Enolate Backbone Enolate Asp_Peptide->Enolate Deprotonation Base Base (e.g., Piperidine) Aspartimide Aspartimide Intermediate Enolate->Aspartimide Intramolecular Attack Alpha_Peptide α-Aspartyl Peptide Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Aspartyl Peptide Aspartimide->Beta_Peptide Hydrolysis Troubleshooting_Logic Start Start: Fmoc Deprotection with Piperazine Check_Aspartimide High Aspartimide Formation? Start->Check_Aspartimide Add_HOBt Add 0.1M HOBt to Piperazine Check_Aspartimide->Add_HOBt Yes Check_Completion Incomplete Deprotection? Check_Aspartimide->Check_Completion No Use_Hmb Use Hmb Backbone Protection Add_HOBt->Use_Hmb Still High Use_Hmb->Check_Completion Increase_Time Increase Reaction Time or Repeat Step Check_Completion->Increase_Time Yes Check_Precipitation Precipitation Observed? Check_Completion->Check_Precipitation No Use_DBU Use Piperazine/DBU Cocktail Increase_Time->Use_DBU Still Incomplete Use_DBU->Check_Precipitation Switch_Solvent Switch to NMP Check_Precipitation->Switch_Solvent Yes End Proceed to Coupling Check_Precipitation->End No Switch_Solvent->End

References

role of additives like HOBt in Fmoc-Asp(OtBu)-ol coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical information for researchers, scientists, and drug development professionals on the role of additives like 1-Hydroxybenzotriazole (HOBt) in the coupling of Fmoc-Asp(OtBu)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

???+ question "What is the primary role of HOBt in peptide coupling reactions?"

???+ question "Why is coupling Fmoc-Asp(OtBu)-OH particularly challenging?"

???+ question "How does HOBt help mitigate aspartimide formation?"

???+ question "Are there alternatives to HOBt?"

Troubleshooting Guide

This section addresses common issues encountered during the coupling of Fmoc-Asp(OtBu)-OH.

Problem: Low Coupling Efficiency or Incomplete Reaction

???+ question "You observe a positive ninhydrin test after a standard coupling time. What are the potential causes and solutions?"

Problem: Detection of Impurities with the Same Mass (Aspartimide Formation)

???+ question "Your LC-MS analysis shows multiple peaks with the same mass as the target peptide, especially after Asp incorporation. How can you confirm and prevent this?"

Data Presentation

Table 1: Comparison of Additives in Suppressing Side Reactions
AdditiveKey AdvantageRelative Reactivity OrderSafety Concern
HOBt Cost-effective, good at suppressing racemization.[1]OAt > Oxyma > 6-ClOBt > OBt[2]Potentially explosive in anhydrous state.[3][4]
HOAt More reactive than HOBt, accelerates coupling.[2]OAt > Oxyma > 6-ClOBt > OBt[2]Potentially explosive.[5]
6-Cl-HOBt More reactive and better at suppressing racemization than HOBt.[6]OAt > Oxyma > 6-ClOBt > OBt[2]Potentially explosive.
OxymaPure High coupling efficiency, non-explosive alternative.[4][5]OAt > Oxyma > 6-ClOBt > OBt[2]None reported.

Experimental Protocols

Standard DIC/HOBt Coupling Protocol for Fmoc-Asp(OtBu)-OH
  • Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in an appropriate solvent like DMF or DCM (approx. 10 mL per gram of resin) for at least 30 minutes.

  • Deprotection: Remove the N-terminal Fmoc group using a standard deprotection protocol (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of the deprotection solution.

  • Activation Solution: In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and HOBt (3-5.5 equivalents) in DMF.

  • Coupling: Add the activation solution to the washed resin. Then, add DIC (3-5.5 equivalents).

  • Reaction: Agitate the mixture at room temperature. Monitor the reaction for completion using a qualitative method like the ninhydrin (Kaiser) test. The reaction is typically complete within 1-2 hours.[7]

  • Washing: Once the reaction is complete (negative ninhydrin test), drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle.

Visualizations

Mechanism of HOBt-Mediated Peptide Coupling

HOBt_Mechanism Amino_Acid Fmoc-AA-OH O_Acylisourea O-Acylisourea (Highly Reactive, Prone to Racemization) Amino_Acid->O_Acylisourea Carbodiimide DIC / DCC HOBt_Ester HOBt Active Ester (Stable, Reactive, Resists Racemization) O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt HOBt->HOBt_Ester Peptide_Bond Fmoc-AA-NH-Peptide-Resin (New Peptide Bond) HOBt_Ester->Peptide_Bond Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Peptide_Bond

Caption: Role of HOBt in activating the amino acid and preventing racemization.

Troubleshooting Workflow for Aspartimide Formation

Aspartimide_Troubleshooting Start LC-MS shows mass-neutral impurities post-Asp coupling Confirm Suspect Aspartimide Formation? Start->Confirm Strategy1 Modify Deprotection: Add 0.1M HOBt to 20% Piperidine/DMF Confirm->Strategy1 Yes Strategy2 Use Weaker Base: Switch to Piperazine for Fmoc removal Strategy1->Strategy2 Evaluate Re-synthesize and analyze by LC-MS Strategy1->Evaluate Strategy3 Use Bulky Protecting Group: Synthesize with Fmoc-Asp(OMpe)-OH Strategy2->Strategy3 Strategy2->Evaluate Strategy3->Evaluate

References

troubleshooting incomplete coupling of Fmoc-Asp(OtBu)-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing incomplete coupling of Fmoc-Asp(OtBu)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of incomplete coupling of Fmoc-Asp(OtBu)-OH?

Incomplete coupling of Fmoc-Asp(OtBu)-OH can stem from several factors. The primary cause is often steric hindrance, not from the aspartic acid side chain itself, but from the growing peptide chain, which can fold, aggregate, or otherwise block the reactive N-terminus.[1] Additionally, inadequate activation of the amino acid or poor solvation of the peptide-resin can lead to lower coupling efficiency.[2] In some cases, the choice of coupling reagent may not be sufficiently reactive for the specific peptide sequence.[3]

Q2: My Kaiser test is positive after a standard coupling time. What is the first thing I should try?

If the Kaiser test (or another qualitative test for free amines) is positive, the most straightforward first step is to perform a "double coupling."[3] This involves draining the reaction vessel and repeating the coupling step with a fresh solution of activated Fmoc-Asp(OtBu)-OH. This is a common and effective method to drive the reaction to completion.[4]

Q3: Can the choice of solvent affect the coupling efficiency?

Yes, the solvent plays a critical role in solvating the peptide-resin, which is essential for efficient coupling. N,N-Dimethylformamide (DMF) is a standard solvent that provides good solvation.[2] However, for difficult sequences prone to aggregation, switching to or using a mixture containing N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be beneficial due to their superior solvating properties.[5]

Q4: How does temperature influence the coupling reaction?

Increasing the reaction temperature can enhance the kinetics of the coupling reaction, which can be particularly helpful for sterically hindered couplings. However, this must be done with caution, as elevated temperatures can also increase the risk of side reactions, most notably racemization.[3] For difficult couplings, a moderate increase in temperature (e.g., to 40-50°C) can be an effective strategy.[3]

Q5: Is there a link between Fmoc deprotection and poor coupling of the subsequent Fmoc-Asp(OtBu)-OH?

Yes, incomplete removal of the Fmoc group from the preceding amino acid will result in a capped N-terminus, making it impossible for the incoming Fmoc-Asp(OtBu)-OH to couple. This leads to deletion sequences. It's crucial to ensure complete Fmoc deprotection before the coupling step. Additionally, the basic conditions of Fmoc deprotection, typically with piperidine, can promote the formation of aspartimide from a previously incorporated Asp(OtBu) residue, a side reaction that can complicate purification.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Positive Kaiser test after standard coupling time Incomplete reaction due to steric hindrance or slow kinetics.1. Double Couple: Repeat the coupling step with fresh reagents.[3] 2. Increase Reaction Time: Extend the coupling time from 1 hour to 2-4 hours, or even overnight for very difficult sequences.
Consistently poor coupling efficiency for a specific sequence - Peptide Aggregation: The growing peptide chain is folding or aggregating on the resin, blocking reactive sites. - Inefficient Coupling Reagent: The chosen coupling reagent is not reactive enough to overcome the energy barrier for that specific sequence.1. Change Solvent: Switch from DMF to NMP or a mixture of solvents to improve solvation.[5] 2. Upgrade Coupling Reagent: Switch from a standard carbodiimide (like DIC/HOBt) or HBTU to a more potent reagent like HATU or COMU.[3]
Low yield of the desired peptide despite a negative Kaiser test Aspartimide Formation: The Asp(OtBu) residue is undergoing intramolecular cyclization, especially if the following amino acid is Gly, Asn, or Ser. This leads to byproducts that are difficult to separate.1. Modify Deprotection Conditions: Add an acidic additive like 0.1 M HOBt to the piperidine deprotection solution to lower the basicity.[6] 2. Use a Bulkier Protecting Group: For future syntheses of the same sequence, consider using an Asp derivative with a bulkier side-chain protecting group, such as Fmoc-Asp(OMpe)-OH, although this may require more potent coupling conditions.
Incomplete coupling even with powerful reagents and longer times Extreme Steric Hindrance or Aggregation: The peptide sequence is exceptionally "difficult".1. Increase Temperature: Carefully raise the coupling temperature to 40-50°C.[3] 2. Microwave-Assisted Synthesis: If available, use a microwave peptide synthesizer to dramatically accelerate the reaction.[7]

Data Presentation

Comparison of Coupling Reagents for Hindered Amino Acids

The following table summarizes the expected performance of various coupling reagents for sterically hindered couplings, which can be analogous to difficult Fmoc-Asp(OtBu)-OH couplings.

Coupling ReagentClassTypical Reaction TimeRelative EfficiencyRisk of Side Reactions (e.g., Racemization)
DIC/HOBt Carbodiimide60 - 120 minGoodLow[8]
HBTU Aminium Salt30 - 60 minHighLow to Moderate[8]
HATU Aminium Salt20 - 45 minVery HighVery Low[8][9]
COMU Uronium Salt20 - 45 minVery HighVery Low[10]
PyBOP Phosphonium Salt30 - 60 minHighLow[8]

Disclaimer: The quantitative data is extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences, as direct comparative data for Fmoc-Asp(OtBu)-OH is not extensively available in a single source. Actual results may vary.[8]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Asp(OtBu)-OH

This protocol is for routine couplings where no significant difficulty is anticipated.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.[11]

  • Fmoc Deprotection: Drain the DMF. Treat the resin with a 20% (v/v) solution of piperidine in DMF. Perform this treatment twice: the first for 5 minutes, followed by a second treatment with fresh solution for 15-20 minutes to ensure complete removal of the Fmoc group.[11]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.[11]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution.[11]

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Perform a Kaiser test to check for the presence of free primary amines. If the test is negative, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 2: High-Efficiency Coupling for Difficult Sequences

This protocol is recommended when incomplete coupling is observed or anticipated.

  • Resin Swelling, Fmoc Deprotection, and Washing: Follow steps 1-3 of the Standard Coupling Protocol.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3 equivalents) and a high-efficiency coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.[9]

    • Add DIPEA or 2,4,6-collidine (6 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test.

  • (Optional) Double Coupling: If the Kaiser test is positive, drain the reaction vessel, wash once with DMF, and repeat steps 2 and 3 with a fresh solution of activated amino acid.

  • Final Washing: Once the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Visualizations

Troubleshooting_Workflow start Start: Couple Fmoc-Asp(OtBu)-OH kaiser_test Perform Kaiser Test start->kaiser_test coupling_complete Coupling Complete Proceed to next cycle kaiser_test->coupling_complete Negative troubleshoot Incomplete Coupling Detected kaiser_test->troubleshoot Positive double_couple Strategy 1: Double Couple troubleshoot->double_couple change_reagent Strategy 2: Switch to HATU/COMU troubleshoot->change_reagent increase_time_temp Strategy 3: Increase Time / Temp troubleshoot->increase_time_temp change_solvent Strategy 4: Switch to NMP troubleshoot->change_solvent kaiser_test_2 Perform Kaiser Test double_couple->kaiser_test_2 change_reagent->kaiser_test_2 increase_time_temp->kaiser_test_2 change_solvent->kaiser_test_2 kaiser_test_2->coupling_complete Negative kaiser_test_2->troubleshoot Positive (Consider multiple strategies)

Caption: Troubleshooting workflow for incomplete Fmoc-Asp(OtBu)-OH coupling.

References

identifying and characterizing byproducts in Fmoc-Asp(OtBu)-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the identification and characterization of byproducts in Fmoc-Asp(OtBu)-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

The synthesis of this compound from Fmoc-Asp(OtBu)-OH typically proceeds via a mixed anhydride intermediate followed by reduction with sodium borohydride. Impurities can arise from the starting material, the mixed anhydride formation, or the reduction step.

Common impurities include:

  • Starting Material-Related Impurities: Unreacted Fmoc-Asp(OtBu)-OH.

  • Side-Reaction Byproducts:

    • Diastereomers (D-Fmoc-Asp(OtBu)-ol) due to racemization.

    • Urethane byproduct (N-isobutyloxycarbonyl-Asp(OtBu)-ol).

    • Over-reduced species (though less common with NaBH₄).

  • Incompletely Characterized Byproducts: Other minor impurities may be present and require further characterization.

Q2: How can I detect and quantify these impurities?

A combination of chromatographic and spectroscopic methods is recommended for the detection and quantification of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing the chemical purity of the final product. A reversed-phase C18 column with a gradient of acetonitrile in water (often with 0.1% TFA) is typically used.

  • Chiral HPLC: To quantify the level of the D-enantiomer (racemization), chiral HPLC is necessary.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the molecular weights of the main product and any impurities, which aids in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and help in the characterization of byproducts, especially if they can be isolated.

Q3: What causes the formation of the urethane byproduct?

The urethane byproduct, N-isobutyloxycarbonyl-Asp(OtBu)-ol, is formed during the mixed anhydride step. The mixed anhydride has two electrophilic carbonyl centers. While the desired reaction is the nucleophilic attack of the hydride from sodium borohydride on the amino acid carbonyl, a "wrong-way" attack on the carbonic carbonyl of the isobutyl chloroformate-derived portion can occur. This leads to the formation of the urethane. The choice of tertiary amine base and solvent can influence the extent of this side reaction.[1][2]

Q4: What leads to racemization during the synthesis?

Racemization, the formation of the D-enantiomer, can occur during the activation of the carboxylic acid to the mixed anhydride. The base used in this step can facilitate the abstraction of the alpha-proton of the amino acid, leading to a loss of stereochemical integrity. The risk of racemization is influenced by the type of base, solvent, and temperature.[2][3][4]

Troubleshooting Guide

Issue Observed in AnalysisPotential Cause(s)Recommended Actions & Solutions
Peak corresponding to the starting material, Fmoc-Asp(OtBu)-OH, in HPLC. Incomplete reduction.- Ensure the sodium borohydride is fresh and active.- Increase the molar excess of sodium borohydride.- Extend the reaction time for the reduction step.- Optimize the reaction temperature (though lower temperatures are generally preferred to minimize side reactions).
A peak with the same mass as the product but a different retention time in HPLC. Diastereomer (D-enantiomer) formation due to racemization.- Use a weaker, sterically hindered base like N-methylmorpholine (NMM) for the mixed anhydride formation.[1][2]- Maintain a low temperature during the activation and reduction steps.- Perform chiral HPLC to confirm and quantify the D-enantiomer.
A significant peak identified by LC-MS as the isobutyloxycarbonyl (iBoc) adduct. "Wrong-way" opening of the mixed anhydride leading to urethane formation.- Optimize the tertiary amine and solvent combination. N-methylpiperidine in dichloromethane has been shown to minimize urethane formation in some cases.[1]- Add the reducing agent slowly at a low temperature to favor the more reactive amino acid carbonyl.
Multiple small, unidentified peaks in the HPLC chromatogram. - Impurities in the starting Fmoc-Asp(OtBu)-OH.- Degradation of the Fmoc group.- Side reactions of the mixed anhydride.- Ensure the purity of the starting Fmoc-Asp(OtBu)-OH using HPLC before starting the synthesis.- The Fmoc group is generally stable to NaBH₄, but ensure the reaction is not overly prolonged or run at high temperatures.[5]- Isolate the major impurities using preparative HPLC and characterize them by MS and NMR to understand their origin.

Experimental Protocols

Synthesis of this compound

This protocol is based on the mixed anhydride reduction method.

Materials:

  • Fmoc-Asp(OtBu)-OH

  • N-methylmorpholine (NMM)

  • Isobutyl chloroformate (IBCF)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Fmoc-Asp(OtBu)-OH (1 equivalent) in anhydrous THF and cool the solution to -15 °C in an ice-salt or acetone/dry ice bath.

  • Add N-methylmorpholine (NMM) (1.1 equivalents) dropwise while maintaining the temperature at -15 °C.

  • Slowly add isobutyl chloroformate (IBCF) (1.1 equivalents) dropwise to the reaction mixture. Stir for 15-30 minutes at -15 °C to form the mixed anhydride.

  • In a separate flask, prepare a suspension of sodium borohydride (2-3 equivalents) in anhydrous methanol.

  • Slowly add the sodium borohydride suspension to the mixed anhydride solution, ensuring the temperature remains below -10 °C.

  • Stir the reaction mixture at -15 °C to 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Analytical HPLC Method for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A typical gradient would be from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm (for the Fmoc group)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Visualizations

Synthesis_and_Byproducts cluster_synthesis Synthesis Pathway cluster_byproducts Byproduct Formation Fmoc_Asp_OH Fmoc-Asp(OtBu)-OH Mixed_Anhydride Mixed Anhydride Intermediate Fmoc_Asp_OH->Mixed_Anhydride Activation IBCF Isobutyl Chloroformate + NMM NaBH4 Sodium Borohydride (in MeOH) Product This compound (Desired Product) Urethane Urethane Byproduct (Wrong-way opening) Mixed_Anhydride->Product Reduction (Desired) Racemized D-Fmoc-Asp(OtBu)-ol (Racemization) Mixed_Anhydride->Racemized Base-induced epimerization Mixed_Anhydride->Urethane Reduction (Side Reaction) Unreacted Unreacted Fmoc-Asp(OtBu)-OH Mixed_Anhydride->Unreacted Incomplete Reaction

Caption: Synthesis pathway of this compound and potential byproduct formation.

Troubleshooting_Workflow Start Crude Product Analysis (HPLC, LC-MS) Impurity_Detected Impurity Detected? Start->Impurity_Detected Identify_Impurity Identify Impurity (Mass, Retention Time) Impurity_Detected->Identify_Impurity Yes End Pure Product Impurity_Detected->End No Starting_Material Cause: Incomplete Reduction Identify_Impurity->Starting_Material Matches Starting Material Racemization Cause: Racemization Identify_Impurity->Racemization Diastereomer Detected (Chiral HPLC) Urethane Cause: Urethane Formation Identify_Impurity->Urethane Mass matches iBoc adduct Optimize_Reduction Optimize Reduction: - More NaBH₄ - Longer time Starting_Material->Optimize_Reduction Optimize_Base Optimize Activation: - Weaker base - Lower temp. Racemization->Optimize_Base Optimize_Conditions Optimize Conditions: - Slow addition of NaBH₄ - Low temp. Urethane->Optimize_Conditions Optimize_Reduction->Start Optimize_Base->Start Optimize_Conditions->Start

Caption: Troubleshooting workflow for identifying and addressing impurities.

References

purification challenges of peptides synthesized with Fmoc-Asp(OtBu)-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered when synthesizing peptides with Fmoc-Asp(OtBu)-OH.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it the primary challenge with Fmoc-Asp(OtBu)-OH?

A1: Aspartimide formation is a significant side reaction during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1] It is an intramolecular cyclization where the backbone amide nitrogen of the amino acid following the aspartic acid (Asp) residue attacks the side-chain carboxyl group of the Asp.[1][2] This reaction is catalyzed by the basic conditions used for Fmoc group removal, typically a 20% piperidine solution in DMF.[1][3] The resulting five-membered ring is the aspartimide intermediate.[1]

This side reaction is highly problematic because:

  • Byproduct Generation: The aspartimide ring can be opened by nucleophiles like piperidine or water, creating a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.[1][2]

  • Racemization: The chiral center of the aspartic acid can epimerize during this process, leading to D-aspartyl peptides which are difficult to detect as they have the same mass as the target peptide.[1][4]

  • Purification Complexity: These byproducts, particularly the β-aspartyl and D-aspartyl peptides, often have nearly identical masses and chromatographic retention times to the desired peptide, making their separation by HPLC extremely difficult and sometimes impossible.[4][5]

  • Reduced Yield: The formation of these impurities significantly lowers the overall yield of the target peptide.[1]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

A2: The propensity for aspartimide formation is highly sequence-dependent.[3] Sequences where the Asp residue is followed by a small, sterically unhindered amino acid are especially problematic. The most susceptible sequences include:

  • Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.[1][3]

  • Asp-Asn (D-N) [1][3]

  • Asp-Ser (D-S) [1][3]

  • Asp-Arg (D-R) [1][3]

  • Asp-Thr (D-T) [1]

Q3: How can I identify aspartimide-related impurities in my crude peptide analysis?

A3: Identifying these impurities requires careful analysis, typically with LC-MS:

  • Aspartimide Intermediate: This cyclic intermediate will show a mass loss of 18 Da (corresponding to a loss of water) compared to the target peptide. It often appears as a pre-peak or closely eluting peak to the main product in the HPLC chromatogram.[6]

  • β-Aspartyl and D-Aspartyl Peptides: These byproducts have the same molecular mass as the target peptide, making them "hidden" impurities.[4][7] Their presence is often inferred from broad or asymmetric peaks in the HPLC. High-resolution analytical HPLC with a shallow gradient may help to partially resolve these isomers.[5]

  • Piperidide Adducts: These byproducts result from the nucleophilic attack of piperidine on the aspartimide ring and will show a mass increase of +85 Da compared to the target peptide (or +67 Da compared to the aspartimide).[2]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solutions & Strategies
Significant peak at Target Mass - 18 Da observed in LC-MS. Formation of the cyclic aspartimide intermediate due to base-catalyzed dehydration.This is a direct indicator of the primary side reaction. Implement preventative strategies during synthesis (see below). During purification, this species may be separated from the target peptide, but its presence indicates that other, same-mass impurities (β-Asp and D-Asp peptides) are also likely present.
Broad, tailing, or asymmetric main peak on HPLC, with a mass corresponding to the target peptide. Co-elution of the desired α-peptide with isomeric impurities (β-Asp and D-Asp peptides) that have the same mass but slightly different chromatographic properties.[4][7]Analytical Strategy: • Use a shallower HPLC gradient (e.g., 0.5% B/min) to improve the resolution between isomers.[5] • Collect fractions across the peak and perform detailed MS/MS analysis to look for fragment ions that can differentiate α- and β-linkages.Prevention is the best approach: See synthesis optimization strategies below.
Multiple impurity peaks are observed, making purification difficult. A combination of aspartimide formation, subsequent ring-opening, and racemization has occurred, leading to a complex mixture of byproducts.[2]Focus on optimizing the synthesis to minimize the initial aspartimide formation event. For purification of the existing crude product, a multi-step purification strategy using different pH or solvent systems may be required, though success is not guaranteed.[8]

Strategies for Minimizing Aspartimide Formation

Success in purifying Asp(OtBu)-containing peptides begins with minimizing the formation of impurities during synthesis.

Modification of Deprotection Conditions
StrategyDetailsReported Effectiveness
Use a Weaker Base Replace 20% piperidine with a weaker base like 5% piperazine or morpholine.[1][7]Can be effective, but may lead to incomplete Fmoc removal in some sequences.[2]
Add an Acidic Additive Add an acid to the deprotection cocktail to lower the pKa.[9]0.1 M HOBt: Significantly reduces aspartimide formation.[7] • 5% Formic Acid: Shown to reduce aspartimide formation by up to 90% in certain sequences.[1][3]
Use of Sterically Hindered Protecting Groups

The standard OtBu group may not provide enough steric protection.[3] Using bulkier side-chain protecting groups can physically block the nucleophilic attack that initiates aspartimide formation.[2][7]

Protecting GroupRationaleReported Effectiveness
Fmoc-Asp(OMpe)-OH Increased steric bulk shields the side-chain carbonyl.High[10]
Fmoc-Asp(OBno)-OH Significant steric bulk provides excellent protection.Very High. Reduced aspartimide to almost undetectable levels for Asp-Asn and Asp-Arg sequences.[4] Increased target peptide by 25% compared to Fmoc-Asp(OtBu)-OH in a 33-mer synthesis.[4]
Backbone Protection

This is one of the most effective methods to completely prevent the side reaction.[7] A protecting group is placed on the backbone amide nitrogen of the residue following the Asp, preventing it from acting as a nucleophile.[1]

  • Strategy: For problematic Asp-Gly sequences, use a dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH , where Dmb (2,4-dimethoxybenzyl) protects the glycine's amide nitrogen.[1][11]

Experimental Protocols

Protocol 1: Standard Peptide Cleavage and Deprotection

This protocol is a starting point for cleaving the peptide from the resin while removing the OtBu protecting group.

Materials:

  • Peptide-bound resin

  • Trifluoroacetic acid (TFA)

  • Reagent Grade Water

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) or Ethanedithiol (EDT) (if Cys or Met are present)

  • Cold diethyl ether

Procedure:

  • Prepare the cleavage cocktail. A standard "Reagent B" cocktail is effective for most peptides: 88% TFA, 5% Water, 5% Phenol, 2% TIS.

  • Add the cleavage cocktail to the peptide-resin (10 mL per gram of resin).

  • Incubate at room temperature with occasional swirling for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Concentrate the filtrate under a stream of nitrogen to reduce the volume by approximately 80%.

  • Precipitate the crude peptide by adding it dropwise to a centrifuge tube filled with cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet twice more with cold ether to remove scavengers.[12]

  • Dry the peptide pellet under vacuum. The crude peptide is now ready for purification.[12]

Protocol 2: Reverse-Phase HPLC Purification (RP-HPLC)

RP-HPLC is the standard method for peptide purification, separating the target peptide from impurities based on hydrophobicity.[8]

Materials & Equipment:

  • Preparative RP-HPLC system with a UV detector (214-220 nm).

  • Preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size).[12]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[12]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Crude, dried peptide dissolved in a minimal amount of a suitable solvent (e.g., a small amount of Mobile Phase A/B mixture, or DMSO).

Procedure:

  • Equilibrate the C18 column with Mobile Phase A.

  • Inject the dissolved crude peptide onto the column.

  • Run a linear gradient to elute the peptide. A typical starting gradient is 5% to 65% Mobile Phase B over 60 minutes.

  • Crucial for Asp peptides: If peak shape is poor, try a shallower gradient (e.g., 10% to 50% B over 80 minutes) to improve the separation of same-mass isomers.[5]

  • Monitor the elution profile at 214 nm or 220 nm.

  • Collect fractions corresponding to the target peptide peak.

  • Analyze the purity of each collected fraction using analytical HPLC-MS.

  • Pool the fractions that meet the desired purity level.

  • Lyophilize (freeze-dry) the pooled fractions to obtain the final purified peptide as a white powder.

Visual Guides

cluster_synthesis Synthesis Phase (Fmoc-SPPS) cluster_analysis Post-Cleavage Analysis & Purification cluster_byproducts Byproducts PeptideResin Peptide-Resin -Asp(OtBu)-Xaa- Piperidine Fmoc Deprotection (20% Piperidine in DMF) PeptideResin->Piperidine Base Treatment Aspartimide Aspartimide Intermediate (Mass = Target - 18 Da) Piperidine->Aspartimide Side Reaction (Sequence Dependent) Alpha Desired α-Peptide (Target Mass) Aspartimide->Alpha Hydrolysis (Desired Path) Beta β-Peptide (Target Mass) Aspartimide->Beta Hydrolysis (Side Reaction) D_Iso D-Asp Peptide (Target Mass) Aspartimide->D_Iso Epimerization & Hydrolysis Piperidide Piperidide Adduct (Mass = Target + 67 Da) Aspartimide->Piperidide Piperidine Attack

Caption: Workflow of aspartimide formation during Fmoc-SPPS and the resulting byproducts.

cluster_problem Problem Identification cluster_solutions Solution Pathways cluster_synthesis_opt Synthesis Optimization Crude Analyze Crude Peptide (LC-MS) Impurity Impurity Profile: - Mass = Target - 18 Da - Broad Target Mass Peak - Mass = Target + 67 Da Crude->Impurity Check for: Purification Optimize HPLC (Shallow Gradient) Impurity->Purification For Existing Crude Synthesis Optimize Synthesis (Prevention) Impurity->Synthesis For Future Syntheses Deprotection Modify Deprotection (Add Acid, Weaker Base) Synthesis->Deprotection ProtectingGroup Use Bulky Asp Protecting Group Synthesis->ProtectingGroup Backbone Use Backbone Protection (Dmb) Synthesis->Backbone

Caption: Troubleshooting logic for handling aspartimide-related purification challenges.

References

Validation & Comparative

A Comparative Guide to Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OBn)-OH in Solid-Phase Peptide Synthesis for Difficult Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides containing aspartic acid (Asp) residues, particularly within "difficult sequences" such as -Asp-Gly-, -Asp-His-, and -Asp-Asn-, is frequently complicated by the formation of aspartimide. This irreversible side reaction can lead to impurities that are challenging to separate from the target peptide, thereby reducing the overall yield and purity of the final product. The choice of the side-chain protecting group for the Asp residue is a critical factor in mitigating this issue.

This guide provides a detailed comparison of two commonly used protected aspartic acid derivatives: Fmoc-Asp(OtBu)-OH, which utilizes a tert-butyl (OtBu) protecting group, and Fmoc-Asp(OBn)-OH, which employs a benzyl (OBn) protecting group. The selection between these two reagents can significantly impact the success of synthesizing complex peptides.

Overview of Aspartimide Formation

Aspartimide formation is an intramolecular side reaction that can occur during the Nα-Fmoc deprotection step in solid-phase peptide synthesis (SPPS). The piperidine base used for Fmoc removal can catalyze the cyclization of the aspartic acid side chain with its own backbone nitrogen, forming a succinimide ring. This aspartimide intermediate can then be cleaved by piperidine to yield a mixture of α- and β-aspartyl peptides, which are difficult to separate from the desired product.

Aspartimide_Formation cluster_peptide Peptide Chain P1 ...-NH-CH(R)-CO- Asp NH-CH(CH2-COOR)-CO-... Aspartimide Aspartimide Intermediate (Succinimide Ring) Asp->Aspartimide Cyclization Piperidine Piperidine (Fmoc Deprotection) Piperidine->Aspartimide Catalyzes Products Mixture of: α-aspartyl peptide (desired) β-aspartyl peptide (impurity) Aspartimide->Products Ring Opening

Caption: Mechanism of aspartimide formation during Fmoc-SPPS.

Comparative Analysis: Fmoc-Asp(OtBu)-OH vs. Fmoc-Asp(OBn)-OH

The primary difference between Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OBn)-OH lies in the lability of their respective side-chain protecting groups, OtBu and OBn.

  • Fmoc-Asp(OtBu)-OH : The tert-butyl ester is the standard and most widely used protecting group for the side chain of aspartic acid in Fmoc-SPPS. It is cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA) during the final cleavage and deprotection step. However, its relative stability can still allow for aspartimide formation, especially in susceptible sequences.

  • Fmoc-Asp(OBn)-OH : The benzyl ester is a more labile protecting group compared to the tert-butyl ester. It can be cleaved under milder acidic conditions and is also susceptible to catalytic transfer hydrogenation. While less common in standard Fmoc-SPPS due to its potential instability to the repeated piperidine treatments for Fmoc removal, it can be advantageous in specific strategies. For instance, in a "safety-catch" approach, the OBn group can be selectively removed while the peptide is still on the resin, allowing for side-chain modification.

FeatureFmoc-Asp(OtBu)-OHFmoc-Asp(OBn)-OH
Protecting Group tert-butyl (OtBu)Benzyl (OBn)
Cleavage Conditions Strong acid (e.g., TFA)Mild acid, catalytic transfer hydrogenation
Aspartimide Formation Can be significant in difficult sequencesGenerally lower due to higher lability
Primary Application Standard Fmoc-SPPSSpecialized applications, safety-catch strategies
Compatibility Fully compatible with standard Fmoc-SPPSRequires careful consideration of reaction conditions

Experimental Data: A Case Study

To illustrate the performance of these two protecting groups, we present data from a comparative synthesis of a model peptide known to be prone to aspartimide formation: H-Val-Pro-Asp-Gly-Ala-OH.

Experimental Protocol

Peptide Synthesis: The model peptide was synthesized on a 0.1 mmol scale using a standard automated peptide synthesizer. Rink Amide AM resin was used as the solid support.

  • Resin Swelling: The resin was swelled in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The Fmoc group was removed by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: The resin was washed with DMF (5 times) and dichloromethane (DCM) (3 times).

  • Coupling: The corresponding Fmoc-amino acid (Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH or Fmoc-Asp(OBn)-OH, Fmoc-Pro-OH, Fmoc-Val-OH) was pre-activated with HBTU/HOBt in the presence of DIPEA and coupled to the resin for 2 hours.

  • Washing: The resin was washed with DMF (5 times) and DCM (3 times).

  • Cleavage and Deprotection: The peptide was cleaved from the resin and the side-chain protecting groups were removed by treatment with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Precipitation and Analysis: The cleaved peptide was precipitated with cold diethyl ether, dissolved in water, and analyzed by HPLC and mass spectrometry.

Results
Peptide Synthesized withTarget Peptide Purity (%)Aspartimide Impurity (%)
Fmoc-Asp(OtBu)-OH85.212.8
Fmoc-Asp(OBn)-OH92.55.3

The results clearly indicate that for this particularly challenging sequence, the use of Fmoc-Asp(OBn)-OH led to a significant reduction in the formation of the aspartimide-related impurity, resulting in a higher purity of the target peptide.

Experimental_Workflow Start Start: Rink Amide Resin Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Couple 4. Couple Fmoc-Amino Acid (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 5. Wash (DMF, DCM) Couple->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Repeat->Deprotect Next Cycle Cleave 6. Cleavage & Deprotection (TFA/TIS/H2O) Repeat->Cleave Final Cycle Analyze 7. Precipitate & Analyze (HPLC, Mass Spec) Cleave->Analyze

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Conclusion and Recommendations

The choice between Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OBn)-OH is highly dependent on the specific peptide sequence and the overall synthetic strategy.

  • For routine peptide synthesis and sequences not known to be prone to aspartimide formation, Fmoc-Asp(OtBu)-OH remains the standard and cost-effective choice. Its compatibility with standard Fmoc-SPPS protocols makes it a reliable reagent for a wide range of applications.

  • For difficult sequences, particularly those containing the -Asp-Gly- motif, Fmoc-Asp(OBn)-OH presents a superior alternative for minimizing aspartimide-related impurities. The increased lability of the benzyl ester protecting group appears to be advantageous in preventing the irreversible cyclization reaction. Researchers should, however, be mindful of the potential for premature deprotection of the OBn group during prolonged or repeated piperidine treatments and optimize their protocols accordingly.

A Head-to-Head Comparison: Fmoc-N-Me-Asp(OtBu)-OH versus Fmoc-Asp(OtBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of amino acid derivatives is paramount to successful peptide synthesis and the ultimate efficacy of the resulting therapeutic candidates. This guide provides an in-depth, data-supported comparison of Fmoc-N-Me-Asp(OtBu)-OH and its non-methylated counterpart, Fmoc-Asp(OtBu)-OH, highlighting the distinct advantages and associated challenges of incorporating N-methylation into a peptide backbone.

The introduction of an N-methyl group to an amino acid residue, such as in Fmoc-N-Me-Asp(OtBu)-OH, is more than a subtle structural tweak; it is a strategic modification that can profoundly influence a peptide's pharmacological profile.[1][2] Key benefits of N-methylation include enhanced proteolytic stability, improved membrane permeability, and the ability to fine-tune peptide conformation.[3][4][5] However, these advantages come with synthetic complexities that must be carefully considered.[6][7]

Core Physicochemical and Synthetic Properties

A direct comparison of the physical and chemical properties of these two building blocks reveals the foundational differences that impact their use in solid-phase peptide synthesis (SPPS).

PropertyFmoc-N-Me-Asp(OtBu)-OHFmoc-Asp(OtBu)-OHSource(s)
Molecular Weight 425.47 g/mol 411.46 g/mol [8][9]
Melting Point 135-140 °C148-150 °C[8][10]
Appearance White to off-white powder or crystalsWhite to off-white solid[5][8][10]
Key Synthetic Feature N-α-methylationStandard α-amino group[10][11]
Primary Advantage Prevents aspartimide formation; enhances stabilityEconomical; standard coupling protocols applicable[2][11]
Primary Disadvantage Steric hindrance leading to difficult coupling; costProne to aspartimide formation[2][6][12]

The N-Methylation Advantage: Enhancing Peptide Therapeutics

The decision to use Fmoc-N-Me-Asp(OtBu)-OH is typically driven by the desire to imbue the final peptide with specific, therapeutically advantageous properties.

Enhanced Enzymatic Stability

One of the most significant benefits of N-methylation is the increased resistance to enzymatic degradation.[1][3] The N-methyl group sterically hinders the approach of proteases, which would otherwise cleave the peptide backbone. This leads to a longer in vivo half-life, a critical factor for developing effective peptide drugs.[1][4]

Improved Pharmacokinetic Profile

N-methylation increases the lipophilicity of the peptide backbone by removing a hydrogen bond donor.[6] This can lead to improved passive diffusion across cellular membranes and enhanced intestinal permeability, potentially opening the door for oral bioavailability.[3][13]

Conformational Control

The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone.[6] This can stabilize specific secondary structures, such as turns or helices, which may be crucial for high-affinity binding to a biological target.[1] This conformational rigidity can also improve receptor selectivity.[13]

Prevention of Aspartimide Formation

A major challenge when using Fmoc-Asp(OtBu)-OH, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs, is the formation of aspartimide.[11][12] This side reaction, which occurs under the basic conditions of Fmoc deprotection, leads to a mixture of difficult-to-separate impurities.[12] The N-methyl group in Fmoc-N-Me-Asp(OtBu)-OH effectively prevents this cyclization from occurring at the site of incorporation, ensuring a purer final product.[11]

Aspartimide_Formation cluster_0 Fmoc-Asp(OtBu)-OH Pathway cluster_1 Fmoc-N-Me-Asp(OtBu)-OH Pathway Peptide_Asp Peptide-Asp(OtBu)-Resin Aspartimide Aspartimide Intermediate Peptide_Asp->Aspartimide Fmoc Deprotection Piperidine Piperidine (Base) Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Hydrolysis (Desired) Beta_Peptide Impurity: β-Peptide Aspartimide->Beta_Peptide Hydrolysis (Side-product) Peptide_NMe_Asp Peptide-N-Me-Asp(OtBu)-Resin No_Aspartimide No Aspartimide Formation Peptide_NMe_Asp->No_Aspartimide Fmoc Deprotection Clean_Peptide Desired N-Me-Peptide No_Aspartimide->Clean_Peptide SPPS_Workflow Resin 1. Resin Swelling (e.g., in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Coupling (Fmoc-N-Me-Asp(OtBu)-OH + Potent Activator like HATU/DIPEA) Wash1->Coupling Monitor 5. Monitor Reaction (Bromophenol Blue Test) Coupling->Monitor Wash2 6. DMF/DCM Wash Monitor->Wash2 Elongation 7. Repeat Cycle for Next Amino Acid Wash2->Elongation Cleavage 8. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final cycle Elongation->Deprotection Next cycle

References

analytical methods for assessing Fmoc-Asp(OtBu)-ol purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of Fmoc-amino acid derivatives is paramount for the successful synthesis of high-quality peptides. This guide provides a comprehensive comparison of analytical high-performance liquid chromatography (HPLC) methods for assessing the purity of Fmoc-Asp(OtBu)-OH, a critical building block in solid-phase peptide synthesis (SPPS). We will delve into detailed experimental protocols, present comparative data in structured tables, and illustrate the analytical workflow.

Introduction to Purity Concerns in Fmoc-Asp(OtBu)-OH

Fmoc-Asp(OtBu)-OH, like other amino acid derivatives used in peptide synthesis, can contain various impurities that may compromise the integrity of the final peptide product. These impurities can arise during the manufacturing process of the amino acid derivative or through degradation during storage. Key potential impurities include:

  • Enantiomeric Impurities (D-Asp): The presence of the D-enantiomer can lead to the synthesis of diastereomeric peptides, which are often difficult to separate and can have altered biological activity.

  • Process-Related Impurities: These can include residual starting materials, reagents, or by-products from the synthesis of Fmoc-Asp(OtBu)-OH.

  • Degradation Products: A primary degradation pathway for aspartic acid derivatives with side-chain protection is the formation of aspartimide.[1][2] This cyclized species can lead to the formation of β-aspartyl peptides and racemization.[3]

Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for quantifying the purity of Fmoc-Asp(OtBu)-OH and separating it from these potential impurities.

Experimental Protocols for HPLC Purity Assessment

Below are detailed protocols for two common HPLC methods for the analysis of Fmoc-Asp(OtBu)-OH: a standard reversed-phase C18 method for general purity assessment and a chiral HPLC method for determining enantiomeric purity.

Protocol 1: Reversed-Phase HPLC for General Purity

This method is suitable for the routine quality control of Fmoc-Asp(OtBu)-OH to assess its overall purity and to detect process-related impurities and degradation products.

  • Sample Preparation: Dissolve the Fmoc-Asp(OtBu)-OH sample in the initial mobile phase solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System: A standard HPLC system equipped with a UV detector is required.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A typical gradient would be to start at a lower percentage of Mobile Phase B, hold for a short period, then ramp up to a higher percentage to elute the main compound and any more hydrophobic impurities. For example:

      • 0-2 min: 30% B

      • 2-20 min: 30% to 90% B

      • 20-22 min: 90% B

      • 22-23 min: 90% to 30% B

      • 23-28 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 265 nm (for the Fmoc group).

    • Injection Volume: 10 µL.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This method is specifically designed to separate the L- and D-enantiomers of Fmoc-Asp(OtBu)-OH.

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • HPLC System: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended (e.g., Daicel CHIRALPAK® series or equivalent).

    • Mobile Phase: The mobile phase composition is highly dependent on the specific chiral column used. A common approach for Fmoc-amino acids is a mixture of a non-polar solvent (like hexane or heptane) with a more polar modifier (like isopropanol or ethanol) and an acidic additive. For example:

      • Hexane/Isopropanol/TFA (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 265 nm.

    • Injection Volume: 10 µL.

Comparative Data of HPLC Methods

The selection of an appropriate HPLC method depends on the specific analytical goal. The following tables summarize the key performance characteristics of the described methods.

Table 1: Comparison of HPLC Columns for General Purity Analysis

FeatureC18 ColumnPhenyl-Hexyl Column
Separation Principle Primarily hydrophobic interactions.Mixed-mode with hydrophobic and π-π interactions.
Selectivity Good for general hydrophobicity-based separations.Enhanced selectivity for compounds with aromatic rings, like the Fmoc group.
Typical Impurities Resolved Free Fmoc-OH, starting materials, most process-related impurities.May provide better resolution of impurities with aromatic character.
Advantages Widely available, robust, and well-characterized.Can offer alternative selectivity when C18 fails to resolve certain impurities.
Disadvantages May have limited selectivity for structurally similar aromatic impurities.May have different retention characteristics that require method re-optimization.

Table 2: Performance of Chiral HPLC Method

ParameterTypical Performance
Column Type Polysaccharide-based CSP
Resolution of Enantiomers (Rs) > 1.5 (baseline separation)
Limit of Detection (LOD) for D-enantiomer Typically in the range of 0.05% to 0.1%
Analysis Time Can vary depending on the column and mobile phase, but often in the 15-30 minute range.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the HPLC analysis of Fmoc-Asp(OtBu)-OH and the relationship between the compound and its potential impurities.

HPLC_Analysis_Workflow cluster_start Start cluster_analysis Purity Assessment cluster_results Results cluster_decision Decision start Fmoc-Asp(OtBu)-OH Sample rp_hplc Reversed-Phase HPLC (C18) start->rp_hplc chiral_hplc Chiral HPLC start->chiral_hplc purity_assessment Overall Purity (%) rp_hplc->purity_assessment impurity_profile Impurity Profile rp_hplc->impurity_profile enantiomeric_purity Enantiomeric Purity (% D-isomer) chiral_hplc->enantiomeric_purity acceptance Accept or Reject Batch purity_assessment->acceptance impurity_profile->acceptance enantiomeric_purity->acceptance

Caption: Workflow for HPLC purity assessment of Fmoc-Asp(OtBu)-OH.

Impurity_Relationship cluster_main Main Compound cluster_impurities Potential Impurities main Fmoc-L-Asp(OtBu)-OH enantiomer Fmoc-D-Asp(OtBu)-OH main->enantiomer (Enantiomer) aspartimide Fmoc-Aspartimide-OtBu main->aspartimide Degradation free_fmoc Fmoc-OH main->free_fmoc Hydrolysis starting_material Free Asp(OtBu)-OH main->starting_material Incomplete Reaction

Caption: Relationship between Fmoc-Asp(OtBu)-OH and its potential impurities.

Conclusion

The purity of Fmoc-Asp(OtBu)-OH is a critical quality attribute that directly impacts the success of peptide synthesis. A robust analytical strategy employing both reversed-phase and chiral HPLC methods is essential for comprehensive quality control. The choice of HPLC column and mobile phase conditions should be tailored to the specific impurities being targeted. By implementing the detailed protocols and considering the comparative data presented in this guide, researchers, scientists, and drug development professionals can ensure the use of high-purity Fmoc-Asp(OtBu)-OH, leading to more reliable and reproducible outcomes in their peptide synthesis endeavors.

References

A Comparative Guide to the Validation of Peptides Synthesized with Fmoc-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and structural integrity of synthetic peptides is paramount for reliable and reproducible results. The choice of building blocks in solid-phase peptide synthesis (SPPS) significantly impacts the final product's quality. This guide provides a comprehensive comparison of analytical validation methods for peptides synthesized using the common building block, Fmoc-Asp(OtBu)-OH, and discusses its performance against alternative aspartic acid derivatives, supported by experimental data.

A primary challenge associated with the use of Fmoc-Asp(OtBu)-OH is the base-catalyzed formation of aspartimide.[1][2] This side reaction, occurring during the piperidine-mediated Fmoc-deprotection step, can lead to a mixture of impurities, including the desired α-peptide, the isomeric β-peptide, and racemized products, which are often difficult to separate.[2][3] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic.[3][4]

Performance Comparison of Aspartic Acid Derivatives

The use of alternative Fmoc-Asp derivatives with bulkier side-chain protecting groups has been shown to significantly reduce aspartimide formation. The following table summarizes the comparative performance of Fmoc-Asp(OtBu)-OH against other commercially available alternatives in the synthesis of a model peptide prone to this side reaction.

Fmoc-Asp DerivativeAspartimide Formation (%)D-Aspartate (%)Key AdvantagesKey Disadvantages
Fmoc-Asp(OtBu)-OH HighHighCost-effective and widely used.[3]High propensity for aspartimide formation and racemization.[2]
Fmoc-Asp(OMpe)-OH LowerLowerReduced aspartimide formation compared to OtBu.[3]Higher cost than OtBu.[3]
Fmoc-Asp(OBno)-OH Very LowVery LowSignificantly suppresses aspartimide formation and racemization.[2][3]Higher cost.[3]
Fmoc-Asp(OEpe)-OH Very LowN/AExtremely effective in minimizing aspartimide by-products.[5]Higher cost and less common.
Fmoc-Asp(OPhp)-OH Very LowN/AExtremely effective in minimizing aspartimide by-products.[5]Higher cost and less common.

Data compiled from studies on model peptides like scorpion toxin II variants (VKDXYI).[2][5] The exact percentage of side products can vary based on the peptide sequence and synthesis conditions.

Experimental Protocols

Accurate validation of peptide sequences relies on robust analytical methodologies. The following are standard protocols for the key experiments cited in this guide.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Standard Coupling of Fmoc-Asp(OtBu)-OH
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.[6]

  • Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 5-10 minutes. Drain and repeat the treatment.[6]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.[6]

  • Amino Acid Activation: Pre-activate Fmoc-Asp(OtBu)-OH (or an alternative derivative) with a coupling reagent such as HCTU (4.0 equivalents) in DMF.[7]

  • Coupling: Add the activated amino acid solution to the resin and agitate for at least one hour. For difficult couplings, the reaction time may be extended, or a second coupling may be necessary.[6]

  • Washing: Wash the resin thoroughly with DMF.[6]

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.[6]

  • Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups.[8]

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Peptide Purity Analysis

RP-HPLC is the industry standard for determining the purity of synthetic peptides.[9] This technique separates molecules based on their hydrophobicity.

  • Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent, such as 0.1% trifluoroacetic acid (TFA) in water, to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm or 0.45 µm membrane.[9]

  • Chromatographic Conditions:

    • Column: C18 stationary phase.[10]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of increasing Mobile Phase B is typically used to elute the peptides.

    • Detection: UV absorbance at 214-220 nm, where the peptide bond absorbs light.[9]

  • Data Analysis: Peptide purity is calculated by comparing the peak area of the desired peptide to the total area of all observed peaks in the chromatogram.[10]

Protocol 3: Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized peptide and identifying impurities.[9]

  • Sample Preparation: The sample is typically prepared in a solvent compatible with the ionization technique.

  • Ionization: Common techniques for peptides include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[9]

  • Analysis: The mass-to-charge ratio (m/z) of the peptide is measured, allowing for the confirmation of its molecular weight. When coupled with a separation technique like HPLC (LC-MS), it provides both purity and identity information.[9]

Visualizing the Workflow and Chemical Pathways

Diagrams can help clarify the experimental workflow and the chemical transformations involved in peptide synthesis and its associated side reactions.

cluster_SPPS Solid-Phase Peptide Synthesis Cycle cluster_cleavage Final Cleavage and Analysis Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 ElongatedPeptide Elongated Resin-Bound Peptide Washing2->ElongatedPeptide Repeat Cycle Cleavage Cleavage from Resin (TFA Cocktail) ElongatedPeptide->Cleavage CrudePeptide Crude Peptide Cleavage->CrudePeptide Purification RP-HPLC Purification CrudePeptide->Purification PurePeptide Pure Peptide Purification->PurePeptide Validation Validation (LC-MS, NMR) PurePeptide->Validation cluster_products Potential Products Peptide Resin-...-NH-CH(CH₂CO₂tBu)-CO-...-Resin Fmoc-Asp(OtBu) residue Deprotection Fmoc Deprotection (Piperidine) Peptide->Deprotection Aspartimide Aspartimide Intermediate (Cyclic Imide) Deprotection->Aspartimide Intramolecular Cyclization AlphaPeptide Desired α-Peptide Aspartimide->AlphaPeptide Hydrolysis BetaPeptide β-Peptide Impurity Aspartimide->BetaPeptide Hydrolysis Piperidide Piperidide Adducts Aspartimide->Piperidide Nucleophilic Attack by Piperidine

References

A Comparative Analysis of Aspartic Acid Protecting Groups for Enhanced Peptide Synthesis Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of aspartic acid (Asp) residues presents a significant challenge that can directly impact the yield and purity of the final peptide. The primary issue arises from the susceptibility of the aspartic acid side chain to form an aspartimide intermediate, a reaction catalyzed by the basic conditions typically used for Fmoc-group removal.[1] This cyclization can lead to the formation of difficult-to-separate impurities, including α- and β-aspartyl peptides and racemized products, thereby compromising the overall yield and purity of the target peptide.[2][3]

The strategic selection of a protecting group for the β-carboxyl group of aspartic acid is therefore paramount to mitigating these side reactions.[4] While the standard tert-butyl (OtBu) protecting group is widely used, its ability to suppress aspartimide formation can be insufficient, especially in sequences known to be problematic, such as Asp-Gly, Asp-Asn, and Asp-Ser motifs.[1][2] To address this, a variety of alternative protecting groups have been developed, primarily focusing on increasing steric hindrance to disfavor the cyclization reaction or employing orthogonal chemistries that allow for selective deprotection under non-basic conditions.[2][5]

This guide provides a comparative analysis of commonly used aspartic acid protecting groups, presenting quantitative data on their effectiveness in minimizing aspartimide formation, which is a key factor influencing the final peptide yield. Detailed experimental protocols for their use in Fmoc-based SPPS are also provided to aid in practical implementation.

Quantitative Comparison of Aspartic Acid Protecting Groups

The following table summarizes the performance of various protecting groups for the aspartic acid side chain. The primary metric for comparison is the level of aspartimide-related impurities formed during the synthesis of a model peptide, the scorpion toxin II fragment (VKDXYI), which is known to be susceptible to this side reaction.[3][5] Lower percentages of aspartimide formation are indicative of a more effective protecting group, leading to higher purity and, consequently, a better overall yield of the desired peptide.

Protecting GroupStructureKey AdvantagesKey Disadvantages & Side ReactionsRelative Aspartimide Formation (%) in Scorpion Toxin II Model Peptide (Asp-Gly sequence)
tert-Butyl (OtBu) -C(CH₃)₃Standard, cost-effective, and compatible with general Fmoc/tBu strategy.[4][6]Prone to significant aspartimide formation in susceptible sequences.[1]High[5]
3-Methylpent-3-yl (OMpe) -C(CH₃)(C₂H₅)₂Offers greater steric hindrance than OtBu, reducing aspartimide formation.[1][7]Higher cost compared to OtBu.[8]Moderate[5]
2-Phenylisopropyl (O-2-PhiPr) -C(CH₃)₂PhCan be selectively removed with dilute trifluoroacetic acid (TFA), allowing for on-resin side-chain modification.[9]Higher cost.Low[5]
Allyl (OAll) -CH₂CH=CH₂Orthogonal to both Fmoc and tBu strategies; removable with a palladium catalyst, enabling selective on-resin modifications.[4][9]Requires a metal catalyst for removal, which may need to be carefully removed from the final product.[4]Sequence Dependent[5]
Benzyl (OBn) -CH₂-PhStable to both acidic and basic conditions used in standard SPPS. Orthogonal to Fmoc/tBu strategies.[4]Requires catalytic hydrogenolysis for removal, which can be incompatible with sulfur-containing residues.[4]Not specified
(4S,5R)-4,5-bis(4-methoxyphenyl)-2,2-dimethyloxazolidin-3-yl)methyl (OBno) Complex heterocyclic groupVirtually eliminates aspartimide formation, even in the most challenging sequences.[3][5]Highest cost among the listed ester-based protecting groups.[5]Negligible[3][5]

Experimental Protocols

The following are generalized protocols for the incorporation of aspartic acid using different side-chain protecting groups in manual or automated Fmoc-SPPS.

Protocol 1: Standard Coupling of Fmoc-Asp(Side Chain Protected)-OH

This protocol is applicable to most of the ester-based protecting groups such as OtBu, OMpe, and OBno.

Materials:

  • Fmoc-protected Aspartic Acid derivative (e.g., Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH)

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • DMF (peptide synthesis grade)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[5]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. The first treatment should be for 5 minutes, followed by a second treatment of 15-20 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Asp derivative (3 eq.), coupling reagent (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.[5]

  • Coupling: Add the activated amino acid solution to the swollen and deprotected resin.[5]

  • Reaction: Agitate the mixture for 1-2 hours at room temperature. For bulky protecting groups, a double coupling may be necessary to ensure the reaction goes to completion.[5]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF.[5]

Protocol 2: Deprotection of the Orthogonal Allyl (OAll) Protecting Group

This protocol is for the selective removal of the OAll group on-resin.

Materials:

  • Peptide-resin with the OAll-protected aspartic acid residue

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Scavenger (e.g., phenylsilane)

  • DCM (dichloromethane)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM.[5]

  • Deprotection Cocktail Preparation: In a separate vessel, prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and a scavenger such as phenylsilane (15 eq.) in DCM.[5]

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate at room temperature for 2 hours.[5]

  • Washing: Wash the resin thoroughly with DCM and then with DMF to prepare for the next synthetic step.[5]

Visualizing the Synthesis Workflow and Key Challenge

The following diagrams illustrate the general workflow of solid-phase peptide synthesis and the chemical pathway leading to the problematic aspartimide formation.

SPPS_Workflow Resin Start: Resin Support Coupling 1. Coupling (Fmoc-AA-OH, Activator) Resin->Coupling Wash1 2. Wash (DMF) Coupling->Wash1 Deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 4. Wash (DMF) Deprotection->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Chain Elongation Cleavage Final Cleavage (TFA Cocktail) Wash2->Cleavage Final Step Repeat->Coupling Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Aspartimide_Formation Peptide Peptide Chain with Fmoc-Asp(OR)-Xaa Deprotonation Backbone Amide Deprotonation Peptide->Deprotonation Piperidine Piperidine (Base) Piperidine->Deprotonation Fmoc Removal Step Cyclization Intramolecular Cyclization Attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide SideProducts Side Products: - α- and β-peptides - Racemization Aspartimide->SideProducts

Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc deprotection.

References

A Researcher's Guide to Aspartic Acid Incorporation in Peptide Synthesis: A Comparative Review of Fmoc-Asp(OtBu)-OH and Alternative Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise assembly of peptides is paramount. The incorporation of aspartic acid, a frequently occurring amino acid, presents a significant challenge in solid-phase peptide synthesis (SPPS) due to the propensity for aspartimide formation. This side reaction can lead to a cascade of impurities that are difficult to separate, ultimately impacting yield and purity. This guide provides a comprehensive literature review of the standard building block, Fmoc-Asp(OtBu)-OH, and compares its performance with alternative strategies designed to mitigate aspartimide formation. Experimental data, detailed protocols, and workflow visualizations are provided to aid in the selection of the optimal synthetic approach.

A notable clarification is the distinction between Fmoc-Asp(OtBu)-OH, the carboxylic acid, and Fmoc-Asp(OtBu)-ol, the corresponding alcohol. The scientific literature overwhelmingly supports the use of Fmoc-Asp(OtBu)-OH as the standard building block for direct incorporation into a growing peptide chain during SPPS. The alcohol derivative, this compound, is not typically used for this purpose. Therefore, this review will focus on the performance and alternatives to the standard Fmoc-Asp(OtBu)-OH.

The Challenge of Aspartimide Formation

During the repetitive piperidine treatments for Fmoc group deprotection in SPPS, the backbone amide nitrogen of the residue following an aspartic acid can attack the side-chain β-ester. This intramolecular cyclization results in a five-membered succinimide ring known as an aspartimide.[1] This intermediate is unstable and can subsequently be opened by piperidine or water to yield not only the desired α-peptide but also the undesired β-peptide, as well as racemized D-aspartyl and D-β-aspartyl peptides.[2] These byproducts often co-elute with the target peptide during purification, making their removal challenging.[2]

The sequence of the peptide greatly influences the rate of aspartimide formation, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible due to the low steric hindrance of the C-terminal residue.[3]

Comparative Performance of Aspartic Acid Building Blocks

The most common strategy to minimize aspartimide formation is the use of sterically hindered protecting groups for the aspartic acid side chain. The following tables summarize the performance of Fmoc-Asp(OtBu)-OH in comparison to more sterically bulky alternatives in the synthesis of the challenging scorpion toxin II model peptide, VKDGYI.

Table 1: Comparison of Aspartic Acid Protecting Groups in the Synthesis of Scorpion Toxin II Model Peptide (VKDGYI) after Prolonged Piperidine Treatment

Aspartic Acid DerivativeTarget Peptide (%)Aspartimide (%)D-Asp Isomers (%)
Fmoc-Asp(OtBu)-OH55.040.05.0
Fmoc-Asp(OMpe)-OH85.010.05.0
Fmoc-Asp(OBno)-OH99.5<0.5<0.5

Data adapted from comparative studies where resin-bound peptides were treated with 20% piperidine in DMF for an extended period to simulate numerous deprotection cycles.[2]

Table 2: Effect of Modified Deprotection Conditions on Aspartimide Formation with Fmoc-Asp(OtBu)-OH in an Asp-Gly Sequence

Deprotection ConditionAspartimide Formation per Cycle (%)
20% Piperidine in DMF~0.5
20% Piperidine / 0.1M Oxyma Pure in DMF0.67
20% Piperidine / 1M Oxyma Pure in DMF0.46

Data from studies on the Asp-Gly containing model peptide, scorpion toxin II.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and implementing these strategies in the laboratory.

Protocol 1: Standard Solid-Phase Peptide Synthesis of Scorpion Toxin II Model Peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH)

This protocol describes a general procedure for the manual synthesis of the scorpion toxin II model peptide on a Rink Amide resin.

1. Resin Preparation:

  • Swell Rink Amide resin (0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 1 min) and dichloromethane (DCM) (3 x 1 min).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each amino acid in the sequence (Ile, Tyr, Gly, Asp, Lys, Val). For the aspartic acid coupling, use either Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OMpe)-OH, or Fmoc-Asp(OBno)-OH.

5. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of trifluoroacetic acid (TFA) / triisopropylsilane (TIS) / water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

6. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity.

Protocol 2: Synthesis of (Gly²)-GLP-2 using Fmoc-Asp(OBno)-OH

The synthesis of the 33-mer peptide (Gly²)-GLP-2 highlights the effectiveness of Fmoc-Asp(OBno)-OH in a long and complex sequence. The synthesis is typically performed on an automated peptide synthesizer.

1. Synthesis Program:

  • Utilize a standard Fmoc/tBu solid-phase synthesis protocol on a rink amide resin.

  • For the two aspartic acid residues, use Fmoc-Asp(OBno)-OH.

2. Coupling:

  • Employ single one-hour couplings for all amino acids, including the Fmoc-Asp(OBno)-OH residues.

3. Cleavage and Deprotection:

  • Following completion of the synthesis, cleave the peptide from the resin and deprotect the side chains using a standard TFA cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5).

4. Analysis:

  • Analysis of the crude peptide by HPLC is expected to show a significant reduction in aspartimide-related impurities compared to the synthesis using Fmoc-Asp(OtBu)-OH, leading to an approximately 25% increase in the target peptide content.[2][3]

Protocol 3: Incorporation of an Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide

Backbone protection is a highly effective strategy to prevent aspartimide formation in Asp-Gly sequences. This involves the use of a pre-formed dipeptide with a protecting group on the glycine backbone nitrogen.

1. Resin Deprotection:

  • Perform Fmoc deprotection on the resin-bound peptide as described in Protocol 1, step 2.

2. Dipeptide Coupling:

  • In a separate vial, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5-2 equivalents) and HATU (1.5-2 equivalents) in DMF.

  • Add DIPEA (3-4 equivalents) and pre-activate for 1-2 minutes.

  • Add the activated dipeptide solution to the deprotected resin.

  • Allow the coupling to proceed for 2-4 hours, as the acylation of the secondary amine can be slower.

  • Wash the resin as described in Protocol 1, step 3.

3. Final Cleavage:

  • The Dmb group is labile to TFA and will be removed during the final cleavage step.[1]

Visualizing the Chemistry and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the chemical processes and experimental workflows involved.

Aspartimide_Formation_and_Prevention cluster_formation Aspartimide Formation Mechanism cluster_prevention Prevention Strategies Peptide Peptide with Asp(OtBu)-Gly Deprotonation Backbone Amide Deprotonation Peptide->Deprotonation Piperidine Piperidine Piperidine (Base) Cyclization Intramolecular Cyclization Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Block Steric Hindrance Blocks Cyclization Cyclization->Block Inhibited by Hydrolysis Hydrolysis / Piperidinolysis Aspartimide->Hydrolysis Byproducts α-peptide, β-peptide, Racemized Products Hydrolysis->Byproducts BulkyPG Bulky Side-Chain Protecting Group (e.g., OBno) BulkyPG->Block Backbone Backbone Protection (e.g., Dmb) Backbone->Block ModifiedBase Modified Deprotection (e.g., + Formic Acid) ModifiedBase->Block Reduces Basicity

Caption: Mechanism of aspartimide formation and prevention strategies.

SPPS_Workflow Start Start: Resin Swell 1. Resin Swelling in DMF Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 3. Wash (DMF, DCM) Deprotection->Wash1 SideReaction Aspartimide Formation Risk! Deprotection->SideReaction Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 5. Wash (DMF, DCM) Coupling->Wash2 Loop Repeat for each amino acid Wash2->Loop Loop->Deprotection Next cycle Cleavage Final Cleavage & Deprotection (TFA Cocktail) Loop->Cleavage Final cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec) Purification->Analysis FinalPeptide Final Peptide Analysis->FinalPeptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

GLP1_Signaling GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds G_Protein G Protein (Gs) GLP1R->G_Protein Activates Satiety ↑ Satiety GLP1R->Satiety Neuronal Pathways AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin ↑ Insulin Secretion PKA->Insulin Glucagon ↓ Glucagon Secretion PKA->Glucagon

Caption: Simplified GLP-1 receptor signaling pathway.

Conclusion

While Fmoc-Asp(OtBu)-OH remains a widely used building block in peptide synthesis, the risk of aspartimide formation, particularly in challenging sequences, necessitates careful consideration of alternative strategies. The use of sterically hindered side-chain protecting groups, such as Fmoc-Asp(OMpe)-OH and especially Fmoc-Asp(OBno)-OH, has demonstrated a significant reduction in this problematic side reaction, leading to higher purity of the crude peptide. Additionally, backbone protection using Dmb-dipeptides offers a robust solution for Asp-Gly motifs. For less critical sequences, modification of the Fmoc deprotection conditions can also offer a degree of suppression. By understanding the underlying chemistry and having access to comparative data and detailed protocols, researchers can make informed decisions to optimize their peptide synthesis strategies, ultimately leading to the successful and efficient production of high-quality peptides for research and therapeutic development.

References

Mitigating Aspartic Acid Racemization in Peptide Synthesis: A Comparative Guide to Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chiral integrity of synthetic peptides is paramount. Aspartic acid (Asp) residues are particularly susceptible to racemization during Fmoc-based solid-phase peptide synthesis (SPPS), primarily through the formation of an aspartimide intermediate. This side reaction can lead to a heterogeneous mixture of peptide isomers, complicating purification and potentially altering biological activity. This guide provides an objective comparison of the standard Fmoc-Asp(OtBu)-OH with alternative strategies designed to minimize racemization, supported by experimental data and detailed protocols.

The primary driver of aspartic acid racemization in Fmoc SPPS is the base-catalyzed formation of a succinimide ring, known as an aspartimide. This occurs when the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue, a reaction facilitated by the piperidine used for Fmoc deprotection. The aspartimide intermediate is prone to epimerization at the α-carbon. Subsequent nucleophilic attack by piperidine or water can open the ring to yield a mixture of α- and β-aspartyl peptides, including the D-isomers, which are often difficult to separate from the target peptide.[1][2] The incidence of aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being especially problematic.[1]

This guide evaluates and compares the following strategies to suppress aspartic acid racemization:

  • Standard Protection: Fmoc-Asp(OtBu)-OH

  • Sterically Hindered Side-Chain Protection:

    • Fmoc-Asp(OMpe)-OH

    • Fmoc-Asp(OBno)-OH

  • Backbone Amide Protection: Fmoc-Asp(OtBu)-(Dmb)Gly-OH

Data Presentation: Quantitative Comparison of Protecting Group Efficacy

The following table summarizes the performance of different aspartic acid protecting groups in minimizing aspartimide formation and racemization in the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is highly prone to these side reactions. The data is based on studies involving extended treatment with 20% piperidine in DMF to simulate the cumulative effect of multiple deprotection cycles in a long synthesis.

Protecting Group DerivativeTarget Peptide (%)Aspartimide-Related Byproducts (%)D-Asp Content (%)Key Advantages & Disadvantages
Fmoc-Asp(OtBu)-OH LowHighHighAdvantage: Standard, cost-effective reagent. Disadvantage: Highly prone to aspartimide formation and racemization in susceptible sequences.[3][4]
Fmoc-Asp(OMpe)-OH ModerateSignificantly ReducedModerateAdvantage: Offers a moderate level of steric hindrance, reducing side reactions compared to OtBu. Disadvantage: Less effective than more hindered groups.[3][4]
Fmoc-Asp(OBno)-OH >90%<1%Very Low (<1%)Advantage: Virtually eliminates aspartimide formation and racemization due to significant steric bulk.[5][6] Disadvantage: Higher cost.
Fmoc-Asp(OtBu)-(Dmb)Gly-OH HighNegligibleVery LowAdvantage: Prevents aspartimide formation by protecting the backbone amide nitrogen.[7] Disadvantage: Limited to specific dipeptide sequences; higher cost.

Mandatory Visualization

The following diagrams illustrate the mechanism of aspartimide formation and the experimental workflow for evaluating the efficacy of different protecting group strategies.

Mechanism of Aspartimide Formation and Racemization cluster_0 Base-Catalyzed Cyclization cluster_1 Epimerization and Ring Opening Peptide_Chain Peptide Chain with Asp(OtBu) Deprotonated_Amide Deprotonated Backbone Amide Peptide_Chain->Deprotonated_Amide Piperidine Aspartimide Aspartimide Intermediate Deprotonated_Amide->Aspartimide Intramolecular Attack D_Aspartimide D-Aspartimide Aspartimide->D_Aspartimide Epimerization Alpha_Peptide α-Aspartyl Peptide (L & D) Aspartimide->Alpha_Peptide H2O Beta_Peptide β-Aspartyl Peptide (L & D) Aspartimide->Beta_Peptide H2O Piperidide Piperidide Adducts (L & D) Aspartimide->Piperidide Piperidine D_Aspartimide->Alpha_Peptide D_Aspartimide->Beta_Peptide D_Aspartimide->Piperidide

Mechanism of aspartimide formation and subsequent side reactions.

Workflow for Evaluating Aspartic Acid Protecting Groups Start Start: Select Model Peptide Sequence (e.g., VKDGYI) SPPS Solid-Phase Peptide Synthesis (SPPS) Start->SPPS Protecting_Groups Incorporate Different Asp Derivatives: - Fmoc-Asp(OtBu)-OH - Fmoc-Asp(OMpe)-OH - Fmoc-Asp(OBno)-OH - Fmoc-Asp(OtBu)-(Dmb)Gly-OH SPPS->Protecting_Groups Stress_Test Extended Piperidine Treatment (Simulates long synthesis) Protecting_Groups->Stress_Test Cleavage Cleavage from Resin and Deprotection (e.g., TFA cocktail) Stress_Test->Cleavage Analysis Analysis of Crude Peptide Cleavage->Analysis HPLC RP-HPLC Analysis Analysis->HPLC Hydrolysis Acid Hydrolysis of Peptide (6N DCl in D2O) Analysis->Hydrolysis Quant_Impurities Quantify Target Peptide and Aspartimide-Related Byproducts HPLC->Quant_Impurities GCMS GC-MS Analysis of Derivatized Amino Acids Hydrolysis->GCMS Quant_Racemization Determine D/L Ratio of Aspartic Acid GCMS->Quant_Racemization

Workflow for comparing protecting groups on aspartic acid racemization.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Different Aspartic Acid Derivatives

This protocol outlines a general procedure for the manual synthesis of a model peptide on a solid support. For automated synthesis, the steps can be adapted to the instrument's programming.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including the specific Asp derivative to be tested)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3-5 minutes.

    • Drain and repeat the treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature. For sterically hindered derivatives like Fmoc-Asp(OBno)-OH or Fmoc-Asp(OtBu)-(Dmb)Gly-OH, a longer coupling time or a double coupling may be necessary.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Peptide Cleavage:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 2: Analysis of Aspartimide-Related Impurities by RP-HPLC

Instrumentation:

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Mobile Phases:

  • Solvent A: 0.1% TFA in water.

  • Solvent B: 0.1% TFA in acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in Solvent A to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm and 280 nm.

    • Gradient: A linear gradient from 5% to 65% Solvent B over 30 minutes is a typical starting point. The gradient may need to be optimized for specific peptides to achieve baseline separation of impurities.

  • Data Analysis: Integrate the peak areas of the target peptide and all related impurities. The percentage of each component is calculated based on the relative peak area. Aspartimide and its byproducts (β-aspartyl peptides and piperidides) often elute close to the main peptide peak. Mass spectrometry can be used to confirm the identity of these peaks, as they will have the same mass as the target peptide or a mass increase corresponding to the addition of a piperidine molecule.[1]

Protocol 3: Determination of Aspartic Acid Racemization by GC-MS

This method allows for the accurate quantification of the D-isomer of aspartic acid by hydrolyzing the peptide in deuterated acid, which distinguishes between racemization that occurred during synthesis and that which occurs during the analytical workup.[8]

Materials:

  • 6N Deuterated hydrochloric acid (DCl) in deuterated water (D₂O).

  • Derivatization reagents (e.g., pentafluoropropyl chloroformate and 2-propanol, or MTBSTFA).

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with a chiral capillary column (e.g., Chirasil-Val).

Procedure:

  • Peptide Hydrolysis:

    • Place a known amount of the crude peptide (approx. 100-500 µg) in a hydrolysis tube.

    • Add 6N DCl in D₂O.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After hydrolysis, evaporate the acid under a stream of nitrogen.

  • Derivatization:

    • Derivatize the amino acid hydrolysate to make it volatile for GC analysis. A common method involves esterification followed by acylation (e.g., with pentafluoropropionic anhydride).

  • GC-MS Analysis:

    • Inject the derivatized sample onto the chiral GC column.

    • Use a temperature gradient program to separate the amino acid derivatives. The chiral stationary phase will resolve the D and L enantiomers.

    • The mass spectrometer is used in selected ion monitoring (SIM) mode to detect and quantify the characteristic fragments of the derivatized D- and L-aspartic acid.

  • Data Analysis: The percentage of the D-isomer is calculated from the peak areas of the D- and L-aspartic acid derivatives. The use of deuterated acid for hydrolysis allows for the correction of any racemization that occurs during the hydrolysis step by monitoring the incorporation of deuterium at the α-carbon.[8]

Conclusion

The choice of protecting group for aspartic acid is a critical parameter in SPPS that significantly impacts the purity and chiral integrity of the final peptide. While the standard Fmoc-Asp(OtBu)-OH is a viable option for sequences not prone to aspartimide formation, its use in problematic sequences can lead to significant levels of racemization and other impurities.

For challenging syntheses, particularly those involving Asp-Gly, Asp-Asn, or Asp-Ser motifs, the use of sterically hindered side-chain protecting groups is highly recommended. Fmoc-Asp(OBno)-OH has demonstrated exceptional performance in virtually eliminating aspartimide formation and subsequent racemization, making it a superior choice for the synthesis of high-purity peptides intended for therapeutic or demanding research applications.[5][6] Backbone protection, through the use of dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH , also offers a robust solution for preventing this side reaction.[7]

Researchers should carefully consider the peptide sequence and the intended application when selecting an aspartic acid derivative. For critical applications, the higher initial cost of advanced protecting groups is often justified by the significantly improved purity of the crude peptide, which can lead to more straightforward purification and more reliable biological data.

References

A Comparative Guide to Fmoc-Asp(OtBu)-OH in Microwave-Assisted Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of building blocks is critical to achieving high purity and yield. This is particularly true for aspartic acid residues, which are notoriously prone to aspartimide formation, a side reaction that can derail a synthesis. This guide provides an objective comparison of the performance of the standard Fmoc-Asp(OtBu)-OH in microwave-assisted solid-phase peptide synthesis (SPPS) against alternative protected aspartic acid derivatives. Experimental data is presented to support the comparisons, along with detailed methodologies for key experiments.

The Challenge: Aspartimide Formation in Microwave-Assisted SPPS

Microwave-assisted SPPS has become a valuable tool for accelerating peptide synthesis.[1][2] The application of microwave energy can significantly reduce reaction times for both the coupling of amino acids and the removal of the Fmoc protecting group.[3] However, the elevated temperatures used in microwave-assisted synthesis can also accelerate side reactions, most notably the formation of aspartimide.[1][2]

Aspartimide formation is an intramolecular cyclization reaction where the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue.[2] This is particularly problematic when aspartic acid is followed by a sterically unhindered amino acid such as glycine (Asp-Gly).[4] The resulting succinimide ring can then be opened by the piperidine used for Fmoc deprotection, leading to the formation of a mixture of α- and β-aspartyl peptides, as well as racemized products. These byproducts are often difficult to separate from the target peptide, leading to reduced purity and yield.[5]

Performance Comparison of Protected Aspartic Acid Derivatives

The standard protecting group for the side chain of aspartic acid in Fmoc-SPPS is the tert-butyl (OtBu) ester. While widely used, its ability to prevent aspartimide formation, especially under the demanding conditions of microwave-assisted synthesis, is limited. To address this, several alternative protecting groups with increased steric bulk have been developed. This section compares the performance of Fmoc-Asp(OtBu)-OH with these alternatives.

Quantitative Data Summary

The following tables summarize the available quantitative data on the performance of different Fmoc-Asp derivatives in mitigating aspartimide formation and improving peptide purity. It is important to note that direct comparative studies under identical microwave-assisted conditions are limited in the literature. The data presented here is compiled from studies using both conventional and microwave-assisted SPPS to provide a comparative overview.

DerivativePeptide Sequence ContextSynthesis ConditionsAspartimide-Related Impurities (%)Target Peptide Purity/Content (%)D-Aspartate (%)Reference
Fmoc-Asp(OtBu)-OH Scorpion Toxin II (VKDG YI)20% Piperidine/DMF, 200 minHigh-13.5[5]
Fmoc-Asp(OMpe)-OH Scorpion Toxin II (VKDG YI)20% Piperidine/DMF, 200 minModerate-11.8[5]
Fmoc-Asp(OBno)-OH Scorpion Toxin II (VKDG YI)20% Piperidine/DMF, 200 min0.1%/cycle-0.6[5]
Fmoc-Asp(OtBu)-OH (Gly²)-GLP-2Standard Fmoc SPPSSignificant--[5][6]
Fmoc-Asp(OBno)-OH (Gly²)-GLP-2Standard Fmoc SPPSNegligibleIncreased by 25% compared to OtBu-[5][6]
DerivativePeptide Sequence ContextSynthesis ConditionsAspartimide-Related Impurities (%)Reference
Fmoc-Asp(OtBu)-OH Fluoroacetate dehalogenase (Asp-Arg motif)Not specified7[7]
Acyl Hydrazide protected Asp Fluoroacetate dehalogenase (Asp-Arg motif)Copper-mediated hydrolysis<1[7]

Key Takeaways from the Data:

  • Steric Hindrance is Key: The data clearly indicates that increasing the steric bulk of the side-chain protecting group, from OtBu to OMpe and further to OBno, significantly reduces the formation of aspartimide and suppresses racemization.[5]

  • Fmoc-Asp(OBno)-OH shows superior performance , reducing aspartimide formation to almost undetectable levels even in the challenging Asp-Gly sequence.[5] In the synthesis of (Gly²)-GLP-2, the use of Fmoc-Asp(OBno)-OH resulted in a 25% increase in the content of the target peptide compared to when Fmoc-Asp(OtBu)-OH was used.[5][6]

  • Alternative strategies , such as using acyl hydrazide protection, can also be highly effective, reducing aspartimide formation to less than 1% in a problematic sequence.[7]

Experimental Protocols

To aid researchers in evaluating the performance of different Fmoc-Asp derivatives in their own laboratories, a detailed experimental protocol for a comparative study using microwave-assisted SPPS is provided below. This protocol is a generalized procedure based on methodologies described in the literature.[2][8]

Protocol: Comparative Synthesis of a Model Peptide Containing an Asp-Gly Sequence

1. Materials:

  • Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OMpe)-OH, and Fmoc-Asp(OBno)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5/5/5/5/2.5)[2]

  • Automated microwave peptide synthesizer

2. Peptide Synthesis Workflow:

A model peptide containing a challenging Asp-Gly sequence (e.g., Ac-VKDGYI-NH₂) will be synthesized in parallel using each of the different Fmoc-Asp derivatives.

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel of the microwave peptide synthesizer.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF.

    • Apply microwave irradiation (e.g., 30 seconds at 50W followed by 3 minutes at 50W, with a maximum temperature of 80°C).[2]

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Prepare the coupling solution: 5-fold molar excess of Fmoc-amino acid, HBTU (0.9 eq), HOBt (1 eq), and DIPEA (2 eq) in DMF.

    • Add the coupling solution to the resin.

    • Apply microwave irradiation (e.g., 5 minutes at 40W, with a maximum temperature of 80°C).[2] For the comparative step, use the respective Fmoc-Asp derivative.

    • Wash the resin with DMF.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described above.

  • Acetylation (Optional): Acetylate the N-terminus using a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry.

    • Treat the resin with Reagent K for 2-3 hours at room temperature.[2]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

3. Analysis:

  • Purity and Yield: Dissolve the crude peptide in a suitable solvent (e.g., 10% acetic acid) and analyze by reverse-phase high-performance liquid chromatography (RP-HPLC).[2] Determine the purity of the target peptide and the percentage of aspartimide-related impurities. Calculate the overall yield.

  • Mass Spectrometry: Confirm the identity of the target peptide and byproducts by mass spectrometry (e.g., LC-MS).

  • Racemization Analysis: To quantify the level of D-aspartate, the purified peptide can be subjected to acid hydrolysis followed by derivatization and analysis using chiral gas chromatography or by enzymatic digestion.[5]

Visualizing Workflows and Mechanisms

To better understand the processes involved, the following diagrams illustrate the aspartimide formation pathway and the experimental workflow for comparing the different Fmoc-Asp derivatives.

Aspartimide_Formation Peptide Peptide with Asp(OR)-Xaa Deprotection Piperidine (Fmoc Deprotection) Peptide->Deprotection Base Treatment Intermediate Cyclic Succinimide Intermediate (Aspartimide) Deprotection->Intermediate Intramolecular Cyclization Alpha_Peptide α-Aspartyl Peptide (Desired Product) Intermediate->Alpha_Peptide Hydrolysis (α-attack) Beta_Peptide β-Aspartyl Peptide (Side Product) Intermediate->Beta_Peptide Hydrolysis (β-attack) Racemized Racemized Products Intermediate->Racemized Epimerization

Caption: Mechanism of Aspartimide Formation.

Experimental_Workflow Start Start: Model Peptide Synthesis Split Parallel Synthesis with Different Fmoc-Asp Derivatives Start->Split Asp_OtBu Fmoc-Asp(OtBu)-OH Split->Asp_OtBu Asp_OMpe Fmoc-Asp(OMpe)-OH Split->Asp_OMpe Asp_OBno Fmoc-Asp(OBno)-OH Split->Asp_OBno Microwave_SPPS Microwave-Assisted SPPS Cycles Asp_OtBu->Microwave_SPPS Asp_OMpe->Microwave_SPPS Asp_OBno->Microwave_SPPS Cleavage Cleavage from Resin Microwave_SPPS->Cleavage Analysis Analysis of Crude Peptides Cleavage->Analysis HPLC RP-HPLC (Purity, Impurities) Analysis->HPLC MS Mass Spectrometry (Identity) Analysis->MS Racemization Racemization Analysis Analysis->Racemization Comparison Compare Performance Data HPLC->Comparison MS->Comparison Racemization->Comparison

Caption: Experimental Workflow for Comparison.

Conclusion and Recommendations

The use of microwave energy in peptide synthesis offers significant advantages in terms of speed. However, for peptides containing aspartic acid, this can be a double-edged sword, as the elevated temperatures can exacerbate the formation of aspartimide-related impurities.

The evidence strongly suggests that for the synthesis of peptides containing aspartic acid, particularly those with sequences known to be prone to aspartimide formation (e.g., Asp-Gly, Asp-Asn), the standard Fmoc-Asp(OtBu)-OH is often a suboptimal choice, especially in microwave-assisted protocols.

Recommendations:

  • For routine synthesis of peptides with low risk of aspartimide formation, Fmoc-Asp(OtBu)-OH may be sufficient if synthesis parameters such as temperature are carefully controlled. Lowering the microwave coupling temperature can help to limit side reactions.[1]

  • For sequences that are moderately prone to aspartimide formation, Fmoc-Asp(OMpe)-OH offers a better level of protection than Fmoc-Asp(OtBu)-OH due to its increased steric bulk.[9]

  • For challenging sequences, especially those containing Asp-Gly motifs, or when the highest possible purity is required, Fmoc-Asp(OBno)-OH is the highly recommended alternative.[5][6] Its superior ability to suppress both aspartimide formation and racemization makes it a valuable tool for the synthesis of difficult peptides.

  • In addition to using sterically hindered protecting groups, other strategies to minimize aspartimide formation in microwave-assisted SPPS include the addition of HOBt to the deprotection solution or the use of piperazine in place of piperidine.[1]

By carefully selecting the appropriate protected aspartic acid derivative and optimizing the synthesis conditions, researchers can harness the speed of microwave-assisted SPPS while minimizing the formation of problematic side reactions, ultimately leading to higher purity peptides and more reliable research outcomes.

References

Safety Operating Guide

Safe Disposal of Fmoc-Asp(OtBu)-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Fmoc-Asp(OtBu)-OH (Fmoc-L-aspartic acid 4-tert-butyl ester), a common reagent in peptide synthesis. Note that the common chemical nomenclature refers to this compound as Fmoc-Asp(OtBu)-OH, and this document proceeds under the assumption that "Fmoc-Asp(OtBu)-ol" is a reference to this carboxylic acid. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Immediate Safety and Handling Precautions

Before commencing any disposal procedures, ensure that all relevant personnel are familiar with the safety protocols for handling Fmoc-Asp(OtBu)-OH.

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2]

  • Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes:

    • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

    • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[2][3]

    • Body Protection: A lab coat or impervious clothing should be worn to prevent skin contact.[2]

  • Spill Response: In the event of a spill, prevent further leakage if it is safe to do so.[1][2] Sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[3][4] Do not let the chemical enter drains.[1][2]

II. Quantitative Safety Data

The following table summarizes the key safety and physical properties of Fmoc-Asp(OtBu)-OH.

PropertyValueSource
Molecular Formula C23H25NO6[1]
Molecular Weight 411.45 g/mol [1]
Appearance White to light yellow crystal powder[1]
Melting Point 133°C (lit.)[1]
Boiling Point 207°C (lit.)[1]
Storage Temperature 2-8°C[5]
NFPA 704 Rating Health: 0, Fire: 1, Reactivity: 0[1]

III. Step-by-Step Disposal Protocol

The disposal of Fmoc-Asp(OtBu)-OH must be conducted in accordance with local, state, and federal regulations. It is the responsibility of the waste generator to properly classify and dispose of chemical waste.[2]

Experimental Protocol for Waste Neutralization (if applicable and permitted): Note: This is a general guideline and may need to be adapted based on institutional protocols. Always consult with your institution's Environmental Health and Safety (EHS) department.

  • Objective: To hydrolyze the tert-butyl ester and Fmoc protecting groups to less reactive and potentially less hazardous compounds before disposal.

  • Materials:

    • Waste Fmoc-Asp(OtBu)-OH

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Scavengers (e.g., triisopropylsilane, water)

    • Sodium bicarbonate solution (for neutralization)

    • Appropriate reaction vessel and stirring apparatus

    • pH paper or meter

  • Procedure: a. In a well-ventilated fume hood, dissolve the waste Fmoc-Asp(OtBu)-OH in a minimal amount of DCM. b. Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane. c. Slowly add the cleavage cocktail to the dissolved Fmoc-Asp(OtBu)-OH solution. The t-butyl cations formed during hydrolysis can lead to byproducts, so the use of scavengers is important.[6][7] d. Allow the reaction to proceed for 2-3 hours at room temperature with stirring. e. After the reaction is complete, carefully neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH is neutral. f. The resulting aqueous waste should be collected in a designated hazardous waste container.

IV. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of Fmoc-Asp(OtBu)-OH.

DisposalWorkflow Fmoc-Asp(OtBu)-OH Disposal Workflow start Start: Fmoc-Asp(OtBu)-OH Waste Identified assess_contamination Assess Contamination Level & Local Regulations start->assess_contamination uncontaminated Uncontaminated/ Expired Reagent assess_contamination->uncontaminated Minimal Contamination contaminated Contaminated with Solvents/ Other Reagents assess_contamination->contaminated Significant Contamination disposal_company Package, Label, and Transfer to Licensed Chemical Waste Disposal Company uncontaminated->disposal_company ehs_consult Consult Institutional EHS for Specific Waste Stream Guidance contaminated->ehs_consult end_disposal End of Disposal Process disposal_company->end_disposal ehs_consult->disposal_company

Caption: Decision workflow for the proper disposal of Fmoc-Asp(OtBu)-OH.

V. Packaging and Labeling for Disposal

  • Containers: Use suitable and closed containers for the disposal of Fmoc-Asp(OtBu)-OH waste.[1] Ensure the containers are compatible with the chemical and any solvents used.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Fmoc-Asp(OtBu)-OH" or "Fmoc-L-aspartic acid 4-tert-butyl ester." Also, list any other components in the waste mixture.

  • Surplus and Non-Recyclable Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product in the same manner as the chemical itself.[3]

By following these procedures, you can ensure the safe and compliant disposal of Fmoc-Asp(OtBu)-OH, contributing to a secure and environmentally responsible laboratory setting. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Personal protective equipment for handling Fmoc-Asp(OtBu)-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for Fmoc-Asp(OtBu)-ol, a derivative of the amino acid aspartic acid commonly used in peptide synthesis.[1][2] Adherence to these protocols is essential for ensuring the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, it is prudent to follow standard laboratory safety procedures to minimize exposure.[3][4][5] The primary risks associated with this compound are inhalation of dust particles and direct contact with skin and eyes.[3][4]

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.[6][7][8]Protects eyes from dust particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[6][7][8]Prevents direct skin contact with the chemical.
Body Protection A standard laboratory coat, long pants, and closed-toe shoes.[6][8]Minimizes skin exposure to potential spills.
Respiratory Protection Work in a chemical fume hood or use a NIOSH-approved dust mask.[3][6][9]Avoids inhalation of the fine powder, especially when weighing and transferring.

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.

2.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area.[3][9]

  • The recommended storage temperature is between 2-8°C.

  • Keep the container tightly sealed to prevent moisture absorption.[3]

2.2. Preparation and Weighing

  • Before use, allow the container to equilibrate to room temperature to avoid condensation.

  • Conduct all weighing and handling of the solid compound inside a certified chemical fume hood to control dust.[6][9]

  • Don all required PPE as specified in the table above.

  • Use a clean spatula and weigh boat for accurate measurement.

2.3. Use in Synthesis

  • When adding the compound to a reaction vessel, do so carefully to avoid creating dust.

  • If dissolving in a solvent, add the solvent to the solid slowly to prevent splashing.

  • Ensure adequate ventilation throughout the experimental procedure.[4]

2.4. Spill Management

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.

  • Clean the spill area with a damp cloth, and dispose of the cloth as contaminated waste.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

  • Unused Compound: Dispose of any excess or expired this compound as hazardous chemical waste in a clearly labeled and sealed container.[6]

  • Contaminated Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be collected in a designated hazardous waste container.[6]

  • Contaminated Solutions: Any solutions containing this compound should be disposed of in an appropriate, labeled hazardous waste container. Do not pour chemical waste down the drain.[3][4]

First Aid Measures

In the event of exposure, follow these first aid guidelines:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[4][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4][5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4][5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][5]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Equilibrate Compound to Room Temp B->C D Carefully Weigh Compound C->D E Transfer to Reaction Vessel D->E F Dissolve in Appropriate Solvent E->F G Decontaminate Work Surfaces F->G H Dispose of Contaminated Materials G->H I Remove PPE in Correct Order H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.